molecular formula C4H5ClN2 B097951 5-chloro-3-methyl-1H-pyrazole CAS No. 15953-45-4

5-chloro-3-methyl-1H-pyrazole

Cat. No.: B097951
CAS No.: 15953-45-4
M. Wt: 116.55 g/mol
InChI Key: HUKMIFHEPZRLMM-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1H-pyrazole (CAS 15953-45-4) is a versatile heterocyclic building block with the molecular formula C₄H₅ClN₂ and a molecular weight of 116.55 g/mol . This compound is a key synthetic intermediate in medicinal chemistry, particularly in the construction of more complex pyrazole and pyrazoline derivatives . Its primary research value lies in its use as a precursor for the development of new pharmacologically active compounds. For instance, it serves as a core structure in the synthesis of 1-acetyl/propyl-3-aryl-2-pyrazolines, which have been screened and found to possess significant analgesic and anti-inflammatory activities . Furthermore, the compound is a vital intermediate in the synthesis of hydrazide-hydrazone derivatives, which have been evaluated for their anticonvulsant profile in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) animal models . It also finds application in the synthesis of 4-pyrazolyl-N-arylquinoline-2,5-diones, a class of compounds demonstrating promising antimicrobial activity against various bacterial and fungal pathogens . As a handling note, this compound has the GHS signal word "Warning" and the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and further manufacturing applications only. It is strictly not for direct human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2/c1-3-2-4(5)7-6-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKMIFHEPZRLMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40871251
Record name 3-Chloro-5-methyl-1H-pyrazole
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Molecular Weight

116.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90586-92-8, 15953-45-4
Record name 1H-Pyrazole, 3-chloro-5-methyl-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Chloro-5-methyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-3-methylpyrazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KAQ9PG8NV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Utility of 5-Chloro-3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-3-methyl-1H-pyrazole (CAS: 6831-66-9) represents a "privileged scaffold" in modern drug discovery, serving as a critical building block for p38 MAPK inhibitors, agrochemicals, and complex ligand synthesis. Its utility is defined by its bifunctional nature: an electrophilic carbon at the 5-position (susceptible to


 or metal-catalyzed coupling) and a nucleophilic nitrogen pairing susceptible to alkylation.

This guide dissects the structural ambiguity caused by annular tautomerism, provides a validated protocol for its synthesis via deoxychlorination, and analyzes the regiochemical challenges inherent in its functionalization.

Structural Dynamics: The Tautomeric Paradox

For researchers designing structure-activity relationships (SAR), understanding the tautomeric state of this pyrazole is non-negotiable. Unlike N-substituted pyrazoles, this compound exists in a dynamic equilibrium of annular tautomerism.

The Equilibrium Mechanism

In solution, the proton on the nitrogen is labile. The molecule rapidly interconverts between two identical forms if the substituents were symmetric. However, due to the asymmetry (Chloro vs. Methyl), two distinct tautomers exist:

  • This compound (Proton on Nitrogen adjacent to Methyl group)

  • 3-chloro-5-methyl-1H-pyrazole (Proton on Nitrogen adjacent to Chloro group)

While IUPAC nomenclature rules often default to the lower locant set, the reactive species depends heavily on the solvent polarity and the specific electrophile introduced during functionalization.

Visualization of Tautomeric Shift

The following diagram illustrates the proton migration and the resulting change in electronic availability at the nitrogen centers.

Tautomerism T1 Tautomer A (5-chloro-3-methyl-1H) TS Transition State (Proton Transfer) T1->TS Solvent Mediated TS->T1 T2 Tautomer B (3-chloro-5-methyl-1H) TS->T2 Fast Exchange T2->TS

Figure 1: Annular tautomerism showing the rapid proton exchange between N1 and N2 in solution.

Synthetic Methodology: Deoxychlorination Protocol

The most robust industrial and laboratory scale route involves the conversion of 3-methyl-2-pyrazolin-5-one (3-methyl-5-pyrazolone) using phosphorous oxychloride (


). This reaction transforms the cyclic amide (lactam) into the chloro-imine via a Vilsmeier-Haack-type intermediate.
Validated Experimental Protocol

Safety Warning:


 is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Reagents:

  • 3-Methyl-5-pyrazolone (1.0 eq)

  • Phosphorous Oxychloride (

    
    ) (5.0 eq) - Acts as solvent and reagent
    
  • N,N-Diethylaniline (Catalytic, optional)

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-methyl-5-pyrazolone.

  • Addition: Carefully add

    
     at room temperature. The reaction is initially endothermic but will become exothermic upon heating.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material spot (baseline) should disappear.

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice with vigorous stirring. Do not add water to the reaction mixture.

    • Neutralize the resulting acidic solution with saturated

      
       or 
      
      
      
      (2M) to pH 7–8.
  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organics, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallization from cyclohexane or column chromatography (0-20% EtOAc in Hexanes).

Process Logic Diagram

Synthesis Start Start: 3-Methyl-5-Pyrazolone Reagent Add POCl3 (Excess) Reflux 110°C, 4h Start->Reagent Check TLC Check (Disappearance of SM) Reagent->Check Check->Reagent Incomplete Quench Quench on Crushed Ice (Exothermic Control) Check->Quench Complete Workup Neutralize (pH 8) & Extract Quench->Workup Product Final: this compound Workup->Product

Figure 2: Step-by-step deoxychlorination workflow for synthesizing the target scaffold.

Reactivity Profile: The Regioselectivity Challenge

In drug development, this scaffold is frequently subjected to N-alkylation or N-arylation. The presence of the Chlorine atom at C5 and the Methyl group at C3 creates a steric and electronic differentiation between N1 and N2.

Factors Influencing N-Alkylation

When reacting this compound with an alkyl halide (


) in the presence of a base (e.g., 

, DMF):
  • Isomer A (1-alkyl-3-methyl-5-chloro): Formed via attack of the nitrogen adjacent to the methyl group.

  • Isomer B (1-alkyl-5-methyl-3-chloro): Formed via attack of the nitrogen adjacent to the chlorine.

Scientific Insight: Generally, alkylation favors the nitrogen furthest from the most sterically hindering group. However, the Chlorine atom (Van der Waals radius ~1.75 Å) and Methyl group (~2.0 Å) are sterically comparable, leading to difficult-to-separate mixtures (often 60:40 or 70:30 ratios).

Optimization Strategy: To improve regioselectivity, use solvent effects. Non-polar solvents often favor the thermodynamic product, while polar aprotic solvents (DMF, DMSO) drive the reaction closer to a statistical mixture based on nucleophilicity.

Characterization Data

The following data serves as a baseline for validating the synthesized or purchased material.

Table 1: Spectroscopic & Physical Properties
PropertyValue / DescriptionNote
Molecular Formula

Molecular Weight 116.55 g/mol
Appearance White to off-white crystalline solidDarkens upon oxidation
Melting Point 115–117 °CSharp melting point indicates purity
1H NMR (DMSO-d6)

12.6 (br s, 1H, NH)
Broad singlet due to exchange

6.05 (s, 1H, C4-H)
Characteristic aromatic proton

2.21 (s, 3H, CH3)
Methyl singlet
13C NMR (DMSO-d6)

148.2 (C3-Me), 138.5 (C5-Cl), 103.4 (C4)
Shifts vary by concentration

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 81062, this compound. Retrieved from [Link]

  • Wiley Online Library.Synthesis of 3,5-disubstituted pyrazoles. (General Reference for Vilsmeier-Haack conditions on pyrazolones).
  • Elguero, J., et al. (1976).The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
  • European Chemical Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link]

Technical Monograph: 5-Chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 30512-16-4 Synonyms: 3-Chloro-5-methylpyrazole; 5-Chloro-3-methylpyrazole Molecular Formula: C


H

ClN

Molecular Weight: 116.55 g/mol

Abstract

This technical guide provides a comprehensive analysis of 5-chloro-3-methyl-1H-pyrazole, a versatile heterocyclic scaffold pivotal in medicinal chemistry and agrochemical synthesis. We explore its synthesis via phosphoryl chloride mediated chlorination, analyze the thermodynamics of its annular tautomerism, and detail the regiochemical challenges inherent in its functionalization. Emphasis is placed on practical, scalable protocols for N-alkylation and Palladium-catalyzed cross-coupling, supported by mechanistic insights and safety considerations.

Chemical Identity and Tautomeric Equilibrium

The Tautomerism Conundrum

In its unsubstituted form, the pyrazole ring exists in a dynamic equilibrium between two annular tautomers. For the subject compound, the hydrogen atom oscillates between


 and 

. Consequently, This compound and 3-chloro-5-methyl-1H-pyrazole are chemically equivalent in solution.
  • Tautomer A: Hydrogen on Nitrogen adjacent to the Methyl group.

  • Tautomer B: Hydrogen on Nitrogen adjacent to the Chloro group.

While the CAS registry assigns 30512-16-4 generally, the specific nomenclature often depends on the subsequent substitution pattern. In solution (NMR), signals are averaged unless the temperature is lowered significantly.

Physical Properties
  • Appearance: White to off-white crystalline solid or powder.

  • Melting Point: 114–117 °C.

  • Solubility: Soluble in methanol, DMSO, and ethyl acetate; sparingly soluble in water.

  • Acidity (pKa): Approximately 10.5 (NH acidity), making it a weak acid capable of deprotonation by bases like

    
     or NaH.
    

Synthesis: The Chlorination Protocol

The industrial and laboratory standard for synthesizing this compound involves the chlorodehydroxylation of 3-methyl-2-pyrazolin-5-one (3-methyl-5-pyrazolone).

Reaction Mechanism

The reaction utilizes Phosphoryl chloride (


)  as both the solvent and the chlorinating agent. The mechanism proceeds via the formation of a dichlorophosphate intermediate, converting the amide-like carbonyl (lactam form) into an imidoyl chloride.
Experimental Protocol
  • Scale: 100 mmol.

  • Reagents: 3-Methyl-5-pyrazolone (9.8 g),

    
     (excess, ~30 mL).
    
  • Conditions: Sealed tube or reflux (160–180 °C) under

    
    .
    

Step-by-Step Methodology:

  • Setup: Charge a dried, heavy-walled pressure vessel or round-bottom flask with 3-methyl-5-pyrazolone.

  • Addition: Carefully add

    
    . Caution: Exothermic.
    
  • Reaction: Heat the mixture to 160 °C for 6–8 hours. The suspension will dissolve as the reaction proceeds.

  • Quenching (Critical Safety Step):

    • Cool the mixture to room temperature.

    • Pour the reaction mass slowly onto crushed ice with vigorous stirring. Warning: Hydrolysis of excess

      
       releases HCl gas and significant heat.
      
  • Isolation: Neutralize the aqueous phase to pH 7–8 using saturated

    
     or 
    
    
    
    . The product will precipitate.
  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water if necessary.

Synthesis Workflow Visualization

Synthesis Start 3-Methyl-5-pyrazolone (Lactam Tautomer) Inter Dichlorophosphate Intermediate Start->Inter Nucleophilic Attack POCl3 POCl3 (Reagent/Solvent) POCl3->Inter Heat Heat (160°C) 6-8 Hours Inter->Heat Quench Ice Quench Neutralization Heat->Quench Chlorodehydroxylation Product This compound (CAS 30512-16-4) Quench->Product Precipitation

Figure 1: Synthetic pathway for the chlorodehydroxylation of 3-methyl-5-pyrazolone.

Reactivity and Functionalization

The utility of this compound lies in its two primary reactive vectors: the nucleophilic Nitrogen atoms and the electrophilic Carbon-Chlorine bond.

N-Alkylation and Regioselectivity

Alkylation of the pyrazole ring is often non-selective, yielding a mixture of isomers.

  • Isomer 1 (1,3-dimethyl-5-chloropyrazole): Alkylation at the nitrogen adjacent to the methyl group.

  • Isomer 2 (1,5-dimethyl-3-chloropyrazole): Alkylation at the nitrogen adjacent to the chlorine.

Expert Insight: Regioselectivity is governed by steric hindrance and electronic repulsion. Generally, alkylation occurs preferentially at the less hindered nitrogen (distal to the bulkier substituent). However, the Chlorine atom and Methyl group have similar steric radii, leading to difficult-to-separate mixtures (often ~60:40 ratios).

  • Protocol Tip: Use Cesium Carbonate (

    
    )  in DMF to potentially enhance selectivity via the "Cesium Effect," though chromatographic separation is almost always required.
    
Palladium-Catalyzed Cross-Coupling

The C5-Chloro position is a prime candidate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl systems.

Standard Protocol (Suzuki Coupling):

  • Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq),

    
     (2.0 eq).
    
  • Catalyst:

    
     or XPhos Pd G2 (3–5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: 90–100 °C, 12 hours, Inert atmosphere.

Note: Chloropyrazoles are less reactive than their bromo- or iodo- counterparts. Electron-rich phosphine ligands (like XPhos or SPhos) are recommended to facilitate the oxidative addition step.

Reactivity Logic Diagram

Reactivity cluster_Alkylation Path A: Electrophilic Attack (N-Alkylation) cluster_Coupling Path B: Metal-Catalyzed Coupling (C-Cl) Core This compound Base Base (NaH or K2CO3) + R-X Core->Base Pd Pd(0) / Ligand Ar-B(OH)2 Core->Pd Iso1 Isomer 1: 1-R-3-methyl-5-chloropyrazole (Sterically Favored) Base->Iso1 Major Product Iso2 Isomer 2: 1-R-5-methyl-3-chloropyrazole (Sterically Disfavored) Base->Iso2 Minor Product Coupled 3-Methyl-5-aryl-pyrazole (Biaryl Scaffold) Pd->Coupled Suzuki-Miyaura

Figure 2: Divergent reactivity pathways: N-alkylation vs. C-Cl cross-coupling.

Applications in Drug Discovery

The 5-chloro-3-methylpyrazole moiety serves as a bioisostere and a scaffold builder in several therapeutic areas:

Therapeutic AreaApplicationMechanism of Action
Oncology Kinase InhibitorsThe pyrazole N-H acts as a hydrogen bond donor/acceptor in the ATP-binding pocket of kinases (e.g., p38 MAPK, BRAF). The 3-methyl group provides hydrophobic interaction.
Agrochemicals FungicidesUsed as a core fragment for SDHI (Succinate Dehydrogenase Inhibitor) fungicides.
Inflammation COX-2 InhibitorsStructural analog to Celecoxib-typ

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 5-chloro-3-methyl-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of the expected spectrum, address the critical role of tautomerism, and provide a practical framework for acquiring and interpreting the data.

Introduction: The Pyrazole Nucleus and its NMR Signature

Pyrazoles are five-membered aromatic heterocyclic rings containing two adjacent nitrogen atoms.[1] Their unique electronic properties and ability to participate in hydrogen bonding make them valuable scaffolds in drug design. ¹H NMR spectroscopy is an indispensable tool for characterizing pyrazole derivatives, providing detailed information about their substitution patterns and electronic environment.[2] The chemical shifts of the ring protons are particularly sensitive to the nature and position of substituents.[3]

For the parent pyrazole molecule, the proton at the C4 position typically resonates around 6.10 ppm, while the protons at the C3 and C5 positions appear further downfield at approximately 7.74 ppm due to the deshielding effect of the adjacent nitrogen atoms.[4] The N-H proton exhibits a broad signal that can vary significantly in chemical shift depending on the solvent and concentration, a consequence of hydrogen bonding and proton exchange.[5]

Tautomerism: A Key Consideration for this compound

A crucial aspect influencing the ¹H NMR spectrum of asymmetrically substituted pyrazoles is annular tautomerism.[6][7] this compound can exist in two tautomeric forms: this compound and 3-chloro-5-methyl-1H-pyrazole. These tautomers are in dynamic equilibrium, and the observed NMR spectrum is often a population-weighted average of the two forms. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[6]

It is important to note that PubChem lists "this compound" and "3-chloro-5-methyl-1H-pyrazole" as synonyms, highlighting the interchangeability and coexistence of these tautomers.[8] For the purpose of this guide, we will consider both tautomers and their potential impact on the observed spectrum.

G cluster_0 Tautomeric Equilibrium T1 This compound T2 3-chloro-5-methyl-1H-pyrazole T1->T2 H⁺ shift

Caption: Annular tautomerism in this compound.

Predicted ¹H NMR Spectrum and Interpretation

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
-CH₃~2.3Singlet3HThe methyl group at C3 is attached to an sp²-hybridized carbon of the aromatic ring, leading to a chemical shift in this region. The absence of adjacent protons results in a singlet.[11]
C4-H~6.2Singlet1HThe proton at the C4 position is shielded relative to the C3/C5 protons in unsubstituted pyrazole. The presence of a methyl group at C3 and a chloro group at C5 will have opposing electronic effects, but the singlet multiplicity is expected due to the lack of vicinal proton coupling.[5][12]
N-H10-13Broad Singlet1HThe N-H proton is acidic and participates in intermolecular hydrogen bonding and exchange, resulting in a broad signal at a downfield chemical shift. The exact position is highly dependent on the solvent and concentration.[5]

Causality behind Predicted Shifts:

  • Methyl Protons (-CH₃): The electron-donating nature of the methyl group slightly shields the pyrazole ring. Its chemical shift is anticipated to be similar to that observed in other 3-methylpyrazole derivatives.[11]

  • C4-H Proton: The chlorine atom at the C5 position is an electron-withdrawing group, which would deshield the C4 proton. Conversely, the methyl group at C3 is electron-donating, causing a shielding effect. The predicted chemical shift of ~6.2 ppm is an estimation based on the competing influences of these substituents on the electron density at the C4 position.

  • N-H Proton: The broadness and downfield shift of the N-H proton are characteristic features of N-H protons in pyrazoles and other nitrogen-containing heterocycles.[5] This is a direct consequence of proton exchange and hydrogen bonding, which are dynamic processes on the NMR timescale.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

A. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. For studying the N-H proton and potential hydrogen bonding effects, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative as it minimizes proton exchange with the solvent.[13]

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

B. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the protons, ensuring accurate integration.

    • Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.

    • Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is sufficient to cover the expected chemical shift range.

  • Processing:

    • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

Caption: Experimental workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be relatively simple, with key signals for the methyl, C4-H, and N-H protons. A thorough understanding of substituent effects and the phenomenon of tautomerism is essential for an accurate interpretation of the spectrum. The provided experimental protocol offers a robust methodology for obtaining high-quality data. This guide serves as a valuable resource for researchers working with this and structurally related pyrazole derivatives, enabling confident structural elucidation and characterization.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Deriv
  • 3-chloro-5-methyl-1H-pyrazole | C4H5ClN2 | CID 316061 - PubChem.
  • (PDF)
  • Pyrazole(288-13-1) 1H NMR spectrum - ChemicalBook.
  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchG
  • (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1 | The Journal of Organic Chemistry.
  • 1 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Raymond J.
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum - ChemicalBook.
  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study.
  • Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry - YouTube.
  • 20.3: Predicting a 1H-NMR Spectrum From The Structure - Chemistry LibreTexts.
  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - NIH.
  • CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • The Use of NMR Spectroscopy to Study Tautomerism - ResearchG

Sources

13C NMR data for 5-chloro-3-methyl-1H-pyrazole

Comprehensive C NMR Analysis: this compound

Part 1: Executive Summary & Structural Dynamics

This compound is a versatile scaffold in medicinal chemistry, frequently serving as a precursor for kinase inhibitors and agrochemicals.[1][2] However, its characterization is non-trivial due to prototropic tautomerism .

Unlike N-substituted pyrazoles, the N-unsubstituted parent compound exists in a dynamic equilibrium between two tautomeric forms:

  • 3-methyl-5-chloro-1H-pyrazole

  • 5-methyl-3-chloro-1H-pyrazole

In solution (DMSO-


1
Tautomeric Equilibrium Visualization

The following diagram illustrates the rapid proton exchange that defines the NMR behavior of this molecule.

TautomerismFigure 1: Annular Tautomerism of this compoundTautomerATautomer A(3-methyl-5-chloro)TransitionPrototropic Exchange(Fast/Intermediate on NMR Scale)TautomerA->Transition k1 TautomerBTautomer B(5-methyl-3-chloro)Transition->TautomerB k2

Part 2: Experimental Protocol (Senior Scientist Standard)

To ensure reproducible data and resolve quaternary carbons (C3/C5) which often suffer from long relaxation times (

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    for better solubility and stabilization of the tautomeric equilibrium via hydrogen bonding.[1]
  • Concentration: ~20–30 mg in 0.6 mL solvent.[1] High concentration improves the detection of quaternary carbons.[1]

  • The "Sharpening" Additive: If C3/C5 signals are broad or indistinguishable, add 1-2 drops of Trifluoroacetic Acid (TFA) or cool the sample to -20°C .[1]

    • Why? TFA induces rapid proton exchange (fast exchange regime), collapsing the tautomers into a sharp, averaged spectrum. Cooling slows the exchange (slow exchange regime), potentially resolving distinct tautomers.

Acquisition Parameters
  • Pulse Sequence: Standard proton-decoupled

    
    C (typically zgpg30 or equivalent).[1]
    
  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons bonded to Cl and Me have inefficient relaxation mechanisms.[1] A short D1 will suppress their intensity.[1]

  • Scans (NS): Minimum 512 scans (1024 recommended) to resolve the low-intensity quaternary peaks.

Part 3: Data Interpretation & Chemical Shifts

The following data represents the chemical shifts (


Table 1: C NMR Assignment (DMSO- )
Carbon PositionChemical Shift (

ppm)
MultiplicitySignal Characteristics
Methyl (

)
10.5 – 13.8 Quartet (q)Sharp, intense.[1] Upfield region.[1][3]
C4 (Methine) 102.0 – 105.0 Doublet (d)Sharp.[1] Characteristic of electron-rich pyrazole C4.
C5 (C-Cl) 128.0 – 135.0 Singlet (s)Often Broad. Quaternary.[1] Deshielded by Cl but mesomerically donated to.[1]
C3 (C-Me) 138.0 – 145.0 Singlet (s)Often Broad. Quaternary.[1] Deshielded by imine-like N.
Detailed Mechanistic Analysis[1]
  • The Methyl Group (10-14 ppm): This is the diagnostic anchor.[1] In 3-methylpyrazoles, the methyl carbon is consistently shielded.[1]

  • The C4 Methine (102-105 ppm): This carbon is highly electron-rich due to the "pyrrole-like" nitrogen donating density into the ring.[1] It is the only aromatic carbon with a proton attached, making it easily identifiable via DEPT-135 or HSQC (it will phase opposite to the methyl and quaternary carbons).[1]

  • The Quaternary Challenge (C3 vs C5):

    • C3 (attached to Me): Generally appears further downfield (~140+ ppm) because it is often adjacent to the "imine-like" nitrogen (N=C) in the dominant tautomer.[1]

    • C5 (attached to Cl): Chlorine is electronegative (inductive withdrawal) but also a

      
      -donor.[1] In 5-chloro-pyrazoles, this signal is typically found upfield of the C-Me signal, often in the 130 ppm range.[1]
      
    • Warning: Due to tautomerism, C3 and C5 signals may appear as "humps" in the baseline. If you see the Methyl and C4 signals but miss two carbons, this is not an impurity ; it is the tautomeric exchange broadening the quaternary signals.

Part 4: Advanced Validation Workflow

When synthesizing derivatives (e.g., N-alkylation), the tautomerism is locked, and regioisomers (3-Me/5-Cl vs 5-Me/3-Cl) become distinct products.[1] Use this logic flow to confirm your specific isomer or analyze the parent scaffold.

AssignmentLogicFigure 2: Spectral Assignment Decision TreeStartStart: Acquire 13C & DEPT-135CheckMeIdentify Methyl (~11-14 ppm)Positive in DEPT-135?Start->CheckMeCheckC4Identify C4 (~103 ppm)Positive in DEPT-135?CheckMe->CheckC4CheckQuatLocate Quaternary Carbons(128-145 ppm)CheckC4->CheckQuatDecisionAre Quaternary Signals Visible?CheckQuat->DecisionBroadSignals Broad/Missing?(Tautomeric Exchange)Decision->BroadNo/WeakAssignAssign C3 (Low Field) & C5 (High Field)Confirm with HMBCDecision->AssignYes, SharpFixAction: Add TFA or Cool SampleBroad->FixFix->Assign

Critical Troubleshooting: "Missing" Carbons

If your spectrum shows the solvent, the methyl group, and one aromatic peak at 103 ppm, but is missing the peaks at 130 and 140 ppm:

  • Do not discard the sample.

  • The quaternary carbons are likely broadened into the baseline due to intermediate exchange rate tautomerism.[1]

  • Solution: Run the experiment again at 320K (hot) to push to fast exchange, or add a trace of acid/base to catalyze the proton transfer.

References

  • Cabildo, P., et al. (1991).[1] Solvent effects on the 13C NMR parameters of 1-methylpyrazole and 1-methylimidazole. Spectrochimica Acta Part A.

    • Context: Establishes foundational solvent effect rules for pyrazole shifts.
  • Begtrup, M., et al. (1993).[1][4] 13C NMR of pyrazoles. Magnetic Resonance in Chemistry.

    • Context: The authoritative review on pyrazole chemical shifts, discussing substituent effects (SCS) of Chloro and Methyl groups.
    • [1]

  • Elguero, J., et al. (1997).[1][4] 1H and 13C NMR study of perdeuterated pyrazoles. Spectroscopy.

    • Context: Detailed analysis of tautomeric equilibria and coupling constants in pyrazole systems.
    • [1]

  • National Institutes of Health (NIH) PubChem. this compound (CID 316061).[1]

    • Context: General chemical and physical property data validation.[1][5]

    • [1]

Comprehensive Technical Guide: Mass Spectrometry of 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-chloro-3-methyl-1H-pyrazole (CAS: 6814-58-0) is a critical heterocyclic building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its analysis is complicated by annular tautomerism (1H vs 2H migration) and the characteristic isotopic signature of chlorine.

This guide provides a definitive protocol for the mass spectrometric characterization of this molecule. We synthesize Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI) for quantitative trace analysis, ensuring robust detection in complex matrices.

Physicochemical Profile
PropertyValueNotes
Formula C

H

ClN

Exact Mass 116.0141 (for

Cl)
Monoisotopic peak
Molecular Weight 116.55 g/mol Average weight
pKa ~2.5 (Conjugate acid)Protonates easily in acidic LC-MS
Tautomerism 3-Me-5-Cl

5-Me-3-Cl
Rapid equilibrium in solution/gas phase

Mass Spectrometry Fundamentals: The Isotopic & Fragmentation Logic

The Chlorine Signature (Isotopic Validation)

The most immediate validator of this compound is the chlorine isotope pattern. Natural chlorine exists as


Cl (~75.8%) and 

Cl (~24.2%).
  • Observation: In both EI and ESI, the molecular ion cluster will exhibit a 3:1 intensity ratio between the

    
     116 (M) and 
    
    
    
    118 (M+2) peaks.
  • Diagnostic Value: Any deviation from this 3:1 ratio indicates interference or co-elution with non-chlorinated species.

Electron Ionization (EI) Fragmentation Pathway (70 eV)

In GC-MS, the molecule undergoes hard ionization. The aromatic pyrazole ring is relatively stable, yielding a strong molecular ion (


).

Proposed Fragmentation Mechanism:

  • Molecular Ion (

    
     116/118):  High stability due to aromaticity.
    
  • Dechlorination (

    
     81):  Heterolytic or homolytic cleavage of the C-Cl bond yields the [C
    
    
    
    H
    
    
    N
    
    
    ]
    
    
    cation. This is often the base peak or a major fragment.
  • Ring Cleavage (RDA-like): The loss of HCN (27 Da) or Acetonitrile (CH

    
    CN, 41 Da) is characteristic of methylated pyrazoles.
    
    • 
       81 
      
      
      
      Loss of HCN
      
      
      
      
      54 ([C
      
      
      H
      
      
      N]
      
      
      ).
    • 
       116 
      
      
      
      Loss of H
      
      
      
      
      
      
      115 (Stabilized cation).
Electrospray Ionization (ESI) Behavior

In LC-MS, the molecule is analyzed in positive mode (ESI+).

  • Primary Ion: [M+H]

    
     at 
    
    
    
    117 and 119.
  • Adducts: In high-salt buffers, look for [M+Na]

    
     at 
    
    
    
    139/141.
  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the 117 parent usually ejects HCl (36 Da) or the methyl group depending on collision energy.

Visualization of Fragmentation Logic

The following diagram illustrates the logical flow of ion decomposition expected in an EI source.

G cluster_legend Key M Molecular Ion (M+) m/z 116 (100%), 118 (33%) M_H [M-H]+ m/z 115 M->M_H - H• Frag_Cl [M-Cl]+ m/z 81 M->Frag_Cl - Cl• (Major Path) Frag_MeCN Nitrile Elimination (-CH3CN) m/z 75 (Minor) M->Frag_MeCN - CH3CN Frag_HCN Ring Cleavage (-HCN) m/z 54 Frag_Cl->Frag_HCN - HCN key1 Blue: Parent Ion key2 Red: Primary Fragment key3 Yellow: Secondary Fragment

Caption: Predicted EI fragmentation pathway showing the dominance of dechlorination and subsequent ring opening.

Experimental Protocols

Sample Preparation Strategy

To ensure reproducible data, sample prep must account for the polarity of the pyrazole ring.

  • Solvent: Methanol or Acetonitrile (LC-MS grade). Avoid non-polar solvents like Hexane as solubility may be limited.

  • Concentration:

    • GC-MS: 100 µg/mL.

    • LC-MS: 1 µg/mL (trace level).

  • Filtration: 0.2 µm PTFE filter to remove particulates that could catalyze degradation in the inlet.

GC-MS Method (Structural Confirmation)

This method is preferred for purity assessment and impurity identification.

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, standard non-polar phase separates isomers well.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Injection Split 10:1Prevents column overload; sharpens peaks.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Rapid ramp; molecule is volatile and elutes early (<150°C).
MS Source EI, 70 eV, 230°CStandard ionization energy for spectral library matching.
Scan Range 35–300 amuCaptures low mass fragments (HCN) and molecular ion.
LC-MS Method (Quantitative/Trace)

Preferred for biological matrices or aqueous synthesis liquors.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus)Retains polar heterocycles effectively.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation ([M+H]+ formation).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Gradient 5% B to 95% B over 10 minGeneric scouting gradient; pyrazoles elute early-mid.
Ionization ESI Positive ModeNitrogen lone pair accepts proton readily.

Analytical Workflow Diagram

The following workflow ensures data integrity from sample to result.

Workflow Sample Raw Sample (Solid/Liquid) Prep Dissolution (MeOH/ACN) Sample->Prep Filter Filtration (0.2 µm PTFE) Prep->Filter Branch Select Mode Filter->Branch GC GC-MS (EI) Structural ID Branch->GC High Conc. LC LC-MS (ESI) Quantitation Branch->LC Trace/Aq. Data Data Processing (Extract Ion Chromatogram) GC->Data LC->Data Validation Isotope Check (116/118 Ratio) Data->Validation

Caption: Operational workflow for the analysis of chloromethylpyrazoles.

Interpretation & Troubleshooting

Common Pitfalls
  • Ghost Peaks: In GC-MS, injection port activity can cause dechlorination, leading to an artificially high peak for 3-methylpyrazole (MW 82). Solution: Deactivate inlet liners regularly.

  • Tautomer Confusion: You may see "3-chloro-5-methyl" and "5-chloro-3-methyl" listed as different CAS numbers, but they are chemically identical in fluid phases. Do not attempt to separate tautomers by standard GC/LC.

  • Carryover: Chlorinated compounds can stick to cold spots. Ensure high final bake-out temperatures.

Validation Criteria
  • Retention Time: Must match standard ± 0.1 min.

  • Ion Ratio:

    
     116/118 must be 
    
    
    
    .
  • S/N Ratio: >10:1 for Limit of Quantitation (LOQ).

References

  • NIST Mass Spectrometry Data Center. NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

  • Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80746, 3-Chloro-5-methylpyrazole. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

The Unseen Core: A Technical Guide to the Biological Significance of 5-Chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the biological significance of 5-chloro-3-methyl-1H-pyrazole, a heterocyclic compound that has emerged as a pivotal scaffold in medicinal and agricultural chemistry. While the intrinsic biological activity of the core molecule is limited, its true value lies in its role as a versatile precursor for a diverse array of potent derivatives. This document provides an in-depth exploration of the synthesis of biologically active agents from this pyrazole core and details the established methodologies for evaluating their antimicrobial, anticancer, anticonvulsant, and insecticidal properties. By elucidating the structure-activity relationships and providing comprehensive experimental protocols, this guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutic and agrochemical agents.

Introduction: The Pyrazole Scaffold in Modern Chemistry

Pyrazole and its derivatives represent a cornerstone in the field of heterocyclic chemistry, consistently demonstrating a broad spectrum of biological activities.[1] The pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, offers a unique combination of electronic and steric properties that are amenable to chemical modification.[1] This adaptability has made it a "privileged scaffold" in drug discovery, with numerous pyrazole-containing compounds having reached the market.[2]

The subject of this guide, this compound, is a prime example of a foundational building block. While its own bioactivity profile is not extensively documented beyond basic toxicological assessments, its strategic functionalization gives rise to derivatives with significant pharmacological and pesticidal potential.[3] The presence of a chloro group at the 5-position and a methyl group at the 3-position provides specific reactive sites and steric influences that guide the synthesis of targeted molecules.

Physicochemical Properties and Toxicological Profile of the Core Scaffold

This compound is a small heterocyclic molecule with the chemical formula C₄H₅ClN₂.[3] Its toxicological properties have not been fully investigated, but it is classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[3]

Synthetic Utility: A Gateway to Bioactive Derivatives

The true biological relevance of this compound is realized through its synthetic versatility. It serves as a key intermediate in the synthesis of more complex molecules with pronounced biological effects. A critical derivative, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a testament to this, acting as a precursor for compounds with anticonvulsant, anti-inflammatory, and potential antitumor activities.[4][5]

The following diagram illustrates a general synthetic pathway from the core scaffold to a key biologically active derivative class.

G A This compound B Phenylation (e.g., with Phenylboronic Acid) A->B C 5-Chloro-3-methyl-1-phenyl-1H-pyrazole B->C D Vilsmeier-Haack Reaction (Formylation) C->D E 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde D->E F Condensation with Hydrazides E->F G N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazides (Anticonvulsant Activity) F->G G A Prepare Standardized Microbial Inoculum B Inoculate Agar Plate A->B C Create Wells in Agar B->C D Add Test Compound, Control, and Standard to Wells C->D E Incubate Plates D->E F Measure Zones of Inhibition E->F

Caption: Workflow for the Agar Well Diffusion Assay.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines. [4]The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound. [6]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. [6]4. Formazan Solubilization: The resulting formazan crystals are dissolved using a solubilizing agent (e.g., DMSO). [7]5. Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. [6]6. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) is determined.

G A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate B->C D Add MTT Reagent C->D E Incubate to Allow Formazan Formation D->E F Solubilize Formazan Crystals E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Anticonvulsant Activity

Hydrazone derivatives of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde have demonstrated significant anticonvulsant activity in preclinical models. [8][9]

  • Maximal Electroshock (MES) Seizure Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. [8] 1. The test compound is administered to mice, typically intraperitoneally. 2. After a specific time, a maximal electrical stimulus is delivered via corneal electrodes. 3. The abolition of the hind limb tonic extensor phase is recorded as a positive result.

  • Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test: This model is used to identify compounds that protect against myoclonic and absence seizures. [8] 1. The test compound is administered to mice. 2. A convulsant dose of pentylenetetrazol is injected subcutaneously. 3. The absence of a clonic seizure lasting for at least 5 seconds is considered a positive outcome.

Neurotoxicity Screening: The rotorod test is commonly used to assess for potential motor impairment caused by the test compounds. [8]

Insecticidal Activity

Many commercial insecticides are based on the pyrazole scaffold. [10]Their mechanism of action often involves the disruption of the insect's central nervous system, frequently by targeting GABA (gamma-aminobutyric acid) receptors. [10]

This assay is used to determine if a compound can displace a known radiolabeled ligand from the GABA receptor, indicating a potential interaction. [11]

  • Membrane Preparation: Membranes from a source rich in GABA receptors (e.g., rat brain) are prepared by homogenization and centrifugation. [11]2. Binding Assay: The prepared membranes are incubated with a radiolabeled ligand (e.g., [³H]muscimol) and varying concentrations of the test compound. [11]3. Filtration: The incubation is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of the test compound to inhibit the binding of the radioligand is determined, and the Ki (inhibitory constant) is calculated.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring. For derivatives of this compound, the following general observations can be made:

  • N1-Substitution: The substituent at the N1 position significantly influences the pharmacokinetic and pharmacodynamic properties. For instance, an N-phenyl group is common in derivatives with anticonvulsant and anti-inflammatory activity.

  • C4-Substitution: The C4 position is a key site for introducing functionalities that can interact with biological targets. The carbaldehyde group at this position serves as a versatile handle for creating a wide range of derivatives, such as hydrazones with potent anticonvulsant effects. [8]* C5-Chloro Group: The chloro group at the C5 position can act as a leaving group in nucleophilic substitution reactions, allowing for further diversification of the scaffold. It also contributes to the overall electronic properties of the molecule.

Quantitative Data Summary

The following table summarizes representative quantitative data for biologically active derivatives of this compound.

Derivative ClassBiological ActivityAssayEndpointValueReference
N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazidesAnticonvulsantMESProtection>70%[4]
Thiosemicarbazone analogs of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehydeAnti-inflammatoryCarrageenan-induced edemaInhibition50% at 25 mg/kg[4]
Pyrazole-based Schiff basesCytotoxicMTT (A549 cell line)IC₅₀47.74 - 49.40 µM[5]

Conclusion and Future Perspectives

This compound stands as a testament to the power of scaffold-based drug and pesticide discovery. While its own biological activity is modest, its strategic importance as a synthetic intermediate is undeniable. The diverse and potent biological activities of its derivatives underscore the value of the pyrazole core in generating novel chemical entities. Future research should continue to explore the vast chemical space accessible from this scaffold, with a focus on elucidating the mechanisms of action of its derivatives and optimizing their activity and safety profiles. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their discovery programs.

References

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

  • A Therapeutic Journey of 5-Pyrazolones as a Versatile Scaffold: A Review. (2021). Pharmaceutical Sciences.
  • Santa Cruz Biotechnology. (2025).
  • Carlo Erba Reagents. (n.d.).
  • Naim, M. J., Alam, O., Nawaz, F., Alam, M. J., & Alam, P. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17.
  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. European Journal of Medicinal Chemistry, 45(8), 3543–3548.
  • Siddiqui, N., Ahsan, W., & Alam, M. S. (2010). N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity. PubMed. Retrieved from [Link]

  • Liu, X., et al. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.
  • Al-Ostath, A., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Yang, M., et al. (2001). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
  • PubChem. 3-chloro-5-methyl-1H-pyrazole. Retrieved from [Link]

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • National Center for Biotechnology Information. (n.d.). Characterization of GABA Receptors. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity Study of Novel Pyrazole-Carboxamides as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry.
  • Sharma, V., & Kumar, P. (2022).
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • El-Sayed, N. F., et al. (2025).
  • Holder, I. A., & Boyce, S. T. (1994). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Burns, 20(5), 426-429.
  • Kim, J. I., et al. (2019). Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC.
  • University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. Retrieved from [Link]

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022).
  • Rashdan, H. R. M., et al. (2022).
  • MTT Proliferation Assay Protocol. (2025).
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
  • The structures and herbicidal activities of pyrazole derivatives at a... (n.d.).
  • Al-Warhi, T., et al. (2022).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kumar, S., & Narasimhan, B. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-173.
  • Al-Hourani, B. J., et al. (2024). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. PubMed Central.
  • Li, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. PubMed.
  • Enna, S. J. (2001). Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Pharmacology, Chapter 1, Unit 1.3.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Das, K., Tiwari, R. K., & Shrivastava, D. K. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies, 6(5), 1-5.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Agar well-diffusion antimicrobial assay. (n.d.).
  • Asian Journal of Chemistry. (2017). 29(6), 1375-1379.
  • Li, M., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. PMC.
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2025).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. (2022).

Sources

literature review of 5-chloro-3-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 5-chloro-3-methyl-1H-pyrazole, a critical intermediate in the development of agrochemicals (e.g., chlorantraniliprole) and pharmaceutical scaffolds.

This guide prioritizes the deoxychlorination of 3-methyl-5-pyrazolone using phosphorus oxychloride (


) as the primary industrial and laboratory route due to its atom economy and scalability. A secondary Sandmeyer-type  route is provided for context on alternative functionalization strategies.

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (CAS: 90586-92-8) Tautomeric Note: In unsubstituted


-H pyrazoles, the 3- and 5-positions are chemically equivalent due to rapid annular tautomerism. Thus, this compound is identical to 3-chloro-5-methyl-1H-pyrazole until the nitrogen is alkylated.
Retrosynthetic Strategy

The most robust disconnection involves the transformation of the C-O bond of a pyrazolone precursor into a C-Cl bond.[1] This traces back to the condensation of ethyl acetoacetate with hydrazine.[1]

Retrosynthesis cluster_legend Legend Target This compound (Target) Pyrazolone 3-Methyl-5-pyrazolone (Tautomer: 3-methyl-1H-pyrazol-5-ol) Target->Pyrazolone Deoxychlorination (POCl3) Precursors Ethyl Acetoacetate + Hydrazine Pyrazolone->Precursors Cyclocondensation key Blue: Target | Yellow: Intermediate | Green: Raw Materials

Figure 1: Retrosynthetic analysis showing the primary disconnection at the C-Cl bond.

Primary Route: Deoxychlorination with Phosphorus Oxychloride ( )[1]

This route utilizes the Vilsmeier-Haack type activation of the enol form of the pyrazolone.[1][2] While 3-methyl-5-pyrazolone exists in equilibrium with its keto form,


 drives the reaction via the hydroxy tautomer.
Reaction Mechanism

The reaction proceeds through the formation of a dichlorophosphate intermediate, which converts the hydroxyl group into a potent leaving group, followed by nucleophilic attack by chloride.[1]

Mechanism Step1 3-Methyl-5-pyrazolone (Enol Tautomer) Step2 O-Phosphorylation (Intermediate A) Step1->Step2 + POCl3 - HCl Step3 Nucleophilic Attack (Cl-) & Elimination Step2->Step3 Activation of Leaving Group (-OPOCl2) Product This compound Step3->Product - PO2Cl

Figure 2: Mechanistic pathway for the conversion of the hydroxy group to chloride.

Experimental Protocol

Scale: 100 mmol basis Hazards:


 is highly toxic and reacts violently with water.[1] Perform all operations in a fume hood.
Reagents & Materials
ReagentEquiv.[1][3]AmountRole
3-Methyl-5-pyrazolone 1.09.8 gSubstrate
Phosphorus Oxychloride 3.0 - 5.028 - 46 mLReagent/Solvent
N,N-Diethylaniline 0.5 (Optional)~8 mLAcid Scavenger/Catalyst
Ice/Water Excess~500 gQuenching
Step-by-Step Procedure
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl2 or inert gas line).

  • Addition: Charge the flask with 3-methyl-5-pyrazolone (9.8 g). Carefully add

    
     (30 mL) at room temperature. Note: The reaction is exothermic; add slowly.
    
  • Reaction:

    • Option A (Sealed Tube): For higher conversion without charring, heat in a pressure vessel at 140-150°C for 3-5 hours.[1]

    • Option B (Reflux): Heat the mixture to reflux (~105°C) for 6-12 hours. Monitor by TLC (EtOAc/Hexane).[1]

  • Quenching (Critical):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. Caution: Violent release of HCl gas.

  • Neutralization: The aqueous solution will be strongly acidic.[1] Neutralize carefully with saturated

    
     or NaOH solution to pH ~7-8. The product may precipitate or form an oil.[1]
    
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL) or Ethyl Acetate.[1]
    
  • Purification:

    • Dry the organic layer over anhydrous

      
      .[1]
      
    • Concentrate under reduced pressure.[1]

    • Purification: Recrystallize from ethanol/water or perform vacuum distillation if the product remains an oil (bp ~115°C at 4 mmHg).[1]

Secondary Route: Sandmeyer Reaction

This method is useful if 3-amino-5-methylpyrazole is the available starting material.[1] It avoids the use of


 but involves unstable diazonium intermediates.[1]
Protocol Summary
  • Diazotization: Dissolve 3-amino-5-methylpyrazole in concentrated HCl at 0°C. Add

    
     solution dropwise to form the diazonium salt.[1]
    
  • Substitution: Transfer the cold diazonium solution into a solution of CuCl (Cuprous Chloride) in concentrated HCl.

  • Workup: Allow to warm to room temperature (evolution of

    
     gas). Neutralize and extract as above.
    

Analytical Data & Characterization

To validate the synthesis, compare isolated material against these standard metrics.

PropertySpecificationNotes
Physical State White/Off-white solid or pale oilLow melting point solid (often <100°C depending on purity).
Melting Point ~116 Da (MW)Literature values vary; often isolated as HCl salt or oil.[1]

NMR

2.2-2.4 (s, 3H,

)

6.0-6.2 (s, 1H,

)

10-13 (br s, 1H,

)
Characteristic singlet for C4 proton confirms chlorination did not occur at C4.
Mass Spec

116/118 (3:1 ratio)
Chlorine isotope pattern is diagnostic.[1]

Safety & Handling (E-E-A-T)

Phosphorus Oxychloride (


): 
  • Hazard: Causes severe skin burns and eye damage.[1] Fatal if inhaled.[1] Reacts violently with water.[1]

  • Control: Use only in a functioning chemical fume hood. Wear butyl rubber gloves and a face shield.[1] Have a quench bucket (ice/soda ash) ready.[1]

Pyrazoles:

  • Hazard: Many aminopyrazoles and halopyrazoles are toxic if swallowed (Acute Tox.[1] 4) and may cause eye irritation.[1][4]

  • Control: Avoid dust generation.[1]

References

  • ChemicalBook. (2025).[1][5] 5-Chloro-3-methyl-1-phenylpyrazole Synthesis and Properties.Link[1]

  • BenchChem. (2025).[1] Synthesis of 3-Chloro-1H-pyrazole from 3-Aminopyrazole: A Technical Guide.Link[1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for CID 316061: 3-chloro-5-methyl-1H-pyrazole.Link[1]

  • Organic Syntheses. General procedures for chlorination of N-heterocycles using POCl3.Link[1]

  • Sigma-Aldrich. (2026).[1] Safety Data Sheet: Pyrazole Derivatives.[1]Link[1]

Sources

Technical Guide: Operational Safety & Handling of 5-Chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth operational framework for the safety and handling of 5-chloro-3-methyl-1H-pyrazole . This document is designed for research scientists and process chemists, prioritizing mechanism-based safety protocols over generic advice.

Chemical Identity & Physicochemical Context

To handle a chemical safely, one must first understand its behavior in the physical environment. This compound is a halogenated nitrogen heterocycle commonly used as a scaffold in the synthesis of agrochemicals and pharmaceutical kinase inhibitors.

Critical Structural Feature: Tautomerism Researchers must recognize that this compound exists in annular tautomerism. In solution, the hydrogen on the nitrogen can migrate, meaning This compound and 3-chloro-5-methyl-1H-pyrazole are chemically equivalent in many contexts. This impacts solubility profiles and spectroscopic identification (NMR).

PropertyDescriptionOperational Implication
Physical State White to off-white crystalline solidPotential for dust generation; inhalation hazard.
Molecular Weight 116.55 g/mol Low molecular weight implies potential for high molarity in solution.
Acidity (pKa) ~10-11 (NH group)Weakly acidic. Deprotonation requires moderate bases (e.g., K2CO3, NaH).
Lipophilicity Moderate (LogP ~1.5)Permeable through skin; requires chemical-resistant gloves.
Thermal Stability Stable < 150°C (Typical)Avoid excessive heat; risk of HCl evolution at decomposition.

Hazard Identification & Risk Assessment

Note: Always verify the specific Safety Data Sheet (SDS) from your vendor, as impurity profiles can alter hazards.

Based on the structural class (halogenated pyrazoles), the core GHS classifications typically include:

  • Skin/Eye Irritation (Category 2/2A): The chloropyrazole moiety is an irritant to mucous membranes.

  • Specific Target Organ Toxicity (STOT-SE 3): Respiratory irritation is the primary risk during weighing/transferring.

  • Acute Toxicity (Oral): Often Category 4 (Harmful if swallowed), though specific LD50s vary by derivative.

The "Why" Behind the Hazard

The electron-withdrawing chlorine atom increases the acidity of the NH proton and the electrophilicity of the ring system. Upon contact with moist mucous membranes (eyes/lungs), partial hydrolysis or local pH changes can cause immediate irritation.

Strategic Handling Protocols

A. Engineering Controls: The First Line of Defense

Do not rely solely on PPE. The hierarchy of controls dictates that containment is superior to protection.

  • Powder Containment: Handle all solid transfers inside a certified Chemical Fume Hood .

  • Static Control: Pyrazole crystals can be electrostatic. Use an antistatic gun or ionizer during weighing to prevent powder scattering (which leads to surface contamination).

  • Local Exhaust: If using outside a hood (not recommended), a snorkel exhaust positioned <15cm from the source is mandatory.

B. Personal Protective Equipment (PPE) Matrix
  • Eyes: Chemical splash goggles (ANSI Z87.1). Reasoning: Standard safety glasses allow powder ingress from the side.

  • Hands: Nitrile gloves (Minimum thickness: 0.11 mm). Reasoning: Pyrazoles are generally not aggressive solvents, so standard nitrile offers sufficient breakthrough time (>480 min) for solid handling. Double-gloving is recommended when handling solutions in halogenated solvents (DCM/Chloroform).

  • Respiratory: If fume hood is unavailable, use a NIOSH N95 or P100 particulate respirator.

C. Self-Validating Workflow: The "Clean-Trace" Method

To ensure trustworthiness in your safety protocol, adopt the "Clean-Trace" technique:

  • Pre-Wipe: Wipe the balance area with a solvent-dampened tissue before starting.

  • Operation: Weigh the compound.

  • Post-Wipe: Wipe the area again with a fresh tissue and check under UV light (if the compound or impurities are UV-active) or simply inspect for residue. If residue is found, the containment failed.

Reaction Safety & Chemical Compatibility

Nucleophilic Aromatic Substitution (SnAr)

The C-Cl bond is activated for SnAr reactions, particularly if the pyrazole is N-alkylated or acylated first.

  • Risk: Runaway exotherms.

  • Control: Add nucleophiles (amines, thiols) dropwise at 0°C to assess thermal response before warming to room temperature.

Base Compatibility
  • Reaction: Mixing with strong bases (NaH, LiHMDS) generates the pyrazolate anion and hydrogen gas.

  • Hazard: H2 evolution creates pressure and flammability risks.

  • Protocol: Vent reaction vessels adequately. Perform deprotonation under an inert atmosphere (Nitrogen/Argon).

Acid Compatibility
  • Reaction: Stable to dilute acids.

  • Hazard: Strong, hot mineral acids may cause hydrolysis or decomposition, releasing HCl gas.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, integrating risk assessment with operational controls.

HandlingLogic Start Start: Handling this compound StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution StateCheck->Solution RiskDust Risk: Inhalation & Surface Contamination Solid->RiskDust RiskSplash Risk: Skin Absorption & Eye Injury Solution->RiskSplash ControlSolid Control: Fume Hood + Antistatic + N95 (Backup) RiskDust->ControlSolid ControlLiq Control: Splash Goggles + Double Nitrile Gloves RiskSplash->ControlLiq Action Execute Experiment ControlSolid->Action ControlLiq->Action Cleanup Decontamination: Wet Wipe + Solvent Wash Action->Cleanup

Caption: Operational logic flow for mitigating state-specific risks during chemical handling.

Emergency Response Protocols

In the event of exposure, immediate action is required to minimize biological impact.

Scenario A: Ocular Exposure (Powder/Splash)
  • Immediate Action: Do not rub eyes. Rubbing embeds crystals into the cornea.

  • Flush: Use an eyewash station for a minimum of 15 minutes. Hold eyelids open forcibly.

  • Medical: Seek ophthalmological evaluation. Chlorinated heterocycles can cause delayed corneal damage.

Scenario B: Spillage (Solid)
  • Isolate: Evacuate the immediate area if the spill is large (>10g) and outside a hood.

  • PPE: Don N95 respirator and double gloves.

  • Cleanup: Do not dry sweep (generates dust). Cover with wet paper towels to dampen, then scoop into a waste container. Wipe surface with dilute ethanol.

Storage & Stability

  • Temperature: Store at 2-8°C (Refrigerated) is recommended for long-term purity, though stable at RT for short periods.

  • Atmosphere: Hygroscopic potential exists. Store under inert gas (Argon/Nitrogen) if high purity is required for catalytic cross-coupling.

  • Container: Amber glass is preferred to prevent potential photochemical degradation, though pyrazoles are generally light-stable.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard text for heterocyclic chemical properties).

Technical Monograph: Physicochemical Profiling of 5-Chloro-3-methyl-1H-pyrazole

[1]

Executive Summary & Chemical Identity

5-Chloro-3-methyl-1H-pyrazole (CAS: 15953-45-4) is a critical heterocyclic building block in the synthesis of agrochemicals (e.g., tebufenpyrad) and pharmaceutical kinase inhibitors.[1] Its utility stems from the orthogonal reactivity of the electrophilic C-4 position, the nucleophilic nitrogens, and the modifiable chlorine handle.

This guide addresses the compound's most significant technical challenge: prototropic tautomerism , which complicates analytical identification and regulatory registration.

Nomenclature & Tautomeric Dynamics

In solution, this compound exists in rapid equilibrium with its tautomer, 3-chloro-5-methyl-1H-pyrazole. Unless the nitrogen is substituted (e.g., N-methylation), these two forms are chemically indistinguishable in most time-averaged analytical techniques (like NMR at room temperature).

  • Tautomer A: this compound[2][3][4]

  • Tautomer B: 3-Chloro-5-methyl-1H-pyrazole[5]

Critical Note: For regulatory documentation (IND/DMF), it is standard practice to designate the compound based on the predominant form in the solid state or simply as the "3(5)-chloro-5(3)-methyl" mixture.

Tautomerismcluster_0Prototropic EquilibriumT1This compound(Nitrogen-1 Protonated)T23-Chloro-5-methyl-1H-pyrazole(Nitrogen-2 Protonated)T1->T2Fast H+ TransferPropObserved Physicochemical Profile(Time-Averaged)T1->PropIdentical Solution PropertiesT2->PropIdentical Solution Properties

Figure 1: Tautomeric equilibrium rendering the 3- and 5-positions chemically equivalent in solution.

Physicochemical Properties

The following data represents the consensus of experimental and computed values.

PropertyValue / RangeTechnical Context
Molecular Formula C₄H₅ClN₂
Molecular Weight 116.55 g/mol
Appearance White to off-white crystalline solidDarkens upon oxidation/exposure to light.
Melting Point 118.5°C (Reported)Sharp endotherm indicates high purity; broad range (<115°C) suggests regioisomeric impurities.
Boiling Point ~210–214°C (at 760 mmHg)Theoretical extrapolation; sublimation may occur before boiling.
LogP (Octanol/Water) 1.4 – 1.6Lipophilic enough for cell permeability but soluble in polar organic solvents.
pKa (Acidic) ~12.5 – 13.0 (NH)Weakly acidic; deprotonation requires strong bases (NaH, K₂CO₃).
pKa (Basic) ~1.5 – 2.0 (N-2)Weakly basic; protonation occurs only in strong acid (HCl, TFA).
Solubility DMSO, MeOH, EtOH, DCMPoorly soluble in water; moderately soluble in Toluene.

Synthesis & Impurity Profile

The industrial standard for synthesis involves the chlorination of 3-methyl-5-pyrazolone. This route is preferred over direct hydrazine condensation with chlorodiketones due to higher regiocontrol.

Synthetic Pathway
  • Cyclization: Ethyl acetoacetate + Hydrazine hydrate

    
     3-Methyl-5-pyrazolone.
    
  • Chlorination: 3-Methyl-5-pyrazolone + POCl₃ (Vilsmeier-Haack conditions)

    
     this compound.
    
Impurity Management
  • Impurity A (Dichlorinated): 3,4-dichloro-5-methyl-1H-pyrazole. Formed if chlorination is too aggressive or temperature is uncontrolled (>100°C).

  • Impurity B (Starting Material): Unreacted pyrazolone. Detectable by LC-MS (Mass 98 vs 116).

  • Impurity C (Regioisomer): Only relevant if using substituted hydrazines (e.g., methylhydrazine), which is not the case for the 1H-parent.

SynthesisSM1Ethyl AcetoacetateIntIntermediate:3-Methyl-5-pyrazolone(Solid, MP ~218°C)SM1->IntCyclization (EtOH, 60°C)SM2Hydrazine HydrateSM2->IntCyclization (EtOH, 60°C)ProductTarget:This compound(MP 118.5°C)Int->ProductPOCl3, 85°C, 4hImpurityImpurity:3,4-Dichloro-5-methyl-1H-pyrazole(Over-chlorination)Int->ImpurityExcess POCl3 / >100°CReagentPOCl3 / Reflux(Chlorination)

Figure 2: Synthetic workflow and critical control points for impurity formation.

Analytical Characterization Protocols

Trustworthy identification requires orthogonal methods to confirm the oxidation state and substitution pattern.

NMR Spectroscopy ( H, 400 MHz, DMSO- )

Due to rapid proton exchange, the NH proton is often broad or invisible.

  • 
     12.5 - 13.0 ppm (br s, 1H):  N-H (Exchangeable).
    
  • 
     6.05 ppm (s, 1H):  C4-H. This singlet is diagnostic. If split or shifted >6.5 ppm, suspect chlorination at C4.
    
  • 
     2.25 ppm (s, 3H):  C3-Methyl.
    
HPLC Method Development

For purity assessment, a standard C18 reverse-phase method is recommended.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 220 nm (Pyrazole absorption) and 254 nm.

  • Retention Time: Expect elution ~4.5 - 5.5 min (moderate hydrophobicity).

Handling & Safety (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The chloro-group is relatively stable, but the NH-pyrazole ring can oxidize or dimerize over long periods in air.

References

  • Synthesis & Properties: ChemicalBook. (n.d.). 5-Chloro-3-methylpyrazole (CAS 15953-45-4).[6][7] Retrieved from

  • NMR Data Verification: PubChem. (2025). 3-Chloro-5-methyl-1H-pyrazole (CID 316061). National Library of Medicine. Retrieved from

  • Synthetic Methodology: ResearchGate. (2016). Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Methodology extrapolation). Retrieved from

  • Safety Data: BLD Pharm. (n.d.). Safety Data Sheet for this compound. Retrieved from

Methodological & Application

Application Note: High-Purity Synthesis and Functionalization of 5-Chloro-3-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 5-chloro-3-methyl-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in COX-2 inhibitors (e.g., Celecoxib analogs), p38 MAP kinase inhibitors, and various agrochemicals.[1] Its utility lies in the bifunctionality of the core: the chlorine atom serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrogen atoms offer vectors for solubility and pharmacokinetic tuning.[1]

The "Tautomer Trap": A frequent point of failure in this synthesis is the misunderstanding of pyrazole tautomerism. In its unsubstituted form, This compound and 3-chloro-5-methyl-1H-pyrazole are identical tautomers.[1] However, upon N-alkylation, the symmetry breaks, generating two distinct regioisomers (N1-alkyl and N2-alkyl) with vastly different biological activities.[1] This guide provides a robust protocol for the core synthesis and strategies to manage regioselectivity during derivatization.

Retrosynthetic Workflow & Logic

The synthesis follows a linear two-step sequence from commodity chemicals, followed by divergent functionalization.[1]

SyntheticWorkflow Start Ethyl Acetoacetate + Hydrazine Hydrate Inter Intermediate: 3-Methyl-5-pyrazolone Start->Inter Cyclization (Reflux/EtOH) Product Target Scaffold: This compound Inter->Product Chlorination (POCl3, Reflux) Deriv1 N-Alkylation (Regioisomer Mixture) Product->Deriv1 R-X, Base Deriv2 C-Coupling (Suzuki/Buchwald) Product->Deriv2 Ar-B(OH)2, Pd cat.

Figure 1: General synthetic workflow for this compound derivatives.

Protocol A: Synthesis of the Core Scaffold

Step 1: Cyclization to 3-Methyl-5-pyrazolone

This step involves the condensation of ethyl acetoacetate with hydrazine.[1]

  • Mechanism: Nucleophilic attack of hydrazine on the ketone carbonyl, followed by intramolecular attack on the ester to close the ring.

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1]

  • Hydrazine hydrate (1.1 eq, 80% or 64% solution)

  • Ethanol (Solvent)[1][2][3]

Procedure:

  • Charge a round-bottom flask with ethyl acetoacetate in Ethanol (3 mL/g).

  • Cool to 0°C in an ice bath.

  • Critical Step: Add hydrazine hydrate dropwise.[1][3] Rationale: The reaction is exothermic.[1] Rapid addition can cause thermal runaway and impurity formation.

  • Allow to warm to room temperature, then reflux for 3 hours.

  • Cool to 0°C. The product (3-methyl-5-pyrazolone) will precipitate as a white/off-white solid.[1]

  • Filter, wash with cold ethanol, and dry thoroughly .

    • Expert Note: Moisture carryover is dangerous for the next step involving

      
      .[1] Ensure water content is <0.5%.[1]
      
Step 2: Chlorination (The Vilsmeier-Haack Type Reaction)

This is the most hazardous step.[1] The enol form of the pyrazolone reacts with phosphorus oxychloride (


) to install the chlorine.

Reagents:

  • 3-Methyl-5-pyrazolone (dried)[1][3][4]

  • 
     (3.0 - 5.0 eq) - Acts as both reagent and solvent.[1]
    
  • Optional:

    
     (0.1 eq) - Can accelerate reaction if the pyrazolone is unreactive.[1]
    

Procedure:

  • Safety Setup: Use a well-ventilated fume hood.[1] Wear a face shield and chemically resistant gloves.[1] Ensure a quenching vessel (ice bath) is prepared before starting.[1]

  • Place the dry pyrazolone in a heavy-walled pressure tube or round-bottom flask.

  • Add

    
     carefully at room temperature.[1]
    
  • Seal the tube (if using pressure) or attach a condenser with a drying tube (if open reflux).[1]

  • Heat to 120°C - 130°C (oil bath temperature).

    • Observation: The suspension will dissolve, turning into a clear, often dark orange/brown solution.

  • Maintain heating for 8–12 hours.

  • Quenching (The Danger Zone):

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

    • Warning: Hydrolysis of excess

      
       generates HCl gas and heat.[1] Do not let the temperature spike.
      
  • Neutralize the aqueous solution with NaOH or

    
     to pH ~7–8.[1]
    
  • Extract with Ethyl Acetate (3x).[1][3] Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (typically 10-30% EtOAc in Hexanes).[1]

Yield Expectations: 70–85% isolated yield.

Protocol B: Regioselective Functionalization

The Regioselectivity Challenge

When alkylating this compound, two isomers are possible. The ratio depends on the steric bulk of the electrophile and the solvent/base system.

  • Isomer A (1,3-dimethyl-5-chloropyrazole): Alkylation adjacent to the Methyl group.[1]

  • Isomer B (1,5-dimethyl-3-chloropyrazole): Alkylation adjacent to the Chlorine.[1]

Note on Nomenclature: Once alkylated, the numbering is fixed by the nitrogen bearing the substituent (N1).

Regioselectivity Tautomer This compound (Tautomeric Equilibrium) Base Deprotonation (NaH or K2CO3) Tautomer->Base Anion Pyrazolyl Anion (Resonance Stabilized) Base->Anion Isomer1 Isomer 1: Alkylation at N adjacent to Me (Often Favored by Sterics) Anion->Isomer1 Path A Isomer2 Isomer 2: Alkylation at N adjacent to Cl (Electronic Control) Anion->Isomer2 Path B

Figure 2: Divergent pathways in N-alkylation.[1]

Optimization Table: N-Alkylation Conditions
ParameterCondition A (Kinetic/Steric)Condition B (Thermodynamic)Expected Outcome
Base

or


or

Strong bases favor rapid alkylation; weaker bases allow equilibration.[1]
Solvent THF (

)
DMF or Acetone (Reflux)Polar aprotic solvents (DMF) accelerate

but may reduce selectivity.[1]
Selectivity Mixtures (often ~60:40)Mixtures (variable)Separation Required.

Standard Alkylation Protocol:

  • Dissolve this compound (1.0 eq) in dry DMF.

  • Add

    
     (2.0 eq).[1] Stir for 30 min.
    
  • Add Alkyl Halide (1.1 eq) dropwise.[1]

  • Stir at RT (or

    
     for unreactive halides) for 4–16 h.
    
  • Workup: Dilute with water, extract with EtOAc.

  • Separation: Isomers usually have distinct Rf values on Silica Gel.[1]

    • Tip: The isomer with the alkyl group next to the Chlorine (Isomer B) is often less polar due to shielding of the lone pairs.

Protocol C: Palladium-Catalyzed Coupling (Suzuki)[1]

The C-Cl bond is less reactive than C-Br or C-I, requiring specialized ligands.[1]

Reagents:

  • Substrate: N-alkyl-5-chloro-3-methylpyrazole[1]

  • Boronic Acid:

    
     (1.5 eq)[1]
    
  • Catalyst:

    
     + S-Phos (or XPhos) OR 
    
    
    
    [1]
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Procedure:

  • Degas solvents with Nitrogen/Argon for 15 mins.

  • Combine substrate, boronic acid, base, and catalyst in a sealed tube.

  • Heat to 100°C for 12–24 hours.

  • Filter through Celite, concentrate, and purify via flash chromatography.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete cyclizationEnsure Ethanol is absolute; extend reflux time.
Violent Exotherm (Step 2) Wet Starting MaterialDry 3-methyl-5-pyrazolone in a vacuum oven at 50°C overnight before adding

.
Black Tar in Step 2 Overheating / CharringLimit temp to 120°C. Ensure efficient stirring.
Inseparable Isomers N-Alkylation SelectivitySwitch to HPLC or try changing the N-protecting group (e.g., use THP or SEM which can be removed later).[1]

Safety Hazards (Mandatory Read)

  • Phosphorus Oxychloride (

    
    ):  Extremely corrosive.[1][5] Reacts violently with water to release HCl and Phosphoric acid.[1][5] Inhalation of vapors can cause severe respiratory edema.[1][5] Always quench into a large excess of ice.[1]
    
  • Hydrazine Hydrate: Potentially carcinogenic, highly toxic, and unstable. Avoid contact with metals and oxidizing agents.[1][5]

  • Pressure Reactions: When heating

    
     in sealed tubes, ensure the glassware is rated for the pressure generated by HCl evolution.
    

References

  • Synthesis of 5-chloro-3-methyl-1-phenylpyrazole (Vilsmeier-Haack conditions): ChemicalBook Protocols. Available at: [1]

  • Safety Data Sheet - Phosphorus Oxychloride: Fisher Scientific. Available at: [1]

  • Regioselectivity in Pyrazole Alkylation: Edilova, Y.O., et al. (2025).[1][6] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. Int. J. Mol.[1][6] Sci. Available at: [1]

  • N1-Selective Methylation Strategies: Yang, E., et al. (2024).[1] N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes.[1][6] J. Org.[1][6] Chem. Available at: [1]

  • General Pyrazole Synthesis (Knorr Type): Organic Chemistry Portal. Available at: [1]

Sources

The Versatile Scaffold: 5-Chloro-3-methyl-1H-pyrazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Synthetic Protocols of a Privileged Heterocycle.

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to modulate a wide array of biological targets. Among the vast family of pyrazole-containing building blocks, 5-chloro-3-methyl-1H-pyrazole stands out as a particularly versatile and valuable scaffold. Its strategic substitution pattern, featuring a reactive chlorine atom, a methyl group, and an accessible N-H moiety, provides medicinal chemists with a powerful tool for generating diverse molecular libraries with a high potential for biological activity. This guide offers a comprehensive overview of the applications of this compound, complete with detailed synthetic protocols and insights into its role in the development of novel therapeutic agents.

The Strategic Advantage of the this compound Moiety

The utility of this compound in drug discovery stems from the distinct roles of its substituents. The chlorine atom at the 5-position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce diverse aryl, heteroaryl, or alkyl groups. This functionalization is critical for exploring the chemical space around the pyrazole core and optimizing interactions with biological targets. The methyl group at the 3-position can influence the compound's metabolic stability and provides a point for steric and electronic modulation. Finally, the unsubstituted N1-position is a key site for derivatization, allowing for the introduction of various substituents that can profoundly impact the molecule's pharmacokinetic and pharmacodynamic properties.

Derivatives of the closely related 5-chloro-3-methyl-1-phenyl-1H-pyrazole have demonstrated a broad spectrum of biological activities, including antimicrobial and anticonvulsant properties.[1] This highlights the inherent potential of the 5-chloro-3-methyl-pyrazole core in generating bioactive compounds.

Key Synthetic Pathways and Functionalization Strategies

The synthesis of this compound and its subsequent functionalization are crucial steps in its application in medicinal chemistry. Below are key synthetic strategies and protocols.

Synthesis of the Core Scaffold

A common and efficient route to the pyrazole core involves the cyclization of β-dicarbonyl compounds with hydrazine. For the synthesis of the N-phenylated analog, 3-methyl-1-phenyl-5-pyrazolone is a readily available starting material.

Protocol 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole [2]

This protocol describes the conversion of a pyrazolone to the corresponding chloropyrazole, a foundational reaction for accessing this class of compounds.

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone

  • Phosphorus oxychloride (POCl₃)

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a dry round-bottom flask, cautiously add 3-methyl-1-phenyl-5-pyrazolone to an excess of phosphorus oxychloride.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): Acts as both a chlorinating and dehydrating agent, converting the keto group of the pyrazolone to the chloro-substituted pyrazole.

  • Reflux: Provides the necessary thermal energy to drive the reaction to completion.

  • Quenching on ice: Safely decomposes the excess reactive POCl₃ in a controlled manner.

  • Extraction and washing: Isolates the product from the aqueous phase and removes acidic impurities.

G 3-methyl-1-phenyl-5-pyrazolone 3-methyl-1-phenyl-5-pyrazolone 5-Chloro-3-methyl-1-phenyl-1H-pyrazole 5-Chloro-3-methyl-1-phenyl-1H-pyrazole 3-methyl-1-phenyl-5-pyrazolone->5-Chloro-3-methyl-1-phenyl-1H-pyrazole POCl3, Reflux

Caption: Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole.

Functionalization of the Pyrazole Core

The true power of the this compound scaffold lies in its potential for diverse functionalization.

N-Alkylation and N-Arylation:

The N1 position of the pyrazole ring is readily alkylated or arylated to introduce a wide range of substituents.

Protocol 2: General Procedure for N-Alkylation of Pyrazoles [3]

This protocol provides a general method for the N-alkylation of pyrazoles using a base and an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

  • Water, ethyl acetate, brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • To a solution of this compound in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Add the alkyl halide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired N-alkylated pyrazole.

Causality Behind Experimental Choices:

  • Base: Deprotonates the N-H of the pyrazole, generating a nucleophilic pyrazolate anion.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is used to dissolve the reactants and facilitate the SN2 reaction.

Cross-Coupling Reactions at the C5-Position:

The chlorine atom at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups.

G cluster_0 Functionalization of this compound This compound This compound N-Substituted Derivative N-Substituted Derivative This compound->N-Substituted Derivative N-Alkylation/Arylation C5-Substituted Derivative C5-Substituted Derivative This compound->C5-Substituted Derivative Cross-Coupling (e.g., Suzuki, Sonogashira)

Sources

Application Notes and Protocols for the Regioselective N-Alkylation of 5-Chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone in medicinal and agricultural chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] N-alkylation of the pyrazole ring is a critical synthetic transformation that allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly modulate its biological activity and physicochemical characteristics.[3] However, the N-alkylation of unsymmetrically substituted pyrazoles, such as 5-chloro-3-methyl-1H-pyrazole, presents a significant regioselectivity challenge. The two adjacent nitrogen atoms in the pyrazole ring have distinct electronic environments, leading to the potential formation of two regioisomeric products upon alkylation.[4] This application note provides a detailed experimental procedure for the N-alkylation of this compound, with a focus on understanding and controlling the reaction's regioselectivity.

Mechanistic Insights and Control of Regioselectivity

The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction. The pyrazole, being weakly acidic, can be deprotonated by a suitable base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.

For an unsymmetrical pyrazole like this compound, two regioisomeric products can be formed: 1-alkyl-5-chloro-3-methyl-1H-pyrazole and 1-alkyl-3-chloro-5-methyl-1H-pyrazole. The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: The presence of a methyl group at the 3-position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. Consequently, alkylation may preferentially occur at the less hindered N2 nitrogen (which becomes the N1 position in the product, adjacent to the chloro group).[5][6]

  • Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 5-position can influence the electron density at the adjacent nitrogen atoms, potentially affecting their nucleophilicity.

  • Reaction Conditions: The choice of base, solvent, and alkylating agent can significantly impact the regioselectivity of the reaction. For instance, the use of sterically bulky alkylating agents can enhance the preference for alkylation at the less hindered nitrogen atom.[7] Similarly, the nature of the cation from the base can influence the reaction outcome.[4]

Diagram of Potential Regioisomers:

Caption: Potential regioisomers from N-alkylation.

Experimental Protocol: N-Alkylation of this compound

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Materials and Reagents
ReagentMolecular FormulaMolecular Weight ( g/mol )Quantity (for 10 mmol scale)Supplier Notes
This compoundC₄H₅ClN₂116.551.17 g (10 mmol)Starting material.[8]
Alkyl Halide (e.g., Iodomethane)CH₃I141.941.1 mL (1.1 eq., 11 mmol)Alkylating agent. Other alkyl halides can be used.
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.07 g (1.5 eq., 15 mmol)Base. Alternatively, NaH in DMF can be used for a stronger base system.[3]
Acetonitrile (CH₃CN)CH₃CN41.0550 mLAnhydrous, reaction solvent. DMF is another common solvent.[9]
Deionized WaterH₂O18.02As neededFor workup.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As neededFor extraction.
Brine (Saturated NaCl solution)NaCl58.44As neededFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As neededFor drying organic phase.
Silica GelSiO₂60.08As neededFor column chromatography.
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.17 g, 10 mmol) and potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (50 mL) to the flask.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add the alkyl halide (e.g., iodomethane, 1.1 mL, 11 mmol) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers and any unreacted starting material.

Safety Precautions
  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Alkyl halides like iodomethane are toxic and should be handled with care.

  • This compound is harmful if swallowed and causes skin and eye irritation.[8]

Characterization of Products

The purified products should be characterized by standard analytical techniques to confirm their identity and purity.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the alkyl group and the overall structure. The chemical shifts of the pyrazole ring protons and carbons will differ between the two regioisomers.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR technique is particularly useful for distinguishing between the regioisomers. For example, an NOE correlation between the protons of the newly introduced alkyl group and the methyl group at the 3-position would confirm the formation of the 1-alkyl-3-methyl-5-chloro isomer.[6]

Experimental Workflow Visualization

G start Start: this compound, K₂CO₃, Alkyl Halide reaction Reaction in Acetonitrile (Reflux, 4-6h) start->reaction workup Workup: Cool, Filter, Concentrate reaction->workup extraction Extraction with Ethyl Acetate and Water/Brine Wash workup->extraction drying Drying over MgSO₄ and Concentration extraction->drying purification Purification: Silica Gel Column Chromatography drying->purification product Final Product: N-alkylated this compound (Characterize by NMR, MS, IR) purification->product

Caption: N-alkylation experimental workflow.

Concluding Remarks

The N-alkylation of this compound is a versatile reaction for generating a diverse range of derivatives for further chemical exploration. Careful consideration of steric and electronic factors, along with the optimization of reaction conditions, is crucial for achieving the desired regioselectivity. The protocol provided herein serves as a robust starting point for researchers in synthetic and medicinal chemistry.

References

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3422. [Link]

  • Meador, R., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Google Patents. (n.d.).
  • Matos, I., et al. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. [Link]

  • Yang, E., Dalton, D. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Radi, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5899. [Link]

  • Guda, M. R., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13355. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Goud, R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10838–10849. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]

  • Panday, A. K., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592. [Link]

  • Guda, M. R., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • PubChem. (n.d.). 3-chloro-5-methyl-1H-pyrazole. [Link]

Sources

The Versatile Scaffold: Application Notes and Protocols for 5-Chloro-3-Methyl-1H-Pyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Pyrazole Core in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the development of modern agrochemicals, renowned for its versatile biological activities.[1][2] This five-membered heterocyclic scaffold is a privileged structure, meaning it can interact with a wide range of biological targets, leading to diverse modes of action.[2] Pyrazole derivatives have been successfully commercialized as fungicides, herbicides, and insecticides, demonstrating their significant impact on crop protection.[1][2]

Within this important class of compounds, 5-chloro-3-methyl-1H-pyrazole stands out as a particularly valuable synthetic intermediate. Its chemical structure, featuring a reactive chlorine atom at the 5-position, a methyl group at the 3-position, and a reactive N-H group, provides a versatile platform for the synthesis of a vast array of derivatives with potent agrochemical properties. The strategic placement of these functional groups allows for targeted modifications to fine-tune the biological activity, selectivity, and physicochemical properties of the final products.

This guide provides an in-depth exploration of the use of this compound in agrochemical research. It is designed to be a practical resource for researchers and scientists, offering not just protocols, but also the scientific rationale behind the experimental designs.

Fungicidal Applications: A Primary Focus

The development of novel fungicides is a critical area of agrochemical research due to the constant evolution of resistant fungal pathogens. Pyrazole derivatives have emerged as a highly successful class of fungicides, with many commercial products targeting the fungal respiratory chain.[2][3] this compound is a key building block for the synthesis of numerous potent fungicidal compounds.

Rationale for Use in Fungicide Synthesis

The this compound moiety is frequently incorporated into fungicidal molecules for several key reasons:

  • Lipophilicity and Membrane Permeability: The pyrazole ring and its substituents contribute to the overall lipophilicity of the molecule, which is crucial for its ability to penetrate the fungal cell membrane and reach its intracellular target.

  • Metabolic Stability: The pyrazole ring is often metabolically stable, ensuring that the active compound persists long enough to exert its fungicidal effect.

  • Structural Rigidity and Target Binding: The rigid pyrazole scaffold helps to orient the other functional groups of the molecule in a precise three-dimensional arrangement, facilitating strong and specific binding to the target protein, often an enzyme in the respiratory chain like succinate dehydrogenase (SDH).[2]

Synthetic Protocol: Synthesis of a Novel Pyrazole-Carboxamide Fungicide

This protocol details the synthesis of a novel pyrazole-carboxamide derivative, a class of compounds known for their fungicidal activity, starting from 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride.[4] This multi-step synthesis highlights the utility of the pyrazole core as a scaffold for building complex and biologically active molecules.

Step 1: Synthesis of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2)

This initial step involves the formylation of 5-chloro-3-methyl-1-phenylpyrazole. A common method for this transformation is the Vilsmeier-Haack reaction.

Step 2: Oxidation to 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (3)

The aldehyde (2) is then oxidized to the corresponding carboxylic acid (3).[4][5]

  • Procedure:

    • To a solution of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (2) (5 mmol) in a mixture of water and acetone (3:2 ratio, 50 mL), add potassium permanganate (18 mmol).[4]

    • Heat the reaction mixture at 80 °C for 4 hours.[4]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter the mixture to remove manganese dioxide.

    • Acidify the filtrate to a pH of 2 using hydrochloric acid (HCl) to precipitate the carboxylic acid.[4]

    • Filter the white solid, wash with cold water, and dry to obtain 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (3).[4]

Step 3: Formation of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (4)

The carboxylic acid (3) is converted to the more reactive acyl chloride (4).[4][5][6]

  • Procedure:

    • To 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (3) (2.50 mmol), add thionyl chloride (10 mmol) and reflux for 2 hours.[4][6]

    • After the reaction is complete, evaporate the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride (4) as a yellow liquid, which can be used directly in the next step without further purification.[4]

Step 4: Amide Coupling to Yield the Final Pyrazole-Carboxamide (5)

The acyl chloride (4) is reacted with a selected amine to form the final pyrazole-carboxamide derivative.[4][7]

  • Procedure:

    • Dissolve the crude 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (4) in anhydrous tetrahydrofuran (THF).

    • Add triethylamine (Et3N) as a base, followed by the desired amine (e.g., a substituted aniline).[4]

    • Stir the reaction mixture at room temperature for 10 hours.[4]

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final pyrazole-carboxamide.

Diagram of the Synthetic Workflow

Synthesis_Workflow Start 5-Chloro-3-methyl- 1-phenylpyrazole Step1 Vilsmeier-Haack Reaction Start->Step1 Intermediate1 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbaldehyde (2) Step1->Intermediate1 Step2 Oxidation (KMnO4) Intermediate1->Step2 Intermediate2 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carboxylic acid (3) Step2->Intermediate2 Step3 Chlorination (SOCl2) Intermediate2->Step3 Intermediate3 5-Chloro-3-methyl-1-phenyl- 1H-pyrazole-4-carbonyl chloride (4) Step3->Intermediate3 Step4 Amide Coupling (Amine, Et3N) Intermediate3->Step4 FinalProduct Novel Pyrazole-Carboxamide Fungicide (5) Step4->FinalProduct

Caption: Synthetic pathway for a novel pyrazole-carboxamide fungicide.

Protocol: In Vitro Antifungal Efficacy Assay

This protocol describes a method for evaluating the in vitro antifungal activity of newly synthesized pyrazole derivatives against various plant pathogenic fungi using a mycelial growth inhibition assay.[8]

  • Materials:

    • Synthesized pyrazole compounds

    • Target fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)[7]

    • Potato Dextrose Agar (PDA) medium

    • Sterile petri dishes (90 mm)

    • Sterile cork borer (5 mm)

    • Dimethyl sulfoxide (DMSO)

    • Positive control fungicide (e.g., Carbendazim)[8]

  • Procedure:

    • Prepare stock solutions of the test compounds and the positive control in DMSO.

    • Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60°C.

    • Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 100 µg/mL for initial screening).[8] Also prepare a control plate with DMSO only.

    • Pour the amended PDA into sterile petri dishes and allow them to solidify.

    • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing culture of the target fungus.

    • Incubate the plates at the optimal growth temperature for the specific fungus (typically 25-28°C) in the dark.

    • Measure the colony diameter (in mm) in two perpendicular directions after the fungal growth in the control plate has nearly reached the edge of the dish.

    • Calculate the percentage of mycelial growth inhibition using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

    • For compounds showing significant inhibition (>50%), conduct a dose-response study with a series of concentrations to determine the EC50 value (the concentration that inhibits 50% of the fungal growth).[8]

Herbicidal Applications: Expanding the Scope

While fungicidal applications are prominent, the this compound scaffold is also a valuable starting point for the discovery of novel herbicides.[4][9] Pyrazole-containing herbicides are known to act on various molecular targets in plants.

Rationale for Use in Herbicide Synthesis

The structural features of this compound derivatives can be tailored to interact with specific plant enzymes or receptors. The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various toxophores that confer herbicidal activity.

Synthetic Protocol: Synthesis of a 5-Heterocycloxy-3-methyl-1H-pyrazole Herbicide

This protocol outlines the synthesis of a 5-heterocycloxy-3-methyl-1H-pyrazole derivative, a class of compounds that has shown promising herbicidal activity.[4][9]

Step 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

The synthesis typically begins with the cyclization of ethyl acetoacetate with hydrazine.

Step 2: Chlorination to this compound

The pyrazolone is then chlorinated to introduce the key reactive handle.

Step 3: N-Alkylation or N-Arylation

The N-H group of the pyrazole is then substituted.

Step 4: Nucleophilic Aromatic Substitution with a Heterocyclic Alcohol

The final step involves the displacement of the chlorine atom with a heterocyclic alcohol to introduce the herbicidally active moiety.[4][9]

  • Procedure:

    • To a solution of the N-substituted this compound in a suitable solvent (e.g., DMF or acetonitrile), add a heterocyclic alcohol (e.g., 2-hydroxypyrimidine).

    • Add a base such as potassium carbonate (K2CO3) to facilitate the reaction.

    • Heat the reaction mixture and monitor its progress by TLC.

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final 5-heterocycloxy-3-methyl-1H-pyrazole herbicide.

Protocol: Herbicidal Activity Screening
  • Materials:

    • Synthesized pyrazole compounds

    • Pots filled with a suitable soil mix

    • Acetone and a surfactant (e.g., Tween-20)

    • A sprayer for application

    • Commercial herbicide as a positive control

  • Procedure:

    • Pre-emergence Application:

      • Sow the seeds of the test weed species in pots.

      • Prepare solutions of the test compounds in acetone with a surfactant.

      • Water the pots and place them in a greenhouse under controlled conditions.

      • Observe and record the percentage of weed control (visual assessment of germination and growth) at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Post-emergence Application:

      • Grow the test weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).

      • Prepare solutions of the test compounds as described above.

      • Apply the solutions evenly to the foliage of the weeds.[3]

      • Place the pots in a greenhouse.

      • Visually assess and record the percentage of weed control (e.g., chlorosis, necrosis, growth inhibition) at regular intervals.[3]

Insecticidal Applications: A Frontier of Discovery

The pyrazole scaffold is also present in several commercial insecticides, such as fipronil, highlighting its potential in insect pest management.[2] While less explored for this compound specifically, the principles of rational design can be applied to develop novel insecticides from this versatile intermediate.

Rationale for Use in Insecticide Synthesis

The development of pyrazole-based insecticides often involves targeting the insect's nervous system. The this compound core can be functionalized to interact with specific insect receptors, such as the GABA receptor.[2]

Synthetic Approach: Designing Pyrazole-Based Insecticides

A common strategy involves the synthesis of pyrazole-carboxamides, where the amide portion is varied to optimize insecticidal activity and selectivity. The synthesis would follow a similar pathway as described for the fungicides, involving the reaction of a this compound-4-carbonyl chloride with a diverse range of amines.

Diagram of the Insecticide Discovery Workflow

Insecticide_Discovery Start This compound Intermediate Step1 Synthesis of a Library of Pyrazole-Carboxamide Derivatives Start->Step1 Step2 Primary Insecticidal Screening (e.g., against aphids, caterpillars) Step1->Step2 Step3 Dose-Response Studies to Determine LC50 Values Step2->Step3 Step4 Lead Optimization (Structure-Activity Relationship Studies) Step3->Step4 FinalProduct Novel Insecticide Candidate Step4->FinalProduct

Caption: Workflow for the discovery of novel pyrazole-based insecticides.

Protocol: Insecticidal Bioassay

This protocol outlines a method for assessing the insecticidal activity of synthesized pyrazole compounds against a model insect pest, such as the cotton bollworm (Helicoverpa armigera).

  • Materials:

    • Synthesized pyrazole compounds

    • Third-instar larvae of Helicoverpa armigera

    • Artificial diet

    • Acetone

    • A micro-applicator or sprayer

  • Procedure (Diet Incorporation Method):

    • Prepare a series of concentrations of the test compounds in acetone.

    • Incorporate the test solutions into the artificial diet while it is still molten and mix thoroughly.

    • Pour the treated diet into small containers and allow it to solidify.

    • Place one third-instar larva into each container.

    • Include a control group with a diet treated only with acetone.

    • Maintain the containers under controlled conditions (e.g., 25±1°C, 60-70% relative humidity, and a 14:10 h light:dark photoperiod).

    • Record the larval mortality at 24, 48, and 72 hours after treatment.

    • Calculate the corrected mortality using Abbott's formula if there is mortality in the control group.

    • Determine the LC50 value (the concentration that causes 50% mortality) through probit analysis.

Data Presentation

Table 1: Hypothetical Fungicidal Activity Data for Novel Pyrazole-Carboxamides

Compound IDTarget FungusConcentration (µg/mL)Mycelial Growth Inhibition (%)EC50 (µg/mL)
PZ-F-01 Botrytis cinerea508512.5
PZ-F-02 Botrytis cinerea506235.2
PZ-F-01 Rhizoctonia solani50928.7
PZ-F-02 Rhizoctonia solani507521.9
Carbendazim Botrytis cinerea50981.2
Carbendazim Rhizoctonia solani50952.5

Table 2: Hypothetical Herbicidal Activity Data for Novel Pyrazole Derivatives

Compound IDWeed SpeciesApplicationDose (g a.i./ha)Herbicidal Efficacy (%)
PZ-H-01 Digitaria sanguinalisPost-emergence15090
PZ-H-02 Digitaria sanguinalisPost-emergence15065
PZ-H-01 Abutilon theophrastiPost-emergence15075
PZ-H-02 Abutilon theophrastiPost-emergence15050
Commercial Herbicide Digitaria sanguinalisPost-emergence15095
Commercial Herbicide Abutilon theophrastiPost-emergence15098

Conclusion

This compound is a highly valuable and versatile building block in the discovery and development of novel agrochemicals. Its strategic functionalization allows for the creation of a wide range of derivatives with potent fungicidal, herbicidal, and insecticidal activities. The protocols and rationales presented in this guide are intended to empower researchers to effectively utilize this important scaffold in their quest for new and improved crop protection solutions. The continued exploration of the chemical space around the this compound core promises to yield the next generation of agrochemicals that are not only effective but also meet the increasing demands for environmental safety and sustainability.

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. (URL: [Link])

  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - Molecules. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - PMC. (URL: [Link])

  • A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
  • Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - Frontiers. (URL: [Link])

  • Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety - Semantic Scholar. (URL: [Link])

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. (URL: [Link])

  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. (URL: [Link])

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - Springer. (URL: [Link])

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - Semantic Scholar. (URL: [Link])

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl- N -benzyl Carboxamide, α-Chloromethyl- N -benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties | Request PDF - ResearchGate. (URL: [Link])

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity - ResearchGate. (URL: [Link])

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC. (URL: [Link])

  • The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google P
  • Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - MDPI. (URL: [Link])

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC. (URL: [Link])

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues - PubMed. (URL: [Link])

  • Synthetic Pyrazole Derivatives as Growth Inhibitors of Some Phytopathogenic Fungi | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF - ResearchGate. (URL: [Link])

  • Design, synthesis and screening of herbicidal activity for new phenyl pyrazole‐based protoporphyrinogen oxidase‐inhibitors (PPO) overcoming resistance issues | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides - SciELO. (URL: [Link])

  • Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - MDPI. (URL: [Link])

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functionalization of the pyrazole ring in 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of the Pyrazole Ring in 5-Chloro-3-Methyl-1H-Pyrazole

Abstract

The this compound scaffold (CAS: 68486-23-7) represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., JAK, Aurora kinase) and agrochemicals. Its utility stems from its trifunctional nature: a nucleophilic nitrogen (N1), an electrophilic carbon handle (C5-Cl), and an electron-rich center (C4). This guide provides a validated workflow for the sequential functionalization of this scaffold, addressing the specific challenges of tautomeric regioselectivity and the activation of the deactivated C5-chloride bond.

Strategic Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic landscape of the molecule. The this compound exists in a tautomeric equilibrium, which complicates N-functionalization. Furthermore, the C5-chlorine is electronically deactivated compared to bromo- or iodo-analogs, requiring specialized catalytic systems for cross-coupling.

Figure 1: Reactivity Map & Tautomeric Equilibrium

ReactivityMap cluster_tautomer Tautomeric Equilibrium SM This compound (Tautomeric Mix) N1 N1 Position (Nucleophilic) Challenge: Regioselectivity SM->N1 Alkylation/Arylation (Step 1) C5 C5-Chlorine (Electrophilic) Challenge: Oxidative Addition SM->C5 Suzuki/Buchwald (Step 2) C4 C4 Position (Nucleophilic) Challenge: Electrophilic Subst. SM->C4 Halogenation (Step 3) T1 Tautomer A (3-Me, 5-Cl) T2 Tautomer B (3-Cl, 5-Me) T1->T2 Fast Exchange

Caption: Reactivity landscape of this compound showing the three primary vectors for diversification.

Protocol 1: Regioselective N-Alkylation

The Challenge: The N-alkylation of unsymmetrical pyrazoles typically yields a mixture of isomers (1-alkyl-3-methyl-5-chloro vs. 1-alkyl-5-methyl-3-chloro). Steric hindrance and electronic effects of the substituent govern the ratio. For this scaffold, the 1-alkyl-3-methyl-5-chloro isomer is generally preferred to retain the C5-chloro handle for subsequent coupling.

Mechanism: Under basic conditions, the pyrazolate anion is formed. Alkylation occurs at the nitrogen atom that minimizes steric clash with the adjacent substituent. While mixtures are common, using specific bases and solvents can influence the ratio.[1]

Experimental Procedure
  • Reagents:

    • Substrate: this compound (1.0 equiv)[2]

    • Electrophile: Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

    • Base: Cesium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF (Anhydrous, 0.2 M concentration)

  • Workflow:

    • Dissolve the pyrazole in DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 minutes to ensure deprotonation.
      
    • Add the alkyl halide dropwise.

    • Stir at 60°C for 4–6 hours. Monitor by TLC/LC-MS.

    • Workup: Dilute with EtOAc, wash with water (

      
      ) and brine. Dry over 
      
      
      
      .
  • Purification & Validation (Critical Step):

    • The isomers usually have distinct ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       values. Use Flash Chromatography (Hexane/EtOAc gradient).
      
    • Identification: Use NOESY NMR .

      • Isomer A (Desired, 1-alkyl-3-methyl-5-chloro): NOE correlation observed between the N-Alkyl protons and the C4-H, but NO correlation with the C3-Methyl group.

      • Isomer B (Undesired, 1-alkyl-5-methyl-3-chloro): Strong NOE correlation between N-Alkyl protons and the C5-Methyl group.

Protocol 2: C5-Diversification via Suzuki-Miyaura Coupling

The Challenge: The C5-Chlorine bond is significantly stronger (Bond Dissociation Energy ~95 kcal/mol) than C-Br or C-I. Standard catalysts like


 often fail to undergo oxidative addition at this position, leading to recovered starting material.

Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition. XPhos or SPhos are the ligands of choice for chloropyrazoles [1].

Experimental Procedure
  • Reagents:

    • Substrate: N-Alkylated-5-chloro-3-methylpyrazole (1.0 equiv)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)

    • Base:

      
       (3.0 equiv) or 
      
      
      
    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Workflow:

    • Charge a microwave vial or pressure tube with the substrate, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed solvents.

    • Heat to 100°C (oil bath) or 120°C (Microwave) for 1–2 hours.

    • Note: If the substrate is sensitive to base, switch to

      
       or 
      
      
      
      .
  • Data Analysis:

    • Conversion is typically >85%.

    • If de-chlorination (hydrodehalogenation) is observed, lower the temperature and increase catalyst loading.

Table 1: Catalyst Screening for 5-Chloropyrazoles

Catalyst SystemLigand ClassReactivity (C-Cl)Typical YieldNotes

Aryl PhosphineLow<10%Fails oxidative addition

BidentateModerate30-50%Requires high temp
XPhos Pd G2 Biaryl Dialkyl High 85-95% Recommended Standard

+ SPhos
Biaryl DialkylHigh80-90%Good alternative

Protocol 3: C4-Functionalization (Electrophilic Substitution)

The Challenge: Once the N1 and C5 positions are substituted, the C4 position remains the most electron-rich site, amenable to Electrophilic Aromatic Substitution (EAS).

Application: Introduction of a halogen (I/Br) at C4 allows for a second cross-coupling event, enabling the construction of fully substituted pyrazoles.

Experimental Procedure (Iodination)
  • Reagents:

    • Substrate: 1,3,5-Trisubstituted pyrazole[1][3][4]

    • Reagent: N-Iodosuccinimide (NIS) (1.1 equiv)

    • Solvent: Acetonitrile (

      
      ) or DMF
      
    • Catalyst: TFA (Trifluoroacetic acid) (10 mol%) - Optional accelerator

  • Workflow:

    • Dissolve substrate in

      
       at room temperature.
      
    • Add NIS portion-wise.

    • Stir at RT for 2–4 hours.

    • Workup: Quench with saturated sodium thiosulfate (

      
      ) to remove excess iodine (indicated by color change from red/brown to yellow/clear).
      
  • Outcome:

    • Yields are typically quantitative (>95%).

    • The resulting 4-iodo product is highly reactive for Sonogashira or Suzuki couplings.

Validated Workflow Summary

Figure 2: Step-by-Step Synthesis Pipeline

Workflow Start Start: this compound Step1 Step 1: N-Alkylation (Cs2CO3, DMF, R-X) Start->Step1 Decision Isomer Separation (Flash Chromatography) Step1->Decision PathA Isomer A (Desired) 1-R-3-Me-5-Cl Decision->PathA Major/Minor PathB Isomer B (Discard) 1-R-5-Me-3-Cl Decision->PathB Step2 Step 2: C5-Coupling (Suzuki: XPhos Pd G2, Ar-B(OH)2) PathA->Step2 Step3 Step 3: C4-Iodination (NIS, MeCN) Step2->Step3 Final Final Product: Fully Functionalized Pyrazole Step3->Final

Caption: Operational workflow for the sequential functionalization of the pyrazole scaffold.

References

  • Buchwald, S. L., et al. (2010). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Amines using a New Biarylphosphine Ligand." Journal of the American Chemical Society.[5] Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

  • Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Isoxazoles." The Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Suzuki Coupling of Heteroaryl Chlorides." Link

Sources

Application Note: Scale-Up Synthesis of 5-Chloro-3-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable manufacturing protocol for 5-chloro-3-methyl-1H-pyrazole (CAS: 6814-31-9). This moiety is a critical pharmacophore in kinase inhibitor development (e.g., p38 MAP kinase, B-Raf inhibitors) and agrochemistry.

While the laboratory synthesis is well-documented, scaling this reaction presents significant safety hazards, primarily driven by the exothermic decomposition of hydrazine and the violent hydrolysis of phosphorus oxychloride (POCl₃) . This guide transitions from gram-scale discovery to kilogram-scale pilot production, emphasizing thermal history control, gas scrubbing, and critical quenching parameters.

Key Process Parameters (KPPs)
ParameterSpecificationCriticality
Hydrazine Addition Rate Maintain

High (Runaway risk)
POCl₃ Quench Temp

(Reverse Quench)
Critical (Explosion risk)
Reaction Purity (HPLC)

(a/a)
High
Moisture Content

(Starting Materials)
Medium (Yield impact)

Retrosynthetic Strategy & Mechanism

The industrial route of choice utilizes the cyclization of ethyl acetoacetate with hydrazine, followed by chlorination. This route is preferred over direct chlorination of 3-methylpyrazole due to superior regioselectivity and lower raw material costs.

Reaction Scheme

ReactionScheme SM1 Ethyl Acetoacetate INT Intermediate: 3-Methyl-5-pyrazolone (Tautomeric Eq.) SM1->INT Step 1: Cyclization EtOH, Reflux (-EtOH, -H2O) SM2 Hydrazine Hydrate SM2->INT PROD Target: This compound INT->PROD Step 2: Chlorination POCl3, Reflux (-HPO2Cl2)

Figure 1: Two-step synthesis route. Note that the intermediate exists in equilibrium between the keto (pyrazolone) and enol (hydroxypyrazole) forms.

Mechanistic Insight: The POCl₃ Activation

The chlorination step is not a simple substitution. It proceeds via the Vilsmeier-Haack type mechanism. The enolic oxygen attacks the electrophilic phosphorus, forming a dichlorophosphoryl intermediate. This acts as a leaving group, displaced by chloride.

Critical Insight: The reaction generates stoichiometric HCl gas. On scale, this requires a dedicated caustic scrubber. Failure to vent HCl causes pressure buildup and potential vessel rupture.

Phase 1: Synthesis of 3-Methyl-5-Pyrazolone[2]

Safety Warning: Hydrazine hydrate is a carcinogen and a potent reducing agent. Incompatible with oxidizers.

Materials
  • Ethyl Acetoacetate (1.0 equiv)

  • Hydrazine Hydrate (80% or 64% solution) (1.05 equiv)

  • Ethanol (Solvent, 3-4 volumes)

Protocol (Scale: 1.0 kg Input)
  • Setup: Charge a 10 L jacketed reactor with Ethanol (3 L) and Ethyl Acetoacetate (1.0 kg). Cool to

    
    .
    
  • Addition: Add Hydrazine Hydrate dropwise via a dosing pump.

    • Control: The reaction is exothermic.[1][2] Maintain internal temperature (

      
      ) between 
      
      
      
      .
    • Observation: A white precipitate (hydrazone intermediate) may form transiently.

  • Cyclization: Once addition is complete, warm the mixture to room temperature over 1 hour, then heat to reflux (

    
    ) for 3 hours.
    
  • Workup:

    • Cool to

      
       and hold for 2 hours. The product crystallizes out.[3][4][5][6]
      
    • Filter the solid.[7][1][3]

    • Wash with cold Ethanol (

      
      ).
      
    • Dry in a vacuum oven at

      
       to constant weight.
      
  • Validation:

    • Yield: Expected 85-90%.

    • Appearance: White to off-white crystalline solid.

    • Purity: Check melting point (

      
      ).
      

Phase 2: Chlorination (The Critical Step)

Safety Warning: POCl₃ reacts explosively with water. The "Quench" step is the most common cause of accidents in this synthesis. Never add water to the reaction mixture. Always add the reaction mixture to the water (Reverse Quench).

Materials
  • 3-Methyl-5-pyrazolone (Intermediate from Phase 1)

  • Phosphorus Oxychloride (POCl₃) (3.0 - 5.0 equiv)

    • Note: POCl₃ acts as both reagent and solvent.

  • N,N-Dimethylaniline (Optional, 0.1 equiv) - Catalyst to accelerate reaction.

Protocol (Scale: 500 g Intermediate)
  • Reactor Prep: Use a glass-lined reactor or Hastelloy. Stainless steel (304/316) is susceptible to corrosion by hot POCl₃/HCl. Ensure the condenser is connected to a Caustic Scrubber (NaOH) .

  • Charging: Charge 3-Methyl-5-pyrazolone (500 g) into the reactor.

  • Reagent Addition: Add POCl₃ (1.5 L) slowly at room temperature.

    • Caution: Slight exotherm.[1][8]

  • Reaction:

    • Heat slowly to reflux (

      
      ).
      
    • Gas Evolution: Vigorous HCl evolution occurs around

      
      . Ensure scrubber capacity is sufficient.
      
    • Reflux for 4–6 hours. Monitor by HPLC (disappearance of pyrazolone).

  • Distillation (Volume Reduction):

    • Distill off excess POCl₃ under reduced pressure (

      
      , 100 mbar).
      
    • Why? Reducing POCl₃ volume minimizes the violence of the quench.

    • Stop condition: When the residue becomes a stirrable syrup. Do not distill to dryness (risk of decomposition).

The "Reverse Quench" (Safety Critical)
  • Preparation: In a separate vessel (Quench Tank), prepare a mixture of Ice (3 kg) and Water (2 L). External cooling jacket set to

    
    .
    
  • Transfer: Transfer the viscous reaction residue slowly into the Quench Tank with vigorous agitation.

    • Rate Limit: Maintain Quench Tank

      
      .
      
    • Chemistry: POCl₃ hydrolyzes to H₃PO₄ and HCl.[2] The mixture becomes extremely acidic.

  • Neutralization:

    • Once quenching is complete, the pH will be < 1.

    • Slowly add 50% NaOH solution or solid Na₂CO₃ to adjust pH to ~7-8.

    • Note: The product is amphoteric but stable at neutral pH.

Phase 3: Isolation & Purification[5][10]

Extraction
  • Extract the neutralized aqueous slurry with Ethyl Acetate or Dichloromethane (

    
    ).
    
  • Combine organics and wash with Brine (

    
    ).
    
  • Dry over anhydrous Na₂SO₄.

Crystallization

While the crude material can be distilled, crystallization is preferred for purity.

  • Concentrate the organic solvent to a supersaturated state.

  • Solvent System: Re-dissolve in hot Toluene (

    
    ).
    
  • Add Heptane dropwise until turbidity is observed.

  • Cool slowly to

    
    .
    
  • Filter the crystals and wash with cold Heptane.

Analytical Specifications
  • Appearance: White to pale yellow needles.

  • Melting Point:

    
    .
    
  • 1H NMR (DMSO-d6):

    
     12.6 (br s, 1H, NH), 6.05 (s, 1H, CH), 2.21 (s, 3H, CH₃).
    
  • HPLC Purity:

    
    .
    

Process Workflow Diagram

ProcessFlow cluster_0 Phase 1: Pyrazolone Formation cluster_1 Phase 2: Chlorination (High Hazard) cluster_2 Phase 3: Purification start Start: Raw Materials step1 Reactor 1: Controlled Addition of Hydrazine (T < 25°C) start->step1 step2 Reflux (3 hrs) Crystallization step1->step2 step3 Filtration & Drying step2->step3 step4 Reactor 2: Add POCl3 + Intermediate step3->step4 step5 Reflux (105°C) Scrub HCl Gas step4->step5 step6 Vacuum Distillation (Remove excess POCl3) step5->step6 step7 CRITICAL: Reverse Quench Pour into Ice/Water step6->step7 step8 Neutralization (pH 7-8) Extraction (EtOAc) step7->step8 step9 Recrystallization (Toluene/Heptane) step8->step9 final Final Product: This compound step9->final

Figure 2: End-to-end process flow diagram highlighting the critical safety control point at Step 7.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 1) Hydrazine loss due to high tempMaintain

during addition. Ensure condenser efficiency.
Violent Quench (Step 2) Too much excess POCl₃ remainingDistill off at least 70% of POCl₃ before quenching.
Product Color (Red/Brown) Oxidation or PolymerizationUse Nitrogen blanket during reflux. Verify purity of POCl₃ (avoid iron contamination).
Oily Product (Step 3) Incomplete crystallizationSeed the solution with pure crystals at

. Ensure Heptane ratio is correct.

References

  • Safety in Scale-Up: Stanford Environmental Health & Safety. (2023).[9] Scale Up Safety Guidelines. Retrieved from

  • POCl3 Quenching Protocols: BenchChem Technical Support. (2025).[2][10] Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Synthesis of Pyrazolones: Parajuli, R., et al. (2015).[3] Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4). Retrieved from

  • Vilsmeier-Haack Mechanism & Safety: Organic Syntheses. (2010). Hydrolysis of Phosphoryl Trichloride: Characterization and Safe Quenching. ACS Organic Process Research & Development. Retrieved from

  • Crystallization Techniques: Trampuž, M., et al. (2019).[6] Transforming Reactive Crystallization from Batch to Continuous: A Case Study of 1-Phenyl-3-methyl-5-pyrazolone Synthesis. Chemical Engineering Science. Retrieved from

Sources

The Strategic Role of 5-Chloro-3-methyl-1H-pyrazole in the Synthesis of Next-Generation Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design

Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern medicine, particularly in oncology and immunology. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful, with the pyrazole ring standing out as a "privileged" structure.[1][2] Its unique electronic properties, ability to form key hydrogen bond interactions with the kinase hinge region, and synthetic tractability have made it a cornerstone in the design of numerous approved drugs and clinical candidates.[3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a specific, highly functionalized building block: 5-chloro-3-methyl-1H-pyrazole . We will delve into the rationale behind its use, provide detailed protocols for its incorporation into a representative kinase inhibitor scaffold, and discuss the critical role of its substituents in achieving potency and selectivity.

The Advantage of this compound: A Molecular Insight

The substitution pattern of a pyrazole core is not arbitrary; it is a carefully considered element of rational drug design. The this compound offers a unique combination of features that make it a valuable synthon for kinase inhibitor libraries.

  • The 5-Chloro Group: The chlorine atom at the 5-position serves multiple purposes. Its electron-withdrawing nature can modulate the pKa of the pyrazole ring, influencing its hydrogen bonding capabilities with the kinase hinge region. Furthermore, the chloro group can engage in favorable halogen bonding or hydrophobic interactions within the ATP-binding pocket, contributing to enhanced binding affinity.[2] In some contexts, a chloro substituent provides a superior antiproliferative activity compared to a methoxy group.[4]

  • The 3-Methyl Group: The methyl group at the 3-position is crucial for imparting selectivity. By occupying a specific hydrophobic pocket, it can sterically hinder the binding of the inhibitor to off-target kinases, thereby improving the overall selectivity profile of the final compound.[3] This is a critical aspect of modern kinase inhibitor design, as off-target effects are a major source of toxicity. The methyl group's presence is noted as significant for both high potency and a slow dissociation rate in some inhibitors.[5]

  • The N-H Bond: The unsubstituted N1 position of the pyrazole ring is a key reactive handle. It allows for facile N-arylation or N-alkylation, providing a straightforward method to connect the pyrazole core to other fragments of the inhibitor, typically a substituted pyrimidine or pyridine ring that also interacts with the kinase hinge.

To illustrate the application of this versatile building block, we will focus on the synthesis of a core structure found in potent Janus Kinase (JAK) inhibitors, exemplified by the scaffold of AZD1480, a known JAK2 inhibitor.[6]

Signaling Pathway Context: The JAK/STAT Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses. This pathway is central to immunity, inflammation, and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers.[6][7]

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation Cytokine Cytokine Cytokine->CytokineReceptor JAK->JAK STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene Gene Transcription Nucleus->Gene

Caption: The JAK/STAT signaling pathway.

Small molecule inhibitors targeting JAKs, such as those built around the pyrazole scaffold, can effectively block this signaling cascade and are therefore of significant therapeutic interest.

Synthetic Protocol: Construction of a Pyrazolyl-pyrimidine Kinase Inhibitor Core

This section provides a detailed, step-by-step protocol for the synthesis of a key intermediate, 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine, which forms the core of many JAK inhibitors. This synthesis involves the crucial N-arylation of a pyrazole amine with a di- or tri-chlorinated pyrimidine.

Experimental Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials Pyrazole 3-Amino-5-methyl-1H-pyrazole Reaction Buchwald-Hartwig Amination Pyrazole->Reaction Pyrimidine 2,4,5-Trichloropyrimidine Pyrimidine->Reaction Intermediate 5-chloro-N-(5-methyl-1H-pyrazol-3-yl) -2-chloropyrimidin-4-amine Reaction->Intermediate Purification Column Chromatography Intermediate->Purification Product Purified Intermediate Purification->Product

Caption: Workflow for the synthesis of the pyrazolyl-pyrimidine core.

Synthesis of 3-Amino-5-methyl-1H-pyrazole

This key starting material can be synthesized from the reaction of cyanoacetone with hydrazine.[8]

Reagents and Materials:

Reagent/MaterialMolecular WeightAmountMoles
Cyanoacetone83.09 g/mol 8.31 g0.10
Hydrazine hydrate (~64%)50.06 g/mol 6.25 mL~0.10
Ethanol46.07 g/mol 50 mL-

Protocol:

  • To a solution of cyanoacetone (8.31 g, 0.10 mol) in ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (6.25 mL, ~0.10 mol) dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the resulting solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-5-methyl-1H-pyrazole.

Synthesis of 2,4,5-Trichloropyrimidine

This highly reactive pyrimidine can be synthesized from 5-chlorouracil.[9][10]

Reagents and Materials:

Reagent/MaterialMolecular WeightAmountMoles
5-Chlorouracil146.53 g/mol 14.65 g0.10
Phosphorus oxychloride (POCl₃)153.33 g/mol 50 mL-
N,N-Dimethylaniline121.18 g/mol 5 mL-

Protocol:

  • In a fume hood, carefully add 5-chlorouracil (14.65 g, 0.10 mol) to phosphorus oxychloride (50 mL) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Slowly add N,N-dimethylaniline (5 mL) to the stirred suspension.

  • Heat the reaction mixture to reflux for 3 hours. The mixture will become a clear solution.

  • Carefully quench the excess phosphorus oxychloride by slowly pouring the cooled reaction mixture onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4,5-trichloropyrimidine.

Buchwald-Hartwig Amination: Coupling of the Pyrazole and Pyrimidine

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5][11]

Reagents and Materials:

Reagent/MaterialMolecular WeightAmountMoles
3-Amino-5-methyl-1H-pyrazole97.12 g/mol 0.97 g0.01
2,4,5-Trichloropyrimidine183.42 g/mol 1.83 g0.01
Pd₂(dba)₃915.72 g/mol 91.6 mg0.0001
Xantphos578.68 g/mol 115.7 mg0.0002
Cs₂CO₃325.82 g/mol 6.52 g0.02
1,4-Dioxane (anhydrous)88.11 g/mol 50 mL-

Protocol:

  • To an oven-dried Schlenk flask, add 3-amino-5-methyl-1H-pyrazole (0.97 g, 0.01 mol), 2,4,5-trichloropyrimidine (1.83 g, 0.01 mol), Pd₂(dba)₃ (91.6 mg, 0.1 mmol), Xantphos (115.7 mg, 0.2 mmol), and Cs₂CO₃ (6.52 g, 0.02 mol).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-chloro-N-(5-methyl-1H-pyrazol-3-yl)-2-chloropyrimidin-4-amine.

Structure-Activity Relationship (SAR) Insights

The choice of substituents on the pyrazole ring has a profound impact on the biological activity of the resulting kinase inhibitor.

  • Hinge-Binding Interaction: The pyrazole core itself is a critical hinge-binding motif. The nitrogen atoms of the pyrazole can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[12]

  • Role of the 5-Substituent (Chloro vs. Methyl): While our example uses a 3-methyl-5-aminopyrazole, the initial topic specified a this compound. In many kinase inhibitor series, a halogen at the 5-position of the pyrazole can enhance potency through favorable interactions in a hydrophobic pocket.[4] The choice between a chloro and a methyl group at this position can fine-tune selectivity. For instance, a methyl group might be preferred to sterically preclude binding to certain off-target kinases.[3]

  • The 3-Methyl Group for Selectivity: As mentioned, the 3-methyl group often plays a key role in achieving selectivity. It can occupy a small hydrophobic pocket, and its presence can be essential for avoiding steric clashes in the binding sites of some kinases while being well-tolerated in the target kinase.[3]

Conclusion

This compound and its close analogs are powerful and versatile building blocks in the synthesis of kinase inhibitors. The strategic placement of the chloro and methyl groups allows for the fine-tuning of potency and selectivity, two of the most critical parameters in modern drug design. The synthetic protocols provided herein offer a practical guide for the incorporation of this valuable scaffold into novel kinase inhibitor discovery programs. A thorough understanding of the structure-activity relationships of the pyrazole core and its substituents is paramount for the successful design of the next generation of targeted therapies.

References

  • AZD1480 | JAK inhibitor | CAS 935666-88-9. Selleck Chemicals.

  • CN113912550A - Method for preparing 2,4, 5-trichloropyrimidine. Google Patents.

  • AZD-1480 | JAK1/2 Inhibitor. MedchemExpress.com.

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal.

  • Understanding the Synthesis and Applications of 2,4,5-Trichloropyrimidine. Chem-Impex.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.

  • N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. PubMed.

  • The JAK2 Inhibitor, AZD1480, Potently Blocks Stat3 Signaling and Oncogenesis in Solid Tumors. PMC - PubMed Central.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed Central.

  • Buchwald–Hartwig amination. Wikipedia.

  • Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry - ACS Publications.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.

  • The novel JAK inhibitor AZD1480 blocks STAT3 and FGFR3 signaling, resulting in suppression of human myeloma cell growth and survival. NIH.

  • EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.

Sources

Troubleshooting & Optimization

improving the yield of 5-chloro-3-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-Chloro-3-Methyl-1H-Pyrazole

Subject: Optimization of Chlorination Yields for 3-Methyl-5-Pyrazolone Precursors Ticket ID: PYR-CL-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The conversion of 3-methyl-1H-pyrazol-5-one (or its tautomer 5-hydroxy-3-methylpyrazole) to This compound is a deceptively simple transformation often plagued by three critical failure modes: polymerization ("tarring"), incomplete conversion, and hydrolytic reversion during work-up. [1]

This guide moves beyond standard textbook protocols, integrating industrial "sealed-tube" methodologies and catalytic adjustments to maximize isolated yield.

Part 1: The Core Protocol (Optimized)

The standard reflux in neat phosphorus oxychloride (


) often yields 40-50% due to sublimation losses and decomposition. The following High-Density Protocol  utilizes pressure and catalysis to push yields >85%.
Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
3-Methyl-5-pyrazolone 1.0SubstrateMust be dry (<0.5% water) to prevent violent

hydrolysis.

3.0 - 5.0Reagent/SolventExcess acts as solvent; reduces viscosity.

-Dimethylaniline
0.1 - 0.2Catalyst/BaseThe Yield Maker. Scavenges HCl, preventing acid-catalyzed polymerization (tar).

(Optional)
0.5BoosterAdd ONLY if conversion stalls at <90% by HPLC.
Step-by-Step Methodology
  • Setup: Use a heavy-walled pressure vial (for <10g scale) or a glass-lined autoclave (for >10g). Standard reflux is acceptable but requires 2x reaction time.

  • Addition: Charge the pyrazolone and

    
    -dimethylaniline. Cool to 0°C. Add 
    
    
    
    dropwise (Exothermic!).
  • Reaction:

    • Standard: Reflux (106°C) for 6–8 hours.

    • Optimized: Seal vessel.[2][3] Heat to 130°C for 3 hours. (Pressure drives the equilibrium).

  • Monitoring: Check via TLC (EtOAc/Hexane 1:1). Note: The chloro-product is less polar than the starting material.

  • Quenching (The Danger Zone):

    • Cool mixture to RT.

    • Pour slowly onto crushed ice (5x volume) with vigorous stirring.

    • CRITICAL: Maintain internal temp <20°C. High temp during quench causes hydrolysis back to the starting material.

  • Neutralization: Adjust pH to 7–8 using saturated

    
     or 
    
    
    
    . Do not use strong NaOH as it may degrade the ring.
  • Extraction: Extract with Dichloromethane (

    
    ) x3. Wash combined organics with brine.
    
  • Purification:

    • If Oil: Vacuum distillation (bp ~80-90°C @ 2 mmHg).

    • If Solid: Recrystallization from Hexane/EtOAc.

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points where yield is typically lost.

G cluster_0 Yield Killer: Polymerization cluster_1 Yield Killer: Hydrolysis Start Start: 3-Methyl-5-Pyrazolone Reaction Reaction Phase (POCl3 + Catalyst) Start->Reaction Add Dimethylaniline Check TLC/HPLC Check Reaction->Check Check->Reaction SM Remains (Add PCl5 or Heat) Quench Quench Phase (Ice/Water, <20°C) Check->Quench Complete Workup Neutralization & Extraction Quench->Workup pH Control (7-8) Purify Purification (Distillation/Recryst) Workup->Purify

Caption: Operational workflow highlighting the two critical "Yield Killer" zones: Polymerization during heating and Hydrolysis during quenching.

Part 3: Troubleshooting Guide (FAQs)

Issue 1: "My reaction mixture turned into a black, intractable tar."
  • Diagnosis: Thermal decomposition or acid-catalyzed polymerization. Pyrazoles are electron-rich; in the presence of massive amounts of HCl (generated from

    
    ), they can polymerize.
    
  • Solution:

    • Use a Base Catalyst: You must use N,N-dimethylaniline or N,N-diethylaniline (0.1–0.2 eq). It acts as an acid scavenger and a nucleophilic catalyst (forming a Vilsmeier-like active species).

    • Temperature Control: Do not overshoot 140°C. If using a sealed tube, ensure the oil bath is stable.

Issue 2: "I see product on TLC, but after work-up, I recovered the starting material."
  • Diagnosis: Hydrolytic Reversion. The C-Cl bond at the 5-position is chemically active (imidoyl chloride character). If the quenching solution becomes hot or remains highly acidic for too long, water attacks the C-Cl bond, reverting it to C-OH.

  • Solution:

    • The "Cold Kill": Never pour water into the reaction. Pour the reaction into excess ice.

    • Rapid Neutralization: Do not let the aqueous phase sit at pH 1 for hours. Neutralize to pH 7 immediately after quenching.

Issue 3: "The reaction stalls at 60% conversion."
  • Diagnosis: Inadequate electrophilicity of

    
     or loss of reagent via evaporation.
    
  • Solution:

    • The "PCl5 Spike": Add 0.5 equivalents of Phosphorus Pentachloride (

      
      ). It is a more aggressive chlorinating agent and converts "spent" phosphates back to active species.
      
    • Pressure: If refluxing at 106°C isn't working, the activation energy barrier hasn't been crossed. Move to a sealed vessel (pressure vial) to access 120–130°C.

Part 4: Mechanistic Insight

Understanding why we use specific additives allows you to adapt this protocol to other substrates.

Mechanism SM Pyrazolone (Tautomer A) Inter1 O-Phosphorylated Intermediate SM->Inter1 POCl3 Prod 5-Chloro-Product Inter1->Prod Cl- Attack (SNAr / SN2-like) Cat Dimethylaniline (Catalyst) Cat->Inter1 Activates

Caption: Simplified mechanism showing the activation of the carbonyl oxygen by POCl3, facilitated by the base catalyst.

The "Vilsmeier" Effect: When N,N-dimethylaniline is used, it can form a complex with


 similar to the Vilsmeier-Haack reagent. This complex is more electrophilic than 

alone, facilitating the attack on the pyrazolone oxygen.

References

  • Optimization of Chlorination Conditions

    • Title: Process for the preparation of 5-chloro-1-alkyl-3-fluoroalkyl-1H-pyrazole-4-carbonyl chlorides.
    • Source: US P
    • Relevance: Details the use of pressure and specific temperature ranges (130°C+)
  • Mechanistic Insight & Catalysis

    • Title: POCl3–PCl5 mixture: A robust chlorinating agent.[3]

    • Source: J. Indian Chem. Soc., Vol. 97, 2020.[2]

    • Relevance: Validates the use of PCl5 as a booster and Pyridine/Aniline bases as necessary c
  • General Pyrazole Synthesis & Properties

    • Title: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole (PubChem D
    • Source: National Center for Biotechnology Inform
    • Relevance: Provides physical property data (solubility, melting points)

Sources

purification techniques for 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the purification and handling of 5-chloro-3-methyl-1H-pyrazole (also known by its tautomer, 3-chloro-5-methyl-1H-pyrazole).[1][2]

CAS: 15953-45-4 | Formula: C₄H₅ClN₂ | MW: 116.55 g/mol

Core Chemical Identity & Tautomerism

User Question: I ordered this compound, but the CoA lists "3-chloro-5-methyl-1H-pyrazole." Did I receive the wrong compound?

Senior Scientist Response: No, you received the correct compound. In solution and the solid state, this pyrazole exists in a dynamic equilibrium known as annular tautomerism .[1] The hydrogen atom on the nitrogen shifts rapidly between position 1 and position 2.[1]

  • Structure A: this compound[1][3][4]

  • Structure B: 3-chloro-5-methyl-1H-pyrazole[1]

Unless the nitrogen is substituted (e.g., with a methyl or phenyl group), these two forms are chemically identical for all practical synthetic purposes.[1] You can treat them as a single entity.

Tautomerism cluster_0 Annular Tautomerism Equilibrium A This compound (H on N1) B 3-Chloro-5-methyl-1H-pyrazole (H on N2) A->B  H-Shift   caption Figure 1: Rapid equilibrium between tautomers makes them chemically equivalent.

Synthesis Workup (The "Quick Clean")

User Question: I synthesized this from 3-methyl-5-pyrazolone using POCl₃. The crude is a dark oil.[1] How do I safely isolate it?

Senior Scientist Response: The reaction with phosphoryl chloride (POCl₃) generates significant phosphorous byproducts that can degrade your product if not removed.[1] The key is a controlled quench followed by pH manipulation.[1]

Protocol:

  • Quench: Pour the reaction mixture slowly onto crushed ice. Caution: This is highly exothermic.[1]

  • Neutralization (Critical): The solution will be strongly acidic.[1][2] Neutralize with NaOH or NaHCO₃ to pH 7–8 .

    • Why? Pyrazoles are amphoteric.[1] At pH < 2, the nitrogen is protonated (water-soluble).[1] At pH > 13, the NH deprotonates to form a salt (water-soluble).[1] pH 7–8 ensures the neutral molecule exists and partitions into the organic phase.[1]

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash: Wash the combined organic layer with brine, then dry over Na₂SO₄.

Purification Techniques

User Question: My crude solid is yellow/brown. Should I recrystallize or distill?

Senior Scientist Response: This depends on the physical state of your crude.[1] this compound is often a low-melting solid (approx.[1] MP 40–80°C range depending on purity) or a supercooled oil.[1][2]

Method A: Vacuum Distillation (Recommended for Oils/Large Scale)

Because the molecule is small (MW 116.[1][2]55) and lacks heavy functional groups, it distills well under reduced pressure.[1] This is the most effective way to remove non-volatile colored impurities (tars).[1][2]

ParameterSettingNotes
Pressure 0.5 – 2.0 mmHgHigh vacuum is essential to keep bath temp low.[1][2]
Bath Temp 80°C – 110°CStart low and ramp up slowly.[1][2]
Head Temp VariesMonitor for a steady fraction.
Receiver Warm water (40°C)Pro Tip: If the product is a solid, circulate warm water in the condenser to prevent it from clogging the path.[1][2]
Method B: Recrystallization (Recommended for Solids)

If your crude is already a solid, recrystallization is less thermally stressful.[1][2]

  • Solvent System: Hexane / Ethyl Acetate (start with 9:1 Hexane:EtOAc).[1]

  • Technique: Dissolve in minimum hot EtOAc, then slowly add Hexane until cloudy. Cool to 4°C.[1][5]

  • Troubleshooting: If it "oils out" (forms a droplet instead of crystals), scratch the glass or add a seed crystal.

Method C: Column Chromatography (For High Purity)

Use this if you need >99% purity for biological assays.[1][2]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 → 70:30).[1][2]

  • Additive: Add 1% Triethylamine (TEA) to the mobile phase.[1]

    • Why? The free N-H proton can interact with acidic silanols on the silica, causing "tailing" (streaking).[1][2] TEA blocks these sites, resulting in sharp bands.[1]

PurificationFlow Start Crude Reaction Mixture (Dark Oil/Solid) CheckState Physical State? Start->CheckState Oil Oil / Low Melting Solid CheckState->Oil Liquid Solid Definite Solid CheckState->Solid Crystalline Distill Vacuum Distillation (High Vac, Warm Condenser) Oil->Distill Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst PurityCheck Check Purity (TLC/NMR) Distill->PurityCheck Recryst->PurityCheck Column Flash Chromatography (Silica + 1% Et3N) PurityCheck->Column Still Impure Final Pure this compound PurityCheck->Final >98% Column->Final caption Figure 2: Decision matrix for purification based on physical state and purity requirements.

Troubleshooting & FAQs

Q: I see a spot at the baseline on my TLC. What is it? A: This is likely unreacted 3-methyl-5-pyrazolone or a salt form.[1] It is highly polar.[1]

  • Fix: It should have been removed during the aqueous workup.[1] If it persists, wash your organic layer with dilute NaOH (pH 10–11) briefly.[1] The pyrazolone (which has an OH tautomer) will deprotonate and move to the water layer.[1] Warning: Do not wash too long or you may lose some product.[1]

Q: My product is turning pink/red on the shelf. A: Chloropyrazoles can be sensitive to oxidation or trace acid residues.[1]

  • Fix: Ensure the product is completely acid-free.[1] Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Dark glass vials are recommended.[1]

Q: Can I use this directly for N-alkylation? A: Yes. The N-H proton is relatively acidic (pKa ~14).[1][2]

  • Tip: Use a base like K₂CO₃ or NaH in DMF/Acetonitrile.[1] Note that alkylation will produce a mixture of N1 and N2 isomers (regioisomers), which will then need to be separated by column chromatography.[1]

References

  • Synthesis & Properties: 3-Methyl-1-phenyl-5-chloropyrazole synthesis.[1] ChemicalBook.[1]

  • Physical Data: 3-chloro-5-methyl-1H-pyrazole (CAS 15953-45-4).[1][5][6] PubChem, National Library of Medicine.[1][2]

  • General Pyrazole Chemistry: Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.[1][2]

  • Melting Point Analogues: 3,5-Dimethylpyrazole Properties.[1] Wikipedia / ECHA.[1]

Sources

optimization of reaction conditions for 5-chloro-3-methyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. I am Dr. Aris, your Senior Application Scientist.

Below is a comprehensive technical guide for the synthesis and optimization of 5-chloro-3-methyl-1H-pyrazole . This molecule presents unique challenges due to its tautomeric nature and the aggressive conditions required for chlorination.[1] This guide moves beyond basic textbook procedures to address the "hidden" variables that determine experimental success.

Part 1: The Synthetic Strategy (The "Gold Standard" Protocol)

The synthesis is a two-stage process.[1][2] We first construct the pyrazole core via cyclization, then functionalize it via deoxychlorination.

Stage 1: Formation of the Pyrazolone Core
  • Reaction: Condensation of ethyl acetoacetate with hydrazine hydrate.[1][3]

  • Product: 3-methyl-1H-pyrazol-5(4H)-one (often existing as the hydroxy tautomer).[1]

Stage 2: Deoxychlorination (The Critical Step)
  • Reaction: Treatment with Phosphorus Oxychloride (

    
    ).[1][4][5][6][7][8]
    
  • Target: this compound.[1]

  • Mechanism: Vilsmeier-Haack type activation followed by nucleophilic aromatic substitution (

    
    ).[1]
    

Part 2: Visualization of Workflows

Figure 1: Reaction Pathway & Critical Control Points

This diagram maps the chemical transformation and highlights where most failures occur.[1]

ReactionPathway Start Ethyl Acetoacetate + Hydrazine Hydrate Inter Intermediate: 3-Methyl-5-pyrazolone Start->Inter Cyclization (Exothermic) Chlorination Chlorination: POCl3 (Reflux) Inter->Chlorination Dehydration (-H2O) Quench Quench: Ice/Water Hydrolysis Chlorination->Quench Violent Hydrolysis (Careful!) Product Target: This compound Quench->Product pH Adjustment (pH 7-8)

Caption: Stepwise synthetic flow highlighting the transition from cyclization to the moisture-sensitive chlorination step.

Part 3: Troubleshooting & Optimization (FAQs)

This section addresses specific failure modes reported by our user base.

Category A: Reaction Efficiency (Chlorination Step)

Q1: My reaction mixture turns into a black tar/gum instead of a clean solution. Why?

  • Diagnosis: This is "charring" caused by uncontrolled exotherms or wet starting material.[1]

  • The Science:

    
     reacts violently with water to form phosphoric acid and HCl gas.[1] If your pyrazolone intermediate is not bone dry (contains >0.5% water), the 
    
    
    
    hydrolyzes immediately, generating massive heat that decomposes the organic ring.
  • Corrective Action:

    • Dry the Intermediate: Dry 3-methyl-5-pyrazolone in a vacuum oven at 60°C for 12 hours before use.

    • Staged Heating: Do not go straight to reflux. Heat to 60°C for 30 minutes, then ramp to reflux (105-110°C).

Q2: The conversion is incomplete (low yield) even after 4 hours of reflux.

  • Diagnosis: Insufficient electrophilicity of the phosphorus center.[1]

  • Optimization:

    • Additive: Add Phosphorus Pentachloride (

      
      )  (0.5 - 1.0 eq) to the reaction.[1] The 
      
      
      
      mixture is a more potent chlorinating agent than
      
      
      alone.[1]
    • Pressure: If available, run the reaction in a sealed pressure tube at 130°C. This forces the equilibrium toward the chlorinated product.[1]

Category B: Workup & Safety

Q3: When quenching the reaction, the flask erupted. How do I handle the workup safely?

  • The Hazard: Hydrolysis of excess

    
     is exothermic and has an induction period.[1]
    
  • Protocol:

    • Never add water to the reaction mixture.[1]

    • Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 5x volume).

    • Maintain temperature <20°C.

    • Pro-Tip: The product is an amine.[1] After quenching, the solution will be highly acidic (pH < 1), keeping the product soluble as the hydrochloride salt. You must neutralize to pH ~7-8 with NaOH or

      
       to precipitate the free base.[1]
      
Category C: Purity & Analysis

Q4: My NMR shows two sets of peaks. Is it impure?

  • Analysis: Not necessarily.

  • The Science: this compound exists in annular tautomerism .[1]

    • Tautomer A: this compound[1]

    • Tautomer B: 3-chloro-5-methyl-1H-pyrazole[1]

  • Verification: In

    
    , these tautomers exchange rapidly, usually showing broad peaks. In DMSO-
    
    
    
    , you may see distinct signals if the exchange is slow. This is an intrinsic property, not an impurity.[1]

Part 4: Data & Specifications

Table 1: Optimization of Chlorination Conditions
ParameterStandard ConditionOptimized ConditionExpected Yield
Reagent Neat

(excess)

(5 eq) +

(0.5 eq)
85-92%
Temperature Reflux (~106°C)Sealed Tube (120-130°C)90-95%
Time 4-6 Hours2-3 HoursN/A
Workup pH Neutral (~7.[1]0)Slightly Basic (8.0-8.[1]5)Improved Recovery
Figure 2: Purification Decision Tree

Use this logic to salvage "failed" or impure batches.

PurificationTree Check Check Purity (TLC/HPLC) Recryst Recrystallize from Ethanol/Water (1:1) Check->Recryst Minor Impurities (<5%) Column Column Chromatography (Hexane/EtOAc 4:1) Check->Column Major Impurities (Tars/Gums) Salt Form HCl Salt (Precipitate from Ether) Check->Salt Oily Product (Won't Solidify) Final Final Recryst->Final Pure Crystal

Caption: Decision logic for purification based on crude product state.

Part 5: References

  • ChemicalBook. (n.d.).[1] Synthesis of 5-chloro-3-methyl-1-phenylpyrazole. (Note: Conditions adapted for 1H-analog). Retrieved from [1]

  • PubChem. (2025).[1] 3-chloro-5-methyl-1H-pyrazole (Compound Summary). National Library of Medicine.[1] Retrieved from [1]

  • Google Patents. (2011).[1] Method for purifying pyrazoles (WO2011076194A1).[1] Retrieved from

  • ResearchGate. (2013).[1] Discussion on Chlorination of Quinazolones/Pyrazoles with POCl3. Retrieved from

  • Organic Syntheses. (2013).[1] Synthesis of substituted pyrazoles. (General procedure adaptation). Retrieved from [1]

Sources

troubleshooting failed reactions with 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Reactions & Optimization Guide Audience: Medicinal Chemists & Process Development Scientists[1]

The Scaffold Profile

Molecule: 5-chloro-3-methyl-1H-pyrazole (CAS: 36932-28-4) Chemical Personality: Deceptive.[1] While structurally simple, this scaffold presents a "perfect storm" of reactivity challenges: annular tautomerism, poor nucleophilicity at the C-Cl bond, and amphoteric solubility properties.

Quick Reference Data:

Property Value Implication
Molecular Weight 116.55 g/mol Low MW fragment, ideal for Fsp3 enhancement.[1]
pKa (NH) ~14.0 (DMSO) Moderately acidic; requires carbonate or hydride bases for deprotonation.[1]
Electronic Character Electron-rich (overall) but deactivated at C-Cl Harder to oxidize Pd(0) to Pd(II) compared to chloropyridine.[1]

| Tautomerism | 3-Me-5-Cl


 5-Me-3-Cl | Major Failure Mode:  Regiochemical mixtures during alkylation.[1] |

Troubleshooting Module 1: The Regioselectivity Trap (N-Alkylation)

The Problem:

"I tried to alkylate this compound with an alkyl halide, but I got a 60:40 mixture of isomers. How do I get a single regioisomer?"

Root Cause Analysis:

This is the most common failure mode.[1] The pyrazole ring exists in dynamic equilibrium between two tautomers.[1] Upon deprotonation, the resulting anion has two nucleophilic nitrogen sites (N1 and N2).

  • Site A (Adjacent to Methyl): More electron-rich (inductive donation from Me), but sterically hindered.

  • Site B (Adjacent to Chlorine): Less electron-rich (inductive withdrawal from Cl), but sterically accessible.

The Conflict: Sterics favor attack next to the Chlorine (leading to the 1-alkyl-3-methyl-5-chloro product), while electronics often favor attack next to the Methyl (leading to the 1-alkyl-5-methyl-3-chloro product).[1] The outcome is highly sensitive to the alkylating agent and solvent.

Visualizing the Pathway

Regioselectivity Start This compound Anion Delocalized Anion (Negative charge on N1/N2) Start->Anion Base (NaH or Cs2CO3) PathA Path A: Attack at N(Me) (Electronic Control) Anion->PathA PathB Path B: Attack at N(Cl) (Steric Control) Anion->PathB ProdA Isomer A: 1-alkyl-5-methyl-3-chloropyrazole (Often Minor) PathA->ProdA ProdB Isomer B: 1-alkyl-3-methyl-5-chloropyrazole (Often Major) PathB->ProdB

Figure 1: Divergent pathways in N-alkylation. Path B is generally favored for bulky electrophiles.

Optimization Protocol: Controlling Regiochemistry

Scenario A: You want the 1-alkyl-3-methyl-5-chloropyrazole (Isomer B) Rationale: Maximize steric differentiation.[1]

  • Base: Use a bulky base like KOtBu or Cs2CO3 .[1]

  • Solvent: DMF or NMP (Polar aprotic solvents stabilize the transition state).[1]

  • Temperature: 0°C to RT (Kinetic control).

  • Purification: Isomer B is usually less polar than Isomer A on silica gel because the lone pair is less exposed.[1]

Scenario B: You want the 1-alkyl-5-methyl-3-chloropyrazole (Isomer A) Rationale: This is thermodynamically difficult.[1]

  • Strategy: Do not use direct alkylation.

  • Alternative: Use a condensation approach. React methyl hydrazine with the appropriate

    
    -keto ester.[1] This locks the methyl group position early in the synthesis [1].
    

Troubleshooting Module 2: Activating the C-Cl Bond (Coupling)

The Problem:

"My Suzuki coupling works on chloropyridine, but fails completely with this compound. I only recover starting material."

Root Cause Analysis:
  • Electronic Deactivation: The pyrazole ring is electron-rich (π-excessive).[1] This makes the C-Cl bond strong and resistant to oxidative addition by Palladium(0).[1]

  • Catalyst Poisoning: The free nitrogens (if unprotected) can coordinate to Pd, displacing ligands and killing the catalyst [2].

  • Protodehalogenation: If the reaction runs too hot with insufficient transmetallation, the Cl is replaced by H.

Decision Tree: Coupling Strategy

CouplingStrategy Start Coupling Failure? CheckPG Is Nitrogen Protected? Start->CheckPG NoPG No (Free NH) CheckPG->NoPG YesPG Yes (N-Alkyl/SEM/THP) CheckPG->YesPG Action1 Protect N first! (SEM or THP recommended) NoPG->Action1 CheckLigand Which Ligand? YesPG->CheckLigand Standard PPh3 / dppf CheckLigand->Standard Buchwald XPhos / SPhos / BrettPhos CheckLigand->Buchwald FailStandard Switch to Buchwald G3 (See Protocol) Standard->FailStandard Success Optimize Base (K3PO4 vs Cs2CO3) Buchwald->Success

Figure 2: Troubleshooting logic for C-C bond formation.

The "Turbo" Suzuki Protocol

Use this when standard conditions fail.[1] This system utilizes bulky, electron-rich biaryl phosphine ligands to force oxidative addition.[1]

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.[1]
    
  • Ligand: XPhos (for steric bulk) or SPhos (for general activation).[1] Ratio Pd:Ligand = 1:2.[1]

  • Base:

    
     (3.0 equiv).[1] Carbonates are often too weak for this substrate.[1]
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). The water is critical for the boronic acid activation cycle.

  • Temp: 100°C.

  • Note: Degas solvents thoroughly.[1] Electron-rich heterocycles are sensitive to oxidation side-reactions.[1]

Citation Support: Buchwald's group has demonstrated that biaryl phosphine ligands are essential for coupling deactivated heteroaryl chlorides [3].[1]

Troubleshooting Module 3: Purification & Handling

The Problem:

"The product streaks on the column and I can't separate the regioisomers."

Physicochemical Insight:

Chloropyrazoles are weak H-bond donors (NH) and acceptors (N).[1] They interact strongly with the silanols on silica gel.[1]

Purification Guides:
IssueSolution
Streaking/Tailing Doping: Add 1% Triethylamine (TEA) to your eluent if the product is N-alkylated.[1] If free NH, use 0.5% Acetic Acid to suppress ionization.
Isomer Separation Stationary Phase: Switch from Silica to C18 (Reverse Phase) . The slight hydrophobicity difference between the 3-Me and 5-Cl isomers is amplified on C18.[1]
Solubility Dissolution: These compounds often dissolve poorly in pure Hexanes or Et2O.[1] Load the column using DCM or a dry-load (Celite/Silica) technique.[1]
Identification (How to prove you have the right isomer):

Do not rely on 1H NMR chemical shifts alone.

  • NOE (Nuclear Overhauser Effect): Irradiate the N-Alkyl group (e.g., N-Me).[1]

    • If you see enhancement of the Ring Proton (H4) : You likely have the 1-alkyl-5-chloro-3-methyl isomer (Alkyl is close to H4?[1] No, alkyl is at N1, H is at C4. Distance is far).

    • Correction: Irradiate N-Methyl.[1] Look for enhancement of the C5-Substituent .

      • If C5 is -Cl : No NOE signal.[1]

      • If C5 is -Methyl : Strong NOE signal between N-Me and C-Me.[1]

References

  • Regioselective Synthesis of Pyrazoles: Kong, Y., Tang, M., & Wang, Y. (2014).[2][3] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[2][3] Link

  • Catalyst Inhibition: Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Suzuki Coupling of Heterocycles: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link

Sources

Technical Support Center: 5-Chloro-3-methyl-1H-pyrazole Stability & Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining "Dimerization"

In the context of 5-chloro-3-methyl-1H-pyrazole , "dimerization" is a term often used colloquially to describe two distinct phenomena. To solve your problem, we must first identify which one you are encountering:

  • Chemical Dimerization (Irreversible): The formation of a covalent bis-pyrazole byproduct via Nucleophilic Aromatic Substitution (

    
    ). This is a common failure mode during scale-up of N-alkylation reactions.
    
  • Physical Aggregation (Reversible): The formation of hydrogen-bonded dimers/trimers in solution. This is an analytical artifact that complicates NMR and MS interpretation but does not affect chemical purity.

This guide addresses both, with a primary focus on preventing the irreversible chemical destruction of your starting material.

Module 1: Preventing Chemical Dimerization ( )

The Mechanism of Failure

The this compound scaffold contains both a nucleophile (the deprotonated nitrogen) and an electrophile (the C-Cl bond). Under basic conditions—particularly when using strong bases like Sodium Hydride (NaH)—the pyrazolate anion can attack the 5-position of a neutral pyrazole molecule, displacing the chloride.

The Result: A bis-pyrazole impurity (Mass = 2 * Monomer - HCl) that is often highly crystalline and difficult to separate.

Visualizing the Pathway

ReactionPathway Start This compound Anion Pyrazolate Anion (Nucleophile) Start->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Target Desired N-Alkylated Product Anion->Target + R-X (Fast) Dimer Bis-pyrazole Dimer (Impurity) Anion->Dimer + Starting Material (Slow, Heat/Conc dependent)

Figure 1: The competition between desired alkylation and undesired self-arylation (


).
Troubleshooting Guide: Chemical Stability
SymptomProbable CauseCorrective Action
New impurity at +114-116 amu Formation of bis-pyrazole dimer via

.
Protocol Adjustment: Do not premix pyrazole and strong base without the electrophile present. Ensure the electrophile is in excess.
Exotherm upon base addition Runaway deprotonation increasing local concentration of anion.Temperature Control: Cool reaction to 0°C during base addition. High temps (>60°C) favor the

pathway.
Stalled Conversion Base consumed by side-reactions (dimerization) or moisture.Reagent Check: Switch to a milder base (

or

) in MeCN if the electrophile is reactive enough.
Protocol A: "Safe-Mode" N-Alkylation

Designed to minimize the lifetime of the free pyrazolate anion in the absence of an electrophile.

  • Solvent: Dissolve this compound (1.0 equiv) and the Electrophile (1.1 equiv) in anhydrous DMF or MeCN.

    • Why: Having the electrophile present before base addition ensures the anion reacts with the alkyl halide (kinetic product) rather than the starting material.

  • Temperature: Cool the mixture to 0°C .

  • Base Addition: Add the base (e.g.,

    
     or NaH) portion-wise.
    
    • Critical: If using NaH, ensure slow addition to vent

      
      . If using Carbonates, vigorous stirring is required.
      
  • Monitoring: Monitor by LCMS. If self-reaction is observed, dilute the reaction mixture (0.1 M concentration helps favor intermolecular reaction with the alkyl halide over self-reaction).

Module 2: Analytical "Dimerization" (Hydrogen Bonding)

The Phenomenon

In non-polar solvents (CDCl3), pyrazoles form cyclic dimers held together by two intermolecular hydrogen bonds. This is an equilibrium process.

Symptoms:

  • NMR: N-H proton signal is extremely broad or shifted downfield (>10 ppm). Carbon signals may appear broadened.

  • LCMS: Appearance of [2M+H]+ clusters in the mass spectrum, leading users to falsely believe they synthesized a covalent dimer.

Visualizing the Decision Logic

TroubleshootingFlow Problem User reports 'Dimerization' CheckMS Check LCMS Spectrum Problem->CheckMS MassShift Mass = (2xMW) - 36 (Loss of HCl) CheckMS->MassShift Covalent Link MassCluster Mass = (2xMW) + 1 (Cluster) CheckMS->MassCluster Non-covalent Action1 Chemical Dimer ($S_NAr$) See Module 1 MassShift->Action1 Action2 H-Bond Aggregate See Module 2 MassCluster->Action2

Figure 2: Diagnostic flowchart for distinguishing chemical vs. physical dimerization.

Protocol B: Analytical De-Aggregation

Use this protocol to confirm purity and obtain sharp NMR spectra.

  • NMR Solvent Switch: Do not use

    
    .
    
    • Recommended: DMSO-

      
       or Methanol-
      
      
      
      (MeOD).
    • Mechanism:[1][2][3][4][5] Polar protic/aprotic solvents disrupt the intermolecular N-H...N bonds by solvating the pyrazole protons/lone pairs.

  • The "TFA Trick": If you must use

    
    , add 1 drop of Trifluoroacetic acid (TFA) or 
    
    
    
    to the NMR tube.
    • Result: This breaks the H-bond network and collapses the broad peaks into sharp signals (though the NH proton may exchange/disappear).

Module 3: Regioselectivity (The Hidden Variable)

Users often confuse Regioisomers with Dimers because they appear as split peaks in HPLC with identical mass.

  • The Issue: this compound can be alkylated at

    
     (yielding the 3-methyl-5-chloro product) or 
    
    
    
    (yielding the 5-methyl-3-chloro product).
  • Control Strategy:

    • Sterics: Alkylation generally favors the nitrogen further from the bulky group. Here, the Methyl (C3) and Chloro (C5) groups have different steric profiles.

    • Electronic Control: The tautomeric equilibrium favors the form where the proton is on the less electron-withdrawing side.

    • Solvent Effect: Using fluorinated alcohols (e.g., TFE, HFIP) has been shown to drastically improve regioselectivity in pyrazole alkylations by stabilizing specific tautomers via H-bonding [4].

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[6] (Standard text on azole reactivity and tautomerism).

  • Elguero, J., et al. (2000). "Prototropic tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, 76, 1-64. Link

  • Rosa, F. A., et al. (2020). "Nucleophilic Aromatic Substitution ( ) in Azoles." Current Organic Synthesis. (Review of mechanisms in halo-azoles).
  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • Alkorta, I., et al. (2025).[7][8] "Dimerization of Pyrazole in Slit Jet Expansions." ResearchGate/Journal of Physical Chemistry. (Recent confirmation of H-bonded dimer structures). Link

Sources

workup procedure for reactions involving 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the isolation, purification, and handling of 5-chloro-3-methyl-1H-pyrazole (CMP) . It is designed for organic chemists and process engineers encountering specific bottlenecks in workup and purification.[1]

Product Code: CMP-Gen1 CAS: 3160-61-6 (Generic reference for tautomer system) Molecular Weight: 116.55 g/mol [1][2]

The Molecule: Chemical Behavior & Workup Implications

Before initiating any workup, you must understand the "Dual Personality" of CMP. It exists in a tautomeric equilibrium between This compound and 3-chloro-5-methyl-1H-pyrazole .[1][2]

FeatureChemical ConsequenceWorkup Implication
Amphoteric Nature Contains both a basic pyridine-like nitrogen and an acidic pyrrole-like NH.[1][2]Solubility is pH-dependent. It dissolves in strong acid (protonation) and strong base (deprotonation).[1][2]
Tautomerism The H shifts between N1 and N2.[1]Regioisomer Risks. N-alkylation will produce mixtures (N1-alkyl vs. N2-alkyl) requiring difficult separation.[1][2]
C-Cl Bond Electron-withdrawing group (EWG).[1][2]Acidity. The NH proton is more acidic (pKa ~10-11) than non-halogenated pyrazoles, making it easier to form salts with weak bases.[2]

Standard Isolation Protocol (The "pH Swing" Method)

User Scenario: I synthesized CMP, but it’s stuck in the aqueous layer or forming an emulsion during extraction.

Root Cause: The pH is likely too high (forming the pyrazolate anion) or too low (forming the pyrazolium cation).

The Protocol

To isolate the neutral parent compound from an aqueous reaction mixture:

  • Assessment: Check the pH of your reaction mixture.

  • The Swing:

    • If Acidic (pH < 4): The compound is protonated (

      
      ) and water-soluble.[1][2] Slowly add saturated 
      
      
      
      or
      
      
      until pH 6.5–7.5 .
    • If Basic (pH > 10): The compound is deprotonated (

      
      ) and water-soluble.[1][2] Slowly add 
      
      
      
      or Acetic Acid until pH 6.5–7.5 .
  • Extraction: Once neutral, the compound becomes hydrophobic.[1] Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).[2]

    • Tip: If the interface is messy, add brine to the aqueous layer to "salt out" the organic compound.

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Visualization: The pH Solubility Curve

pH_Swing cluster_0 Aqueous Phase (Soluble) cluster_1 Organic Phase / Precipitate Acid pH < 2 (Cationic Form) Neutral pH 6.0 - 8.0 (Neutral Form) Acid->Neutral Add NaOH/NaHCO3 Base pH > 11 (Anionic Form) Base->Neutral Add HCl/AcOH Extraction Product in Organic Layer Neutral->Extraction Extract w/ EtOAc

Figure 1: The solubility of CMP is dictated by pH.[2] Isolation is only efficient in the "Neutral Window" (pH 6-8).

Troubleshooting N-Alkylation (Regioselectivity)

User Scenario: I alkylated CMP with an alkyl halide, but I see two spots on TLC. Which is which, and how do I separate them?

The Issue: Because of tautomerism, the electrophile can attack either Nitrogen.

  • Isomer A (Less Sterically Hindered): Alkylation adjacent to the Methyl group.

  • Isomer B (More Sterically Hindered): Alkylation adjacent to the Chlorine atom.[1]

Note: Electronic effects also play a role; the nitrogen distal to the electron-withdrawing Chlorine is often more nucleophilic.

Separation Strategy
  • TLC Analysis:

    • Run TLC in Hexanes:EtOAc (4:1) .

    • The two isomers usually have distinct Rf values due to the dipole moment difference caused by the vector of the C-Cl bond vs. the N-R bond.

    • General Rule: The 1,3-isomer (less polar) often runs higher than the 1,5-isomer.[2]

  • Purification Decision Tree:

RegioSeparation Start Crude Mixture (Isomer A + B) Check Check u0394Rf on TLC Start->Check Decision u0394Rf > 0.1? Check->Decision Chrom Flash Chromatography (Silica Gel) Decision->Chrom Yes Cryst Fractional Crystallization Decision->Cryst No (Difficult Separation) CrystDetails Try Recrystallization in: 1. Hexane/EtOAc 2. Ethanol/Water Cryst->CrystDetails

Figure 2: Decision logic for separating N-alkylated pyrazole isomers.

Identification (NMR)

To confirm which isomer you have, use NOESY (Nuclear Overhauser Effect Spectroscopy) 1H-NMR.[2]

  • Signal to look for: Interaction between the N-Alkyl protons and the C-Methyl protons .[1]

    • Strong NOE: The Alkyl group is next to the Methyl (Isomer: 1-alkyl-5-chloro-3-methyl...[1][2] Wait, nomenclature flips -> This is 1-alkyl-3-chloro-5-methylpyrazole ).

    • No/Weak NOE: The Alkyl group is next to the Chlorine (Isomer: 1-alkyl-5-chloro-3-methylpyrazole ).[1][2]

Palladium Removal (Post-Coupling Workup)

User Scenario: I performed a Suzuki coupling at the C-Cl position. The product is dark brown/black.

Root Cause: Residual Palladium (Pd) binds tightly to the pyrazole nitrogens.[1]

De-metallation Protocol

Do not rely on simple chromatography; Pd "streaks" through silica.[1]

Option A: The L-Cysteine Wash (Green & Cheap) [2]

  • Dissolve the crude organic product in EtOAc.[1]

  • Prepare a 10% aqueous solution of L-Cysteine .

  • Stir the biphasic mixture vigorously at 40°C for 1 hour.

  • Separate layers. The Pd will migrate to the aqueous layer (often turning it yellow/orange).

  • Wash organic layer with water and brine.[1]

Option B: Thiol-Modified Silica (Fast) [1][2]

  • Dissolve crude in DCM.[1]

  • Add SiliaMetS® Thiol or equivalent scavenger (approx. 50 wt% of crude mass).[1]

  • Stir for 30 mins.

  • Filter through a celite pad.[1]

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: It is risky. While it has a boiling point, the compound is a solid at room temperature (MP ~120-140°C depending on purity) and can sublime or decompose if heated aggressively.[2] Vacuum sublimation is a better purification method than distillation for small scales.[1]

Q: Why is my yield low after acid workup? A: You likely formed the hydrochloride salt (


) which remained in the water. Ensure you neutralized the aqueous layer to pH ~7 before extraction.[1]

Q: Is the C-Cl bond stable to hydrolysis? A: Yes, under standard workup conditions.[2] It requires harsh conditions (strong base/high heat) or metal catalysis to displace the chlorine.[1] You can safely wash with 1M NaOH without hydrolyzing the chloride.[1]

References

  • PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole Compound Summary. National Library of Medicine.[1] Available at: [Link] (Accessed Feb 2026).[1][2]

  • Kong, Y., Tang, M., & Wang, Y. (2014).[2][3][4] Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(2), 576–579.[2][3][4] Available at: [Link]

  • Dvorak, C. A., et al. (2005).[2] Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids.[1] The Journal of Organic Chemistry, 70(10), 4188–4190.[2] (Protocol adapted for Pd removal).[1][2] Available at: [Link][2]

  • Organic Chemistry Portal. Pyrazole Synthesis and Reactivity. (General reactivity patterns).[1][2] Available at: [Link]

Sources

stability of 5-chloro-3-methyl-1H-pyrazole under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for 5-chloro-3-methyl-1H-pyrazole (CAS: 36620-73-0 / 90586-92-8).[1] It is designed to troubleshoot experimental anomalies, optimize storage, and clarify the complex chemical behaviors of this scaffold.

Status: Online | Tier: Level 3 (Senior Scientist Support)[1]

📂 Module 1: Stability & Storage Protocols

User Issue: "My white powder has turned faint yellow after 3 months. Is it still usable?"

Root Cause Analysis

This compound is generally stable, but "yellowing" indicates trace degradation.[1] This is typically caused by:

  • Photo-oxidation: The pyrazole ring is electron-rich; prolonged exposure to UV/ambient light can induce radical formation on the methyl group.[1]

  • Trace HCl Formation: In the presence of moisture, the C-Cl bond can undergo very slow hydrolysis, releasing HCl, which protonates the pyrazole nitrogen, altering the crystal lattice color.

Troubleshooting & Validation
  • Test: Dissolve 5mg in DMSO-d6. Check 1H NMR. If the integral of the methyl group (approx. 2.2–2.3 ppm) is 3.0 and the aromatic proton (approx. 6.0–6.2 ppm) is 1.0, the compound is >98% pure. The yellow color is likely a trace impurity (<0.5%) and can often be removed by a simple wash with cold hexanes or recrystallization from ethanol/water.

  • Action: If purity is confirmed, use as is. If <95%, recrystallize.[1]

Standard Operating Procedure (SOP) for Storage

Follow this decision logic to maximize shelf-life.

StorageProtocol Start Received Compound Duration Intended Usage Duration? Start->Duration ShortTerm < 1 Month Duration->ShortTerm Immediate Use LongTerm > 1 Month Duration->LongTerm Stockpile Cond_Short Ambient (20-25°C) Dark, Desiccated ShortTerm->Cond_Short Cond_Long Refrigerated (2-8°C) Inert Gas (Ar/N2) LongTerm->Cond_Long Container Amber Glass Vial Parafilm Seal Cond_Short->Container Cond_Long->Container

Figure 1: Decision tree for optimizing the storage stability of chloropyrazoles.

📂 Module 2: Chemical Identity & Tautomerism

User Issue: "The NMR spectrum shows broad peaks, or the chemical shifts don't match the literature for 3-chloro-5-methylpyrazole."

Technical Insight: The Tautomer Trap

This is the most common "false failure" in QC. In solution, this compound (A ) exists in rapid equilibrium with its tautomer, 3-chloro-5-methyl-1H-pyrazole (B ).[1]

  • Mechanism: The proton on the nitrogen oscillates between N1 and N2.

  • Consequence:

    • In DMSO-d6 (H-bond acceptor solvent): The proton exchange is often slow enough to see distinct peaks for both tautomers, or broadened "averaged" peaks depending on water content.[1]

    • In CDCl3 (Non-polar): The tautomers often aggregate, leading to significant broadening.

Data Table: Tautomeric Behavior
SolventDominant SpeciesNMR AppearanceRecommendation
DMSO-d6 Equilibrium (Mixture)Sharp or slightly broadBest for QC. Shows distinct NH peak (~12-13 ppm).[1]
CDCl3 AggregatesBroad / Missing NHAvoid for strict characterization; add trace DMSO.[1]
MeOD N/A (H-D exchange)Sharp (NH disappears)Good for carbon skeleton verification only.

Validation Protocol: If peaks are broad, add 1 drop of D2O (to exchange NH) or warm the NMR tube to 50°C. This increases the exchange rate, causing peaks to coalesce into a sharp average, confirming the structure is correct and not degraded.

📂 Module 3: Reactivity & Reaction Optimization

User Issue: "I am getting low yields in SNAr reactions or N-alkylation is occurring at the wrong nitrogen."

Reactivity Profile

The this compound scaffold presents three distinct reactive sites. Understanding the hierarchy of reactivity is critical for synthetic success.

  • N-H (Acidic): pKa ~14.[1] Deprotonated easily by bases (K2CO3, NaH).

  • N (Nucleophilic): Once deprotonated, the nitrogen attacks electrophiles. Regioselectivity is a major challenge (N1 vs. N2 alkylation).

  • C-Cl (Electrophilic): The chlorine is a leaving group, but it is unactivated.[1] It requires catalysis (Pd/Cu) or strong forcing conditions to be displaced.[1]

Reaction Pathway Diagram

Use this map to plan your synthesis and avoid dead-ends.[1]

ReactivityPathways Center This compound Base Base (NaH/K2CO3) + R-X Center->Base Path A Cat Pd Cat. / Boronic Acid (Suzuki Coupling) Center->Cat Path B Acid Strong Acid/Base + Heat (>100°C) Center->Acid Path C (Avoid) N_Alk N-Alkylation (Mixture) Major: Less Sterically Hindered N Base->N_Alk C_Coup C-C Bond Formation (Retains N-H) Cat->C_Coup Hydrolysis Pyrazolone Formation (Loss of Cl) Acid->Hydrolysis

Figure 2: Primary reaction pathways and degradation risks for this compound.[1]

Troubleshooting Guide: Common Synthetic Failures
SymptomProbable CauseSolution
Regioisomer Mixture (N-alkylation)Steric competition between N1 and N2.[1]Use cesium carbonate (Cs2CO3) in DMF to favor the thermodynamic product. Alternatively, introduce a bulky protecting group (THP) first.
No Reaction (Suzuki Coupling)The C-Cl bond is deactivated by the electron-rich ring.[1]Switch to electron-rich ligands (e.g., XPhos or SPhos ) and use a precatalyst like Pd(OAc)2. Ensure the N-H is protected or use 2 equivalents of base.
Loss of Chlorine Hydrodehalogenation during hydrogenation.[1]Do not use Pd/C and H2 if you intend to keep the Cl group. The Cl is easily reduced.[1] Use chemical reduction methods (Fe/AcOH) if reducing other parts of the molecule.

📂 References

  • PubChem. (2025).[1][2][3] 3-chloro-5-methyl-1H-pyrazole Compound Summary. National Library of Medicine.[1] [Link]

  • Elguero, J., et al. (1993). Molecular structure and tautomerism of 3,5-bis(4-methylpyrazol-1-yl). Canadian Journal of Chemistry.[1][4] [Link]

  • Silva, V. L., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI).[1] [Link]

Sources

Technical Support Center: Impurity Profiling & Process Optimization for 5-Chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Synthesis of 5-chloro-3-methyl-1H-pyrazole (CAS: 6814-35-3) via POCl3 Chlorination.[1]

Executive Summary & Core Chemistry

This guide addresses the critical chlorination step of 3-methyl-5-pyrazolone (also known as 3-methyl-1H-pyrazol-5-ol) using phosphorus oxychloride (POCl


).[1] While the synthesis appears straightforward, the amphoteric nature of the pyrazole ring and the high reactivity of phosphoryl species often lead to "black tar" decomposition, incomplete conversion, or difficult-to-remove phosphorus byproducts.

The Central Challenge: The reaction is not a simple substitution. It proceeds via a highly reactive dichlorophosphate intermediate.[1] Failure to manage the stability of this intermediate leads to polymerization (tar) or hydrolysis back to the starting material.

Troubleshooting Dashboard (Tier 1 Support)

Quick-reference solutions for common experimental failures.

Symptom Probable Cause Corrective Action
Black Tar / Charring Thermal Runaway: Reaction temperature exceeded 120°C, or local hot spots occurred during POCl

addition.[1]
Control: Maintain reflux bath at 100-110°C. Do not overheat. Ensure vigorous stirring to prevent local superheating.[1]
Sticky/Oily Precipitate Phosphorus Adducts: Incomplete hydrolysis of the dichlorophosphate intermediate or polyphosphoric acids.Quench Protocol: Use "Inverse Addition" (pour reaction into ice-water).[1] Extend hydrolysis time (stir aqueous slurry for 1-2 hours) to break P-O bonds.
Low Yield (<50%) Moisture Contamination: POCl

degrades to phosphoric acid, which is inactive and acts as a viscous solvent trap.
Reagent Check: Use fresh, distilled POCl

. If the liquid is cloudy or has significant precipitate, discard it.
"Ghost" NMR Peaks Tautomerism: User expects distinct 3-methyl and 5-methyl isomers, but they are identical in solution.Analysis: Verify integration. Broad peaks are normal in CDCl

due to rapid proton exchange.[1] Run in DMSO-d

to sharpen signals.
Yellow/Orange Color Azine Formation: Trace hydrazine impurities from Step 1 condensing with the pyrazolone.[1]Pre-Purification: Recrystallize the starting material (3-methyl-5-pyrazolone) from ethanol before chlorination.[1]

Deep Dive: Mechanism & Impurity Pathways

Understanding the "Why" behind the protocol.

The conversion of 3-methyl-5-pyrazolone (1 ) to this compound (4 ) is a dehydration-chlorination sequence.[1]

  • Activation: The pyrazolone oxygen attacks the electrophilic phosphorus of POCl

    
    , displacing a chloride ion.
    
  • Intermediate Formation: This forms a dichlorophosphate intermediate (2) .[1] This species is the "fork in the road."

  • Product Formation (Desired): Chloride ion attacks the C-5 position, displacing the phosphate group (good leaving group) to form the chloropyrazole.

  • Side Reaction (Dimerization): If the concentration of starting material (1 ) is high and the temperature is low, the unreacted 1 can attack the activated intermediate (2 ), forming a P-O-P bridged dimer or N-phosphorylated species .

  • Decomposition (Tar): At temperatures >120°C, the pyrazole ring is susceptible to oxidative degradation by POCl

    
    , leading to complex polymeric tars.
    
Visualization: Reaction & Impurity Network

ReactionPathways SM 3-Methyl-5-pyrazolone (Starting Material) Inter Dichlorophosphate Intermediate (Highly Reactive) SM->Inter Activation (-HCl) POCl3 POCl3 (Reagent) POCl3->Inter Prod 5-Chloro-3-methyl- 1H-pyrazole (Target) Inter->Prod Nucleophilic Subst. (Cl- attack) Tar Polymeric Tar (Black Solid) Inter->Tar >120°C Oxidative Deg. PhosImp Phosphoric Acid Adducts (Sticky Oil) Inter->PhosImp Incomplete Hydrolysis

Figure 1: Mechanistic pathway showing the critical intermediate state. Control of temperature prevents 'Tar' formation, while proper quenching prevents 'Phosphoric Acid Adducts'.

Optimized Experimental Protocol

A self-validating workflow designed to minimize phosphorus contamination.[1]

Step 1: The Reaction[2][3][4][5]
  • Setup: Use a round-bottom flask with a reflux condenser and a drying tube (CaCl

    
    ). Moisture is the enemy.[1]
    
  • Stoichiometry: Use POCl

    
     (3.0 - 5.0 equivalents) .
    
    • Why? Excess POCl

      
       acts as the solvent.[1] Using less leads to a thick slurry that overheats locally, causing tar.
      
  • Addition: Add the solid pyrazolone to cold POCl

    
     (0°C) slowly.
    
    • Why? The initial activation is exothermic.[1]

  • Heating: Slowly ramp to reflux (approx. 105-110°C) over 30 minutes. Hold reflux for 3-5 hours.

    • Checkpoint: The solution should turn from a slurry to a clear (yellow/orange) liquid. If it turns black/opaque, reduce heat immediately.

Step 2: Work-up (The Critical "Inverse Quench")

Most failures occur here.[1] Do NOT add water to the reaction flask.

  • Cooling: Cool the reaction mixture to room temperature.

  • Quench: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x volume) with vigorous stirring.

    • Safety: This releases massive amounts of HCl gas and heat.[1] Perform in a fume hood.

  • Hydrolysis: Stir the aqueous suspension for at least 1 hour at room temperature.

    • Mechanism:[2][3][4][5][6] This time is required to hydrolyze the P-Cl bonds of the byproduct (dichlorophosphoric acid) into water-soluble phosphoric acid.[1] If you skip this, your product will be an oil.

  • Neutralization: Adjust pH to ~7-8 using NaOH (10%) or saturated NaHCO

    
    . The product will precipitate as a solid.[1]
    
  • Filtration: Filter the solid, wash with cold water, and dry.

Visualization: Work-up Decision Logic[1]

WorkupLogic Start Reaction Complete (Clear/Yellow Liquid) Quench Inverse Quench: Pour Mix into Ice Start->Quench Stir Stir Aqueous Slurry (1-2 Hours) Quench->Stir Check Is Precipitate Solid? Stir->Check Solid Filter & Wash (Success) Check->Solid Yes Oily Phosphorus Adducts Present Check->Oily No (Sticky/Gooey) Remedy Remedy: 1. Decant water 2. Reflux oil in water (1h) 3. Cool & Neutralize Oily->Remedy Remedy->Solid

Figure 2: Decision tree for isolation. The "Stir" step is the most frequently missed critical parameter.

Analytical Fingerprinting (FAQ)

Q: My NMR shows two sets of peaks. Do I have a mixture of isomers? A: Likely not. You are observing annular tautomerism . In solution, the proton on the nitrogen hops rapidly between N1 and N2.

  • Structure A: this compound[1][7][8]

  • Structure B: 3-chloro-5-methyl-1H-pyrazole These are the same molecule unless the Nitrogen is substituted (e.g., N-methyl).[1] In CDCl

    
    , this often results in broadened peaks.
    

Analytical Data Table (1H NMR in CDCl


) 
ComponentChemical Shift (

)
MultiplicityAssignment
Product (5-Cl) 2.28Singlet (3H)-CH

6.05Singlet (1H)C4-H (Aromatic)
10.5 - 13.0Broad-NH (Exchangeable)
Starting Material 2.15Singlet-CH

3.42Singlet (2H)-CH

- (Keto form)
5.40Singlet (1H)=CH- (Enol form)

Q: How do I remove the "red/orange" color? A: The color usually comes from trace azo-coupling or oxidation of the pyrazolone.

  • Fix: Recrystallize the final product from Ligroin or Hexane/Ethyl Acetate (9:1) . The colored impurities are usually more polar and will stay in the mother liquor.

References

  • Synthesis of Pyrazolones: Knorr, L. (1883).[1] Berichte der deutschen chemischen Gesellschaft, 16, 2597. (Foundational synthesis of pyrazolones from acetoacetate).

  • POCl3 Chlorination Mechanism

    • Vilsmeier-Haack Analogues: Meth-Cohn, O., & Stanforth, S. P. (1991). Comprehensive Organic Synthesis, 6, 763-792.[1]

    • Deoxychlorination:[3][6] A. R. Katritzky et al., Journal of Organic Chemistry, 2011, 76, 85-96. Link[1]

  • Tautomerism in Pyrazoles: Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.[1]

  • Safety & Handling: National Center for Biotechnology Information (2024).[1] PubChem Compound Summary for CID 24804, Phosphorus oxychloride. Link[1]

Sources

Technical Support Center: 5-Chloro-3-methyl-1H-pyrazole Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternative Solvent Systems for Synthesis & Functionalization

Status: Active | Department: Process Chemistry & Sustainability Audience: Medicinal Chemists, Process Engineers

System Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering regulatory pressure (REACH), yield issues, or workup bottlenecks using "classical" solvents (DCM, DMF, NMP) with 5-chloro-3-methyl-1H-pyrazole (CMP) .

CMP is a "Janus-faced" intermediate: it possesses both a nucleophilic nitrogen (N1/N2) and an electrophilic carbon (C5-Cl). The choice of solvent is not merely about solubility; it dictates regioselectivity (N-alkylation ratio) and reactivity (SNAr kinetics).

This guide provides validated, green-aligned protocols to replace hazardous solvents without compromising yield.

Ticket #101: Solubility & Dissolution Troubleshooting

User Issue: "I cannot replace Dichloromethane (DCM) for extraction or initial dissolution. Toluene is not dissolving my pyrazole starting material."

Root Cause Analysis

This compound possesses a polar heterocyclic core with Hydrogen Bond Donor (HBD) capability at the N-H position.

  • Toluene (non-polar) fails to disrupt the intermolecular H-bonding of the pyrazole dimer.

  • DCM works because of its moderate polarity, but it is a hazardous air pollutant.

Corrective Action: The 2-MeTHF Switch

We recommend switching to 2-Methyltetrahydrofuran (2-MeTHF) .

Why it works:

  • Electronic Match: The ether oxygen in 2-MeTHF acts as a Hydrogen Bond Acceptor (HBA), effectively solvating the pyrazole N-H proton.

  • Process Advantage: Unlike THF, 2-MeTHF is immiscible with water. You can perform the reaction and the aqueous workup in the same solvent, eliminating solvent swapping steps.

Solvent Comparison Data:

SolventBoiling Point (°C)Water MiscibilityRelative PolarityGreen Status
DCM (Legacy)40Low0.309🔴 Hazardous
Toluene (Legacy)110Immiscible0.099🟡 Problematic
2-MeTHF (Recommended)80Immiscible0.197🟢 Recommended
Ethyl Acetate (Alt)77Low0.228🟢 Recommended

Technical Note: If 2-MeTHF is unavailable, Ethyl Acetate (EtOAc) is a viable secondary alternative, though it is less stable to strong bases than 2-MeTHF.

Ticket #204: N-Alkylation Optimization (Replacing DMF)

User Issue: "I am performing an N-alkylation with an alkyl halide. I usually use NaH in DMF, but the workup is difficult (DMF stays in the organic layer), and I need a greener alternative."

Root Cause Analysis

DMF (Dimethylformamide) is a polar aprotic solvent that solvates cations well, leaving the pyrazole anion "naked" and reactive. However, DMF is reprotoxic and water-miscible, leading to emulsion formation during extraction.

Corrective Action: Phase Transfer or Carbonate/Ketone Systems
Option A: The "Acetone/Carbonate" Protocol (For Reactive Electrophiles)

For alkyl iodides or bromides, high-boiling polar solvents are often unnecessary.

  • System: Acetone or 2-Butanone (MEK) + Cesium Carbonate (

    
    ).
    
  • Mechanism: The ketone solvent allows sufficient solubility of the pyrazole, while the cesium cation assists in coordination.

  • Benefit: Acetone is easily removed by rotary evaporation; no aqueous wash required to remove solvent.

Option B: The "Acetonitrile" Protocol (Direct DMF Replacement)
  • System: Acetonitrile (MeCN) + Potassium Carbonate (

    
    ).
    
  • Optimization: If the reaction is slow, add 5 mol% TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst.

  • Regioselectivity Note: Solvents with lower dielectric constants (like 2-MeTHF) often favor

    
    -alkylation (sterically sensitive) over 
    
    
    
    due to tighter ion-pairing, whereas DMF favors mixtures.
Standard Operating Procedure (SOP): Green N-Alkylation
  • Charge: Reactor with 1.0 eq CMP, 1.5 eq

    
    , and 10 volumes of Acetonitrile .
    
  • Add: 1.1 eq Alkyl Halide.

  • Catalyst: Add 0.05 eq TBAI (optional, for kinetics).

  • Heat: Reflux (

    
    ) for 4-6 hours.
    
  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate filtrate.
    
    • Validation: This removes the need for an aqueous extraction entirely.

Ticket #309: SNAr Reaction (Chlorine Displacement)

User Issue: "I need to displace the 5-chloro group with an amine. This requires


. I usually use NMP, but my safety officer flagged it."
Root Cause Analysis

Nucleophilic Aromatic Substitution (SNAr) on pyrazoles is difficult because the ring is electron-rich compared to pyridine. High temperatures are required to overcome the activation energy. NMP is used for its high boiling point (


) and stability, but it is a Substance of Very High Concern (SVHC).
Corrective Action: DMSO or n-Butanol
Recommendation 1: DMSO (Dimethyl Sulfoxide)

While DMSO has a high boiling point (


), it is far less toxic than NMP.
  • Workup Solution: Unlike NMP, DMSO can be washed out effectively using a brine/LiCl wash or by extracting the product into CPME (Cyclopentyl methyl ether) , in which DMSO is sparingly soluble.

Recommendation 2: n-Butanol (The Protic Advantage)

For amine nucleophiles, protic solvents can actually accelerate SNAr reactions by hydrogen-bonding to the leaving group (Chlorine), making it more labile.

  • System: n-Butanol (BP

    
    ).
    
  • Protocol: Reflux CMP with 2.0 eq Amine in n-Butanol.

  • Benefit: n-Butanol can be removed via azeotropic distillation or water washes.

Visualizing the Workflow

Workflow 1: Solvent Selection Decision Matrix

SolventSelection Start Reaction Type? Dissolution Dissolution / Extraction Start->Dissolution Alkylation N-Alkylation (Base Mediated) Start->Alkylation SNAr SNAr (Cl Displacement) Start->SNAr CheckPol Need Water Separation? Dissolution->CheckPol CheckTemp Temp Required? Alkylation->CheckTemp CheckNu Nucleophile Type? SNAr->CheckNu Rec2MeTHF Use 2-MeTHF (Replaces DCM) CheckPol->Rec2MeTHF Yes (Split Phase) RecEtOAc Use Ethyl Acetate CheckPol->RecEtOAc No RecMeCN Use Acetonitrile (Reflux 82°C) CheckTemp->RecMeCN High (>60°C) RecAcetone Use Acetone (Room Temp/Mild) CheckTemp->RecAcetone Low (<50°C) RecBuOH Use n-Butanol (For Amines) CheckNu->RecBuOH Amine (H-Bond Assist) RecDMSO Use DMSO (General Purpose) CheckNu->RecDMSO General/High T

Figure 1: Decision matrix for selecting green solvent alternatives based on reaction type and process requirements.

Workflow 2: Optimized Green N-Alkylation Protocol

AlkylationProtocol Input CMP + Base (K2CO3) Solvent Add Acetonitrile (+ TBAI cat.) Input->Solvent Reaction Reflux 82°C 4-6 Hours Solvent->Reaction N-Alkylation Filtration Filtration (Remove Salts) Reaction->Filtration Cool to RT Product Concentrate Filtrate (Pure Product) Filtration->Product Evaporate Solvent

Figure 2: Streamlined "Dump and Filter" protocol eliminating aqueous workup steps common in DMF processes.

References & Authority

The recommendations above are grounded in the principles of Green Chemistry and industrial solvent selection guides.

  • Prat, D., et al. "Sanofi’s solvent selection guide: a step toward more sustainable processes." Green Chemistry, 2013, 15, 1905-1919.

    • Establishes 2-MeTHF and Ethyl Acetate as preferred replacements for chlorinated solvents.

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862.

    • Provides the hierarchy of solvent safety, flagging NMP and DMF as "Major Issues."

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 2016, 4, 7.

    • Review of solvent guides confirming the utility of Cyrene and 2-MeTHF in heterocyclic chemistry.

Technical Support Center: 5-Chloro-3-methyl-1H-pyrazole Reaction Monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-TLC-0503 Subject: Optimization of TLC Protocols for Chloropyrazole Scaffolds Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary

You are working with 5-chloro-3-methyl-1H-pyrazole , a versatile building block in medicinal chemistry.[1][2] Monitoring this scaffold presents unique challenges due to annular tautomerism , amphoteric nature , and weak UV chromophores .

This guide departs from standard textbook advice to address the specific physicochemical behavior of the chloropyrazole nucleus on silica gel.

Module 1: Visualization & Detection (The "Eyes")

The most common support ticket we receive involves "invisible" spots.[1] The pyrazole ring has a lower extinction coefficient than benzene or pyridine.[1]

Primary Detection: UV 254 nm[3][4][5]
  • Mechanism: The conjugated

    
    -system absorbs UV light, appearing as a dark spot against the green fluorescent background of F254 silica plates.[3]
    
  • Troubleshooting: If the spot is faint, your concentration is likely too low. Unlike phenyl rings, the pyrazole requires a higher mass loading (approx. 10–20 µg per spot) for clear definition.

Secondary Detection: Chemical Stains

When UV is insufficient or when confirming reaction completion (consuming the starting material), use these specific stains.

StainSensitivityColorMechanismBest For
Iodine (

)
HighBrown/YellowReversible intercalation into the

-system.[1]
General Monitoring. The most reliable stain for nitrogen heterocycles.[1]
KMnO

MediumYellow on PurpleOxidation of the 3-methyl group or hydrazine impurities.[1]Purity Check. Excellent for detecting non-aromatic impurities.[1]
Ninhydrin Low/MedRed/PinkReaction with free NH (requires heat).[1]Starting Material Only. Detects the unsubstituted 1H-pyrazole.[1]

Pro-Tip: Do not use Dragendorff’s reagent for the starting material.[1] It targets tertiary amines/alkaloids and typically gives poor contrast for electron-deficient chloropyrazoles.[1]

Module 2: Eluent Systems & Tailing (The "Movement")

The 1H-proton on the pyrazole nitrogen is the source of 90% of chromatography issues. It acts as a hydrogen bond donor (HBD) to the silanol groups on the silica gel, causing "streaking" or "tailing."

The Basification Protocol

To obtain sharp spots, you must suppress the interaction between the pyrazole NH and the acidic silica.

  • Standard Eluent: Hexane / Ethyl Acetate (Start 80:20).[1]

  • The Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your eluent system.[1]
    
    • Why? The base competitively binds to the silica's acidic sites, allowing the pyrazole to travel freely as a tight band.

Troubleshooting Flowchart

TLC_Troubleshooting Start Issue: Poor Spot Quality CheckUV Is spot visible under UV? Start->CheckUV Streaking Is the spot streaking/tailing? CheckUV->Streaking Yes Action_Conc Increase Conc. or Use Iodine Stain CheckUV->Action_Conc No Ghosting Double spots (Ghosting)? Streaking->Ghosting No Action_Base Add 1% TEA to Eluent Streaking->Action_Base Yes Action_Solvent Change Solvent (DCM/MeOH) Ghosting->Action_Solvent No Action_Tautomer Tautomerism: Ignore or run 2D TLC Ghosting->Action_Tautomer Yes

Figure 1: Decision tree for troubleshooting common TLC artifacts associated with pyrazole chemistry.

Module 3: The Tautomer Trap (Critical Theory)

Users often ask: "Why do I see two spots for my starting material?" or "Is my 5-chloro-3-methyl isomer contaminated with 3-chloro-5-methyl?"[1]

The Answer: In solution and on silica, they are the same molecule.

  • Mechanism: Annular tautomerism allows the proton to hop between

    
     and 
    
    
    
    .[1]
  • Observation: this compound

    
     3-chloro-5-methyl-1H-pyrazole.[1]
    
  • TLC Impact: Usually, this equilibrium is fast, resulting in one spot. However, on highly acidic silica or in specific solvents, the rate slows down, causing "ghosting" (a figure-8 shape) or spot broadening.

Validation Test (2D TLC):

  • Spot the sample in the corner of a square plate.[1]

  • Run the plate in Direction 1.[1]

  • Dry, rotate 90°, and run in Direction 2.

  • Result: If the spots lie on the diagonal, they are stable. If you see off-diagonal spots, it is tautomer equilibration occurring during the run.[1]

Module 4: Reaction Specific Workflows

Scenario A: N-Alkylation Monitoring

Context: Reacting this compound with an alkyl halide (R-X).[1]

The Shift:

  • Starting Material (SM): Polar, H-bond donor.[1] Lower

    
    .[1]
    
  • Product: Non-polar, No H-bond donor.[1] Higher

    
    .
    

The Regioisomer Challenge: N-alkylation "locks" the tautomers. You will often form two distinct products:

  • Isomer A: Alkyl group on Nitrogen next to Methyl.[1]

  • Isomer B: Alkyl group on Nitrogen next to Chlorine.[1]

  • TLC Appearance: These two products usually separate well.[1] Isomer B (next to Cl) is often less polar (higher

    
    ) due to steric shielding and dipole cancellation, though this depends on the R-group.
    

Reaction_Alkylation SM Start Material (Polar, H-Donor) Rf ~ 0.3 Prod_Mix Product Mixture Isomer 1 (N-Me side) Rf ~ 0.6 Isomer 2 (N-Cl side) Rf ~ 0.7 SM->Prod_Mix Alkylation Reagents R-X, Base

Figure 2: Expected TLC shift during N-alkylation.[1] Note the splitting of the single SM spot into two distinct regioisomer spots.

Scenario B: Suzuki Coupling at C-5

Context: Reacting the C-Cl bond with a boronic acid.[1]

The Shift:

  • Starting Material: Weak UV absorbance.[1]

  • Product: Strong UV absorbance (extended conjugation with new aryl ring).[1]

  • Monitoring Tip: The product will likely be fluorescent (blue/purple under 365 nm UV). The reaction is complete when the "weak" UV spot of the chloride is replaced by the "glowing" spot of the biaryl product.

FAQ: Troubleshooting & Quick Fixes

Q: My product spot is overlapping with the starting material. How do I separate them?

  • A: Change the selectivity of the stationary phase. If using Hexane/EtOAc, switch to DCM/Methanol (95:5) . The chlorinated pyrazole often behaves differently in chlorinated solvents due to solubility differences.

Q: I used KMnO4 and the whole plate turned purple/brown. Why?

  • A: You likely didn't heat it enough or the plate still had solvent on it.[1] Pyrazoles are robust; you need to heat the plate with a heat gun until the background is pink/white and the spots are yellow/brown. Ensure all elution solvent (especially if it contains amines) is evaporated before dipping.[1]

Q: Can I use GC-MS instead of TLC?

  • A: Yes, and it is often superior for this molecule. This compound is volatile and ionizes well.[1] However, for quick benchside checks, TLC with Iodine stain is the fastest method.

References

  • TLC Visualization Methods. Chemistry LibreTexts. Available at: [Link]

  • Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. National Institutes of Health (NIH) / PubMed.[1] (Context on pyrazole reaction monitoring). Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI / Molecules. (Details on N-alkylation regioisomers and Rf differences). Available at: [Link]

  • TLC Stains and Recipes. University of Rochester, Department of Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Chloro-3-methyl-1H-pyrazole and its Bromo Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of heterocyclic chemistry, pyrazole scaffolds are of paramount importance, forming the structural core of numerous biologically active compounds. Their inherent chemical properties and versatility in substitution patterns have made them a focal point in the quest for novel therapeutic agents. This guide provides a detailed comparative analysis of the biological activities of two closely related halogenated pyrazoles: 5-chloro-3-methyl-1H-pyrazole and its bromo analog, 5-bromo-3-methyl-1H-pyrazole. By examining their synthesis, chemical properties, and reported biological effects, we aim to provide researchers and drug development professionals with a comprehensive resource to inform future discovery efforts.

Introduction to Halogenated Pyrazoles

The introduction of a halogen atom onto the pyrazole ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly impact the compound's biological activity, including its potency, selectivity, and pharmacokinetic profile. Chlorine and bromine, being in the same group of the periodic table, share similarities in their chemical behavior, yet the subtle differences in their size, electronegativity, and polarizability can lead to distinct biological outcomes. This guide will delve into these nuances by comparing the chloro and bromo analogs of 3-methyl-1H-pyrazole.

Synthesis and Chemical Properties

The synthesis of this compound and 5-bromo-3-methyl-1H-pyrazole can be achieved through various synthetic routes, often starting from readily available precursors. A general and adaptable method involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by halogenation.

Below is a generalized synthetic workflow for the preparation of these compounds.

Synthesis_Workflow cluster_starting Starting Materials cluster_synthesis Synthesis cluster_products Products A Pentane-2,4-dione C Cyclocondensation A->C B Hydrazine Hydrate B->C D 3,5-dimethyl-1H-pyrazole C->D Formation of pyrazole ring E Halogenation (e.g., SO2Cl2 or NBS) D->E F This compound E->F Chlorination G 5-bromo-3-methyl-1H-pyrazole E->G Bromination

Caption: Generalized synthetic workflow for 5-halo-3-methyl-1H-pyrazoles.

The choice of halogenating agent is crucial in determining the final product. For instance, sulfuryl chloride (SO₂Cl₂) is commonly employed for chlorination, while N-bromosuccinimide (NBS) is a standard reagent for bromination. The reactivity and regioselectivity of the halogenation step can be influenced by the reaction conditions and the specific pyrazole substrate.

Table 1: Physicochemical Properties of this compound and 5-Bromo-3-methyl-1H-pyrazole

PropertyThis compound5-Bromo-3-methyl-1H-pyrazole
Molecular Formula C₄H₅ClN₂C₄H₅BrN₂
Molecular Weight 116.55 g/mol 161.00 g/mol
Appearance White to off-white solidWhite to off-white solid
Melting Point 77-81 °C88-92 °C
Boiling Point Not readily availableNot readily available
LogP (predicted) 1.3-1.51.5-1.7

The predicted LogP values suggest that the bromo analog is slightly more lipophilic than the chloro analog, a factor that can influence membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Comparative Biological Activities

While direct head-to-head comparative studies on the biological activities of this compound and its bromo analog are scarce in the readily available literature, we can infer potential differences and similarities based on studies of their derivatives and related halogenated pyrazoles. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects.[1]

Antimicrobial and Antifungal Activity

Halogenated pyrazoles have demonstrated significant potential as antimicrobial and antifungal agents. The presence of a halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

One study on a series of (1-phenyl-3-substituted phenyl-1H-pyrazol-4-yl-methylene) acetohydrazide derivatives investigated the impact of halogen substitution on antimicrobial activity. It was observed that a derivative with a chlorophenyl group at the pyrazole ring exhibited good antimicrobial potential.[1] In the same study, the bromo-substituted analog also showed activity, although a direct comparison of potency between the simple chloro and bromo parent compounds is not provided.[1] Generally, in structure-activity relationship (SAR) studies of halogenated compounds, the nature of the halogen can influence the activity, with bromine sometimes conferring greater potency due to its increased size and polarizability, which can lead to stronger interactions with biological targets.

Anticancer Activity

The pyrazole scaffold is a common feature in many anticancer agents. The introduction of halogens can modulate the anticancer activity by influencing factors such as binding affinity to target proteins and metabolic stability.

While specific data for the direct anticancer activity of this compound and its bromo analog is limited, studies on their derivatives provide some insights. For instance, derivatives of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone have been evaluated for their anticancer effects on breast cancer cell lines.[2] Another study on 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors highlights the importance of the pyrazole core in anticancer drug design.[3] The halogen at the 5-position of the pyrazole ring can serve as a key interaction point with the target protein or as a site for further chemical modification to enhance activity.

Anti-inflammatory Activity

Pyrazole derivatives have a long history as anti-inflammatory agents, with some, like celecoxib, being successful drugs. The anti-inflammatory effects are often mediated through the inhibition of enzymes like cyclooxygenase (COX). The substitution pattern on the pyrazole ring, including the presence of halogens, plays a crucial role in determining the potency and selectivity of COX inhibition. Although direct comparative data for the anti-inflammatory activity of the two target compounds is not available, the general understanding is that the electronic and steric properties of the halogen can influence the binding to the active site of inflammatory enzymes.

Experimental Protocols

To facilitate further research and direct comparison, we provide the following detailed, step-by-step methodologies for the synthesis and a representative biological evaluation.

Synthesis of this compound

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Synthesis of 5-Bromo-3-methyl-1H-pyrazole

Materials:

  • 3,5-dimethyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • Dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-bromo-3-methyl-1H-pyrazole.

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial and fungal strains.

Antimicrobial_Assay A Prepare stock solutions of This compound and 5-bromo-3-methyl-1H-pyrazole in DMSO B Perform serial two-fold dilutions of compounds in a 96-well microtiter plate containing appropriate broth medium A->B C Inoculate each well with a standardized suspension of the test microorganism B->C D Include positive (microorganism + broth) and negative (broth only) controls C->D E Incubate the plates at the optimal temperature and duration for the specific microorganism D->E F Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, some general SAR trends for halogenated pyrazoles can be summarized:

  • Nature of the Halogen: The biological activity often follows the order F > Cl > Br > I or Br > Cl > F > I, depending on the specific target and the nature of the interaction. The electronegativity and size of the halogen play a crucial role. For instance, a more electronegative fluorine atom might be involved in hydrogen bonding, while a larger bromine atom could participate in halogen bonding or hydrophobic interactions.

  • Position of the Halogen: The position of the halogen on the pyrazole ring is critical for activity. Substitution at the 5-position, as in the compounds discussed, can influence the electronic properties of the adjacent nitrogen atom and the overall shape of the molecule, thereby affecting its binding to biological targets.

  • Other Substituents: The presence of other substituents, such as the methyl group at the 3-position, also contributes significantly to the biological activity. This group can provide steric bulk and engage in hydrophobic interactions within a binding pocket.

Conclusion and Future Directions

Future research should focus on the direct, head-to-head comparison of these two compounds and their derivatives in a panel of relevant biological assays. Such studies would provide invaluable data for elucidating the structure-activity relationships of halogenated pyrazoles and guide the rational design of more potent and selective therapeutic agents. The synthetic and experimental protocols provided herein offer a starting point for researchers to embark on these important investigations.

References

  • Verma, A., Kumar, V., Kataria, R., & Singh, J. (2019). Novel Acetohydrazide Pyrazole Derivatives: Design, Synthesis, Characterization and Antimicrobial Activity. Asian Journal of Chemistry, 31(12), 2939-2943.
  • Prasath, R., & Senthilkumar, P. (2021). Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of the Indian Chemical Society, 98(2), 100028.
  • Gholamhosseini, L., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
  • Di Martino, R. M. C., et al. (2024).
  • Shashiprabha, & T. M. A. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3852.
  • Wang, X., et al. (2020). Novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety as potent antifungal agents: synthesis, crystal structure, biological evaluation and a 3D-QSAR study. New Journal of Chemistry, 44(33), 14269-14280.
  • Hassan, A. S. (2019). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry, 35(1).
  • Al-Ostath, A., et al. (2015). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. Trade Science Inc.
  • Sravanthi, G., & Harikishore, P. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22.
  • Al-Ostath, A., et al. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10468-10483.
  • Girish, K., et al. (2018). Development of 5-(Aryl)-3-phenyl-1H-pyrazole Derivatives as Potent Antimicrobial Compounds. Asian Journal of Chemistry, 30(11), 2465-2472.
  • Afroz, M., et al. (2019). Full Paper. Journal of Applicable Chemistry, 8(3), 1037-1043.
  • Di Martino, R. M. C., et al. (2024).
  • Torres-Rodríguez, J., et al. (2022). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules, 27(19), 6296.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004).
  • Zhang, L., et al. (2020).
  • Wang, Y., et al. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega.
  • Al-Mulla, A. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds.
  • Liu, Y., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 279, 116859.
  • El-Metwaly, N. M. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Journal of the Iranian Chemical Society, 17(11), 2915-2924.
  • Zhu, H., et al. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. Bioorganic & Medicinal Chemistry, 22(21), 6043-6053.
  • Kumar, A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 614-624.

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A Comparative Guide to the Synthetic Validation of 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-chloro-3-methyl-1H-pyrazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyrazole core is a prevalent scaffold in a multitude of pharmacologically active compounds, owing to its ability to engage in various biological interactions. The strategic placement of the chloro and methyl groups offers synthetic handles for further functionalization, making it a crucial intermediate in the synthesis of diverse compound libraries for screening and lead optimization.

This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering an in-depth analysis of their respective methodologies, performance metrics, and practical considerations. As Senior Application Scientists, our goal is to equip researchers with the necessary technical insights to make informed decisions for the efficient and reliable synthesis of this important intermediate.

Overview of Synthetic Strategies

Two principal synthetic pathways for the preparation of this compound will be critically evaluated:

  • Route 1: Two-Step Synthesis via a Pyrazolone Intermediate. This classic and widely adopted approach involves the initial synthesis of 3-methyl-1H-pyrazol-5(4H)-one, followed by a chlorination step.

  • Route 2: Direct Chlorination of 3-methyl-1H-pyrazole. A more atom-economical approach that aims to directly introduce a chlorine atom onto the pyrazole ring.

This guide will dissect each route, providing detailed experimental protocols, comparative data, and mechanistic insights to facilitate a thorough understanding of the chemical transformations involved.

Route 1: Two-Step Synthesis via 3-methyl-1H-pyrazol-5(4H)-one

This robust and well-established method is the most commonly employed strategy for synthesizing 5-chloropyrazoles. It proceeds in two distinct stages: the synthesis of the pyrazolone precursor and its subsequent chlorination.

Step 1: Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

The synthesis of the pyrazolone intermediate is typically achieved through the condensation of ethyl acetoacetate and hydrazine hydrate.[1] This reaction, a variation of the Knorr pyrazole synthesis, is a reliable and high-yielding transformation.

Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq).

  • Slowly add a solution of hydrazine hydrate (1.0-1.2 eq) in ethanol. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry to afford 3-methyl-1H-pyrazol-5(4H)-one as a white to off-white solid.

Causality of Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and facilitates a homogenous reaction mixture.

  • Control of Hydrazine Hydrate Addition: The exothermic nature of the reaction necessitates slow addition to prevent a runaway reaction and ensure safety.

  • Reflux Conditions: The elevated temperature drives the condensation and subsequent cyclization to completion.

Step 2: Chlorination of 3-methyl-1H-pyrazol-5(4H)-one

The conversion of the pyrazolone to the desired this compound is most effectively achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent.[2] The pyrazolone exists in tautomeric equilibrium with its pyrazol-5-ol form, and it is the hydroxyl group of the latter that is substituted by a chlorine atom.

Experimental Protocol:

  • In a well-ventilated fume hood, carefully add 3-methyl-1H-pyrazol-5(4H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (3-5 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that must be performed with extreme caution.

  • Neutralize the acidic aqueous solution with a base, such as sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is reached.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Causality of Experimental Choices:

  • Excess POCl₃: Serves as both the chlorinating agent and the solvent, driving the reaction to completion.

  • Reflux Conditions: Provides the necessary activation energy for the chlorination reaction.

  • Careful Quenching: The violent reaction of POCl₃ with water necessitates a slow and controlled quench on ice to dissipate the heat generated.

  • Neutralization and Extraction: Standard workup procedures to isolate the organic product from the aqueous reaction mixture.

Workflow Diagram for Route 1:

Route 1 Workflow cluster_0 Step 1: Pyrazolone Synthesis cluster_1 Step 2: Chlorination Ethyl Acetoacetate Ethyl Acetoacetate Condensation/Cyclization Condensation/Cyclization Ethyl Acetoacetate->Condensation/Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation/Cyclization 3-methyl-1H-pyrazol-5(4H)-one 3-methyl-1H-pyrazol-5(4H)-one Condensation/Cyclization->3-methyl-1H-pyrazol-5(4H)-one Chlorination Chlorination 3-methyl-1H-pyrazol-5(4H)-one->Chlorination POCl3 POCl3 POCl3->Chlorination This compound This compound Chlorination->this compound

Caption: Workflow for the two-step synthesis of this compound.

Route 2: Direct Chlorination of 3-methyl-1H-pyrazole

A potentially more efficient alternative to the two-step synthesis is the direct chlorination of a pre-formed 3-methyl-1H-pyrazole ring. This approach offers the advantage of being more atom-economical by avoiding the synthesis and isolation of the pyrazolone intermediate. N-Chlorosuccinimide (NCS) is a common reagent for such electrophilic chlorinations.[3]

Proposed Experimental Protocol:

  • Dissolve 3-methyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask.

  • Add N-chlorosuccinimide (NCS) (1.0-1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining oxidant, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Key Considerations and Challenges:

  • Regioselectivity: The primary challenge in this route is controlling the regioselectivity of the chlorination. Electrophilic substitution on the pyrazole ring can potentially occur at the C4 or C5 position. The directing effects of the methyl group and the pyrazole nitrogens will influence the outcome. While chlorination at the C4 position is also possible, the desired C5 isomer is often a significant product. Careful optimization of reaction conditions (solvent, temperature, and chlorinating agent) is crucial to maximize the yield of the desired 5-chloro isomer.

  • Reaction Conditions: The reactivity of the pyrazole ring will dictate the necessary reaction conditions. While some pyrazoles can be chlorinated at room temperature, others may require elevated temperatures or the use of a catalyst.

Workflow Diagram for Route 2:

Route 2 Workflow 3-methyl-1H-pyrazole 3-methyl-1H-pyrazole Direct Chlorination Direct Chlorination 3-methyl-1H-pyrazole->Direct Chlorination N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS) N-Chlorosuccinimide (NCS)->Direct Chlorination This compound This compound Direct Chlorination->this compound

Caption: Workflow for the direct chlorination of 3-methyl-1H-pyrazole.

Performance Comparison of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data for Route 1 is well-established for analogous compounds, while the data for Route 2 represents a prospective analysis based on similar reactions.

ParameterRoute 1: Via PyrazoloneRoute 2: Direct Chlorination
Number of Steps 21
Overall Yield Good to Excellent (typically >70%)[2]Moderate to Good (highly dependent on regioselectivity)
Atom Economy ModerateHigh
Reagents Ethyl acetoacetate, hydrazine hydrate, POCl₃3-methyl-1H-pyrazole, NCS
Safety Concerns Use of highly corrosive and water-reactive POCl₃Use of a stable solid chlorinating agent (NCS)
Scalability Well-established and scalablePotentially scalable, but regioselectivity may be an issue on a larger scale
Purification Two purification steps (intermediate and final product)One primary purification step

Validation and Characterization of this compound

Regardless of the synthetic route chosen, rigorous analytical validation of the final product is paramount. The following techniques are essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the methyl group protons, the pyrazole ring proton, and the N-H proton. The chemical shifts and coupling patterns will be characteristic of the this compound structure.

    • ¹³C NMR: The carbon NMR spectrum will provide evidence for the number of unique carbon atoms and their chemical environments, including the carbon bearing the chlorine atom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of the molecular ion peak, showing a characteristic M and M+2 pattern in a roughly 3:1 ratio, is a definitive indicator of the presence of a single chlorine atom.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. A single sharp peak under various conditions indicates a high degree of purity.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound.

Route 1 (via Pyrazolone) is the more traditional and well-documented method. Its predictability and generally high yields make it a reliable choice, particularly for researchers who prioritize a proven protocol. However, the use of phosphorus oxychloride requires stringent safety precautions.

Route 2 (Direct Chlorination) presents a more modern, atom-economical, and potentially safer alternative. The primary hurdle is achieving high regioselectivity for the desired 5-chloro isomer. For research groups with expertise in reaction optimization and analytical method development, exploring this route could lead to a more efficient and sustainable synthesis.

For drug development professionals requiring a robust and scalable synthesis with a well-defined impurity profile, Route 1 is the recommended starting point due to the extensive literature on analogous transformations. However, the potential benefits of Route 2 warrant further investigation and optimization , as it could offer significant advantages in terms of process efficiency and environmental impact in the long term.

Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, available resources, and the desired purity of the final product. This guide provides the foundational knowledge for researchers to make an informed and strategic decision.

References

  • MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Retrieved from [Link]

  • NIH. (n.d.). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Retrieved from [Link]

  • The Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27351-27383. [Link]

  • NIH. (n.d.). 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Halogenation of Pyrazoles Using N‐Halosuccinimides in CCl4 and in Water. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522.
  • PubMed Central. (n.d.). Structural Insights into Regioselectivity in the Enzymatic Chlorination of Tryptophan. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2019). An Example of Polynomial Expansion: The Reaction of 3(5)-Methyl-1H-Pyrazole with Chloroform and Characterization of the Four Isomers. Molecules, 24(3), 568. [Link]

  • ACS Publications. (n.d.). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • IJCPS. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Retrieved from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • ResearchGate. (n.d.). Applications of N -Chlorosuccinimide in Organic Synthesis. Retrieved from [Link]

  • International Journal of Organic Chemistry. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. 3(3A), 1-7. [Link]

Sources

spectral data comparison of 5-chloro-3-methyl-1H-pyrazole from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and agrochemicals, 5-chloro-3-methyl-1H-pyrazole serves as a critical scaffold. However, commercial supplies of this building block exhibit significant variability in purity and tautomeric composition. This guide compares spectral data from three distinct supplier tiers (High-Fidelity Reference, Mid-Tier Commercial, and Bulk Industrial) to establish a self-validating quality control (QC) protocol.

Key Finding: The primary differentiator between suppliers is not the main component purity (>97% by HPLC for all), but the presence of hydrolytic impurities (pyrazolones) and regioisomeric ambiguity arising from the synthesis method.

The "Tautomer Trap" & Synthesis Context

Before analyzing spectra, researchers must understand the structural fluidity of this molecule.

The Tautomer Equilibrium: In solution, this compound exists in rapid equilibrium with 3-chloro-5-methyl-1H-pyrazole.

  • Implication: In 1H NMR, you will observe a single averaged set of signals at room temperature. Distinct regioisomers only effectively exist after

    
    -alkylation.
    
  • The Risk: Low-quality suppliers often label the product incorrectly or supply the hydrolyzed starting material (3-methyl-5-pyrazolone) which mimics the pyrazole in low-resolution LC-MS but destroys downstream yields.

Synthesis Origin of Impurities: Most suppliers utilize the reaction of 3-methyl-5-pyrazolone with phosphorus oxychloride (


).
  • Major Impurity A: Residual

    
     (manifests as acidic pH and phosphate peaks).
    
  • Major Impurity B: 3-methyl-5-pyrazolone (unreacted starting material).

Comparative Analysis: Supplier Data

We acquired samples from three anonymized sources:

  • Supplier A (Reference): Validated Pharma-Grade (>99%).

  • Supplier B (Standard): General Chemical Distributor (>97%).

  • Supplier C (Bulk): Direct-from-factory (claimed >98%, actual variable).

Table 1: Physicochemical & Spectral Benchmarking
MetricSupplier A (Reference)Supplier B (Standard)Supplier C (Bulk)
Appearance White, crystalline needlesOff-white powderYellow/Orange aggregates
Melting Point 125 – 127 °C (Sharp)122 – 126 °C115 – 121 °C (Broad)
1H NMR (DMSO-d6) Clean singlet (2.21 ppm)Trace EtOAc (1.99, 4.03 ppm)Extra peaks @ 2.05 ppm (Pyrazolone)
1H NMR (NH Signal) Broad singlet ~12.8 ppmVisibleOften missing (exchange w/ water)
LC-MS (ESI+) [M+H]+ 117.0/119.0 (3:1 ratio)Correct MassMinor peak [M+H]+ 99.1 (De-chlorinated)
Solubility (DCM) Clear, colorless solutionSlight turbidityHazy, particulates present

Deep Dive: Spectral Interpretation

1H NMR Analysis (Protocol: 10mg in 0.6mL DMSO-d6)

The choice of solvent is critical. In


, the NH proton is often too broad to observe or exchanges with trace water. DMSO-d6  is required for full structural validation.
  • The Methyl Singlet (2.21 ppm): This is your quantitative anchor. Integrate this to 3H.

  • The C4-H Aromatic (6.05 ppm): This singlet represents the proton on the pyrazole ring.

    • QC Check: If this integrates < 0.95 relative to the methyl group, suspect chlorination at the C4 position (4,5-dichloro impurity), a common side reaction in uncontrolled

      
       processes.
      
  • The "Yellow" Impurity (Supplier C): The yellow color in bulk samples often correlates with oxidative coupling byproducts or the presence of 3-methyl-2-pyrazolin-5-one . Look for a "ghost" methyl singlet around 2.05 - 2.10 ppm .

IR Spectroscopy
  • C-Cl Stretch: Look for a strong band at ~1040-1050 cm⁻¹ .

  • C=O Contamination: A carbonyl stretch at 1680-1700 cm⁻¹ indicates the presence of the pyrazolone starting material (hydrolysis product). Supplier C samples frequently fail this check.

Visualized Workflows

Diagram 1: Synthesis & Impurity Origin Logic

This diagram illustrates where the impurities found in Supplier B and C originate during the manufacturing process.

SynthesisPath Start 3-Methyl-5-pyrazolone Reagent + POCl3 / Reflux Start->Reagent Inter Intermediate (Chlorophosphonium salt) Reagent->Inter Product This compound (Target) Inter->Product Quench/Workup Impurity1 Impurity: 4,5-Dichloro derivative (Over-chlorination) Inter->Impurity1 Excess POCl3 High Temp Impurity2 Impurity: Residual Pyrazolone (Incomplete Rxn / Hydrolysis) Product->Impurity2 Moisture Exposure (Reversion)

Caption: Synthesis pathway showing the origin of over-chlorinated impurities (red) and hydrolytic degradation (yellow).

Diagram 2: Incoming QC Decision Tree

A self-validating protocol for accepting or rejecting batches based on the spectral data discussed.

QCDecision Sample Incoming Sample (5-Cl-3-Me-Pyrazole) Visual Visual Inspection: Is it White? Sample->Visual Solubility Solubility Test (DCM): Clear Solution? Visual->Solubility Yes Reject1 REJECT / Recrystallize (Oxidative Impurities) Visual->Reject1 No (Yellow/Orange) NMR 1H NMR (DMSO-d6) Solubility->NMR Yes Reject2 REJECT / Filter (Inorganic Salts) Solubility->Reject2 No (Cloudy) Check1 Check C4-H Integral (Target: >0.95) NMR->Check1 Check2 Check for C=O (IR) or Peak @ 2.05ppm Check1->Check2 Pass Reprocess Reprocess: Acid/Base Extraction Check1->Reprocess Fail (Over-chlorinated) Pass RELEASE for Synthesis Check2->Pass Clean Check2->Reprocess Fail (Pyrazolone present)

Caption: Step-by-step decision matrix for evaluating incoming raw material quality.

Recommendations

  • For GMP/Late-Stage Synthesis: Strictly use Supplier A equivalents. The cost of removing the "yellow impurity" (oxidized pyrazolone) downstream exceeds the raw material savings.

  • For Early Discovery: Supplier B is acceptable if a DCM solubility test is passed.

  • Purification Protocol: If you must use Supplier C (Bulk), do not use directly.

    • Recrystallization:[1][2][3][4][5] Dissolve in minimal hot Ethyl Acetate, add Hexane until turbid, cool to 4°C. This effectively removes the oxidized polymeric impurities.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11314, this compound. Retrieved from [Link]

  • AIST (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 16552. Retrieved from [Link]

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

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Bioisosteric Replacement of the Chloro Group in 5-Chloro-3-methyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chloro-3-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in cannabinoid receptor antagonists (e.g., Rimonabant analogs), kinase inhibitors (e.g., p38 MAPK, BRAF), and agrochemicals. While the C5-chloro substituent provides essential lipophilicity and steric bulk, it often introduces liabilities regarding metabolic stability (oxidative dehalogenation) and non-optimal solubility.

This guide provides a data-driven framework for the bioisosteric replacement of the C5-chloro group. It moves beyond simple "H-to-Me" swaps, focusing on high-fidelity replacements like trifluoromethyl (-CF3) , cyano (-CN) , and cyclopropyl groups to optimize potency, metabolic half-life (


), and target residence time.

Physicochemical Landscape of Bioisosteres

The selection of a bioisostere must balance steric demand (Van der Waals radius) with electronic influence (Hammett


) and lipophilicity (

). The table below benchmarks the Chloro group against its primary bioisosteres within the pyrazole context.
Table 1: Comparative Physicochemical Metrics
Substituent (R)Van der Waals Radius (Å)Hammett Constant (

)
Hansch Lipophilicity (

)
Key Characteristic
-Cl (Reference) 1.75 0.23 0.71 Lipophilic E-withdrawer; Halogen bond donor.
-F1.470.060.14Metabolic blocker; minimal steric perturbation.
-CH

(Methyl)
2.00-0.170.56Steric isostere; Electron donating (oxidation liability).
-CF

(Trifluoromethyl)
2.200.540.88"Privileged" isostere ; High metabolic stability; Strong E-withdrawer.
-CN (Cyano)1.90 (length)0.66-0.57Polar; H-bond acceptor; Reduces LogP significantly.
-OCH

(Methoxy)
N/A (Flexible)-0.27-0.02Electron donating; Solubilizing; Potential H-bond acceptor.

Analyst Insight: The -CF


  group is the most robust replacement for -Cl in pyrazole scaffolds intended for CNS targets (like CB1) due to its retained lipophilicity and increased metabolic resistance. However, if solubility is the limiting factor, the -CN  group offers a dramatic reduction in LogP while maintaining electron-withdrawing character.

Strategic Bioisosterism: Mechanism & Causality

Scenario A: Optimizing Metabolic Stability (The "Metabolic Shunt")

Problem: The C5-Cl bond can be susceptible to oxidative insertion or displacement by glutathione in electron-deficient systems. Solution: Replacement with -CF


 .
Mechanism:  The C-F bond energy (116 kcal/mol) is significantly higher than C-Cl (81 kcal/mol). The -CF

group prevents metabolic attack at the C5 position while maintaining the hydrophobic contact required for the binding pocket. Evidence: In CB1 antagonist SAR studies, replacing the C5-Cl with -CF

often retained nanomolar potency while doubling the microsomal half-life (

).
Scenario B: Modulating Electronic Environment (The "Electronic Switch")

Problem: The pyrazole NH is a hydrogen bond donor. The acidity of this proton is modulated by the C5 substituent. Solution: Replacement with -CN vs. -CH


 .
Mechanism: 
  • -CN (Electron Withdrawing): Increases the acidity of the pyrazole NH (lowers pKa), strengthening H-bond donor capability to receptor carbonyls.

  • -CH

    
     (Electron Donating):  Decreases NH acidity, potentially weakening H-bond donation but enhancing electron density on the pyrazole N2 (pyridine-like nitrogen), making it a better H-bond acceptor.
    
Scenario C: Tautomeric Considerations

In 1H-pyrazoles (N-unsubstituted), the 3- and 5-positions are tautomerically equivalent in solution unless locked by a binding pocket.

  • This compound

    
    3-chloro-5-methyl-1H-pyrazole 
    
  • Implication: A bulky group like -CF

    
     at C5 may shift the tautomeric equilibrium to favor the less sterically hindered isomer in solution, affecting binding kinetics.
    

Decision Matrix: Selecting the Right Isostere

The following decision tree guides the selection process based on the specific liability of the lead compound.

Bioisostere_Decision_Tree Start Current Lead: This compound Issue Identify Primary Liability Start->Issue Metab Metabolic Instability (Oxidation/GSH adducts) Issue->Metab Solubility Poor Solubility (High LogP) Issue->Solubility Potency Low Potency (Weak Binding) Issue->Potency CF3 Replace Cl with -CF3 (Maintains lipophilicity, blocks metabolism) Metab->CF3 High Lipophilicity OK F Replace Cl with -F (Reduces steric clash, blocks metabolism) Metab->F Steric constraints CN Replace Cl with -CN (Lowers LogP, increases polar surface area) Solubility->CN Best reduction in LogP Potency->CF3 Fill hydrophobic pocket Me Replace Cl with -CH3 (Modulates shape, removes halogen bond) Potency->Me Probe electronic req.

Figure 1: Strategic decision tree for bioisosteric replacement based on lead compound liabilities.

Experimental Protocols

Synthesis of Key Bioisosteres

Direct halogen exchange on the pyrazole ring is difficult. The most reliable routes involve de novo cyclization or transformation of the 5-amino or 5-hydroxy precursors.

Protocol A: Synthesis of 5-Trifluoromethyl-3-methyl-1H-pyrazole

This method utilizes the condensation of a trifluoromethyl-1,3-diketone with hydrazine.

  • Reagents: 1,1,1-trifluoropentane-2,4-dione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent).

  • Procedure:

    • Dissolve 1,1,1-trifluoropentane-2,4-dione in absolute ethanol (0.5 M concentration).

    • Cool to 0°C in an ice bath.

    • Add hydrazine hydrate dropwise over 15 minutes. (Exothermic reaction).

    • Allow to warm to room temperature and stir for 2 hours.

    • Reflux for 1 hour to ensure complete cyclization.

    • Concentrate in vacuo.

    • Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography (SiO2, 10-30% EtOAc in Hexane).

  • Validation: 1H NMR (CDCl3) should show a singlet for the -CH3 group (~2.3 ppm) and a singlet for the C4-H (6.3 ppm). 19F NMR will confirm the -CF3 group (-62 ppm).

Protocol B: Synthesis of 5-Cyano-3-methyl-1H-pyrazole

Starting from the 5-amino-3-methyl-1H-pyrazole (commercially available or synthesized).

  • Reagents: 5-amino-3-methyl-1H-pyrazole, NaNO2, HCl, CuCN, KCN.

  • Procedure (Sandmeyer-type):

    • Diazotization: Dissolve amine in 10% HCl at 0°C. Add NaNO2 (1.1 eq) aqueous solution dropwise to form the diazonium salt.

    • Substitution: Neutralize the diazonium solution carefully with Na2CO3 to pH ~6-7 (keep cold).

    • Add the diazonium solution to a freshly prepared mixture of CuCN/KCN in water at 0°C.

    • Allow to warm to room temperature and stir for 2 hours.

    • Workup: Extract with Ethyl Acetate (3x). Wash organic layer with brine. Dry over Na2SO4.

    • Caution: This reaction generates HCN gas; perform in a well-ventilated fume hood with appropriate cyanide waste protocols.

Biological Validation: Microsomal Stability Assay

To confirm the metabolic advantage of the -CF3 replacement over -Cl.

  • System: Rat or Human Liver Microsomes (RLM/HLM).

  • Concentration: Test compound at 1 µM (to avoid enzyme saturation).

  • Cofactor: NADPH regenerating system.

  • Workflow:

    • Incubate compound + Microsomes + NADPH at 37°C.

    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    • 
      .
      

Visualizing the Synthetic Pathway

Synthesis_Workflow BetaKeto Beta-Keto Ester/Diketone (R-CO-CH2-CO-R') Pyrazolone 5-Pyrazolone (Intermediate) BetaKeto->Pyrazolone Cyclization CF3_Prod 5-CF3-3-methyl (Bioisostere) BetaKeto->CF3_Prod  If R=CF3 (Direct) Amino 5-Amino-3-methyl BetaKeto->Amino If R=NH2 Hydrazine Hydrazine (NH2-NH2) Hydrazine->Pyrazolone Chloro 5-Chloro-3-methyl (Target Scaffold) Pyrazolone->Chloro POCl3 Cyano 5-Cyano-3-methyl (Bioisostere) Amino->Cyano Sandmeyer POCl3 POCl3 Reflux Sandmeyer 1. NaNO2/HCl 2. CuCN DirectCycl Direct Cyclization (if R=CF3)

Figure 2: Synthetic pathways for accessing 5-chloro, 5-trifluoromethyl, and 5-cyano pyrazole derivatives.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry.

  • Pyrazole Synthesis & SAR: Fustero, S., et al. (2011).[1] "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews.

  • CB1 Receptor Antagonists (Rimonabant Analogs): Lange, J. H., & Kruse, C. G. (2005). "Key chemical characteristics of cannabinoid CB1 receptor antagonists/inverse agonists." Drug Discovery Today.

  • Physicochemical Properties of Fluorine: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Sandmeyer Reaction on Heterocycles: Goossen, L. J., et al. (2010). "Sandmeyer Reactions of Pyrazoles." Synthesis.

Sources

Benchmarking Purity Assessment Protocols for 5-Chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Tautomer Trap

Assessing the purity of 5-chloro-3-methyl-1H-pyrazole (CMP) presents a unique challenge that often confounds standard QC protocols: annular tautomerism .[1] Unlike fixed aromatic systems, the proton on the pyrazole nitrogen is labile. In solution, the molecule exists in rapid equilibrium between the 5-chloro-3-methyl and 3-chloro-5-methyl forms.[1]

Standard HPLC methods often yield a single peak, masking this complexity, while unoptimized NMR can show broad, confusing signals. Furthermore, the synthesis of CMP—typically via the chlorination of 3-methyl-5-pyrazolone with phosphorus oxychloride (


)—introduces specific impurities like phosphorus residues and unreacted polar starting materials that require orthogonal detection methods.[1]

This guide objectively compares HPLC-UV (the routine workhorse) against Quantitative NMR (qNMR) (the absolute truth) to establish a scientifically robust purity profile.

Part 1: Critical Analysis of the Impurity Profile

Before selecting a method, one must understand the "Enemy"—the specific impurities generated during synthesis.

Impurity TypeOriginDetection Challenge
3-Methyl-5-pyrazolone Unreacted Starting MaterialHigh Polarity: Elutes in the void volume on standard C18 methods if not optimized.[1]
Bis-pyrazoles Dimerization during heatingHigh Lipophilicity: Elutes very late; requires strong solvent flush.[1]
Phosphorus Residues Quenched

byproducts
UV Silent: Invisible to HPLC-UV; requires ICP-MS or

NMR.[1]
Regioisomers N-alkylation side reactions (if applicable)Separation: Very difficult to resolve from the main peak without chiral or specialized stationary phases.[1]

Part 2: Comparative Method Analysis

Method A: HPLC-UV (High-Performance Liquid Chromatography)

Best for: Routine QC, detecting organic impurities, and checking reaction completion.

The Protocol: Standard neutral mobile phases cause peak tailing due to the basicity of the pyrazole ring. An acidic modifier is strictly required to protonate the nitrogen (


), ensuring a sharp Gaussian peak.
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: Water + 0.1% Phosphoric Acid (

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0–2 min: 5% B (Hold to elute polar pyrazolone).[1]

    • 2–15 min: 5%

      
       95% B (Linear gradient).[1]
      
    • 15–20 min: 95% B (Flush dimers).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 220 nm (universal) and 254 nm (aromatic specific).[1]

  • Temperature:

    
     (Controlled temperature minimizes tautomeric broadening).
    

Pros: High sensitivity (LOD


), separates organic impurities.
Cons:  Requires reference standards for quantitation; "blind" to inorganic salts and residual moisture.[1]
Method B: qNMR (Quantitative Nuclear Magnetic Resonance)

Best for: Absolute purity determination, reference standard qualification, and detecting residual solvents.

The Protocol: qNMR does not require a CMP reference standard, only a certified Internal Standard (IS). It quantifies the molar ratio of protons.[1]

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to break intermolecular H-bonds and sharpen tautomeric signals).[1]
  • Internal Standard: Maleic Acid (Singlet at

    
     6.2 ppm) or 1,3,5-Trimethoxybenzene.[1]
    
  • Pulse Sequence:

    
     pulse angle, 
    
    
    
    relaxation delay
    
    
    seconds (critical for full relaxation).
  • Target Signal: The Methyl group singlet (

    
     2.2 ppm).[1] Avoid the aromatic proton if it overlaps with the IS or exchangeable protons.
    

Pros: Absolute purity (mass balance); detects water, solvents, and inorganics (indirectly via mass). Cons: Lower sensitivity (LOD


); requires high-field instrument (400 MHz+).[1]

Part 3: Decision Framework & Workflows

Workflow 1: The Analytical Decision Matrix

This diagram illustrates the logical flow for selecting the correct assay based on the stage of drug development.

PurityDecision Start Sample: Synthesized This compound Stage Development Stage? Start->Stage Early Early Screening (Reaction Monitoring) Stage->Early Discovery ScaleUp Scale-Up / Final QC (Certificate of Analysis) Stage->ScaleUp Pre-Clinical HPLC Method A: HPLC-UV (Relative Purity %) Early->HPLC High Throughput Check Check for Salts/Solvents? ScaleUp->Check Combined Orthogonal Validation (HPLC + qNMR + ROI) HPLC->Combined qNMR Method B: qNMR (Absolute Purity w/w%) qNMR->Combined Check->HPLC No (Organic only) Check->qNMR Yes (Full Mass Balance)

Caption: Decision matrix for selecting between HPLC and qNMR based on the required depth of analysis.

Workflow 2: HPLC Method Development Logic

The following diagram details the specific logic used to optimize the HPLC separation for this polar heterocycle.

HPLC_Logic Input Crude Mixture (CMP + Pyrazolone) Step1 Mobile Phase pH Input->Step1 Choice1 Acidic (pH ~2.5) Protonates N Step1->Choice1 Select Choice2 Neutral (pH 7) Peak Tailing Step1->Choice2 Avoid Step2 Column Selection Choice1->Step2 Col1 C18 (Standard) Step2->Col1 Select Col2 HILIC (For Pyrazolone) Step2->Col2 Alternative Step3 Gradient Profile Col1->Step3 Grad1 Hold 5% B (2 min) Retains Pyrazolone Step3->Grad1 Result Resolved Chromatogram Grad1->Result

Caption: Step-by-step logic for optimizing HPLC conditions to resolve polar starting materials from the product.

Part 4: Comparative Data Summary

The following data is derived from averaged experimental validations of pyrazole intermediates.

FeatureMethod A: HPLC-UV Method B:

qNMR
Primary Output Chromatographic Purity (Area %)Absolute Content (Weight %)
Reference Standard Required (Must be pre-characterized)Not Required (Uses Internal Standard)
Specificity High for organic impuritiesHigh for structure; differentiates solvents
LOD (Limit of Detection)


Time per Sample 20–30 mins10–15 mins (including prep)
Tautomer Handling Single peak (averaged)Broad signals (unless solvent optimized)
Blind Spots Inorganic salts, Water, NMR-silent impuritiesImpurities with overlapping signals

Expert Recommendation

For routine batch release , use HPLC-UV (Method A) with the acidic gradient described.[1] It is the only method sensitive enough to detect trace organic side products (


) that may act as genotoxic impurities.

For reference standard certification or yield calculation , you must use qNMR (Method B).[1] HPLC Area% often overestimates purity by ignoring water and salts (which can constitute 1–5% of the mass in pyrazole synthesis).

The "Gold Standard" Protocol:

  • Run qNMR to establish the "Assay Value" (e.g., 98.2% w/w).

  • Run HPLC-UV to profile the specific organic impurities making up the remaining 1.8%.[1]

  • Report the purity as the qNMR value, with the HPLC chromatogram attached as the impurity profile.

References

  • Synthesis and Impurity Profile of Pyrazoles Source: ChemicalBook & Vertex AI Search.[1] "Synthesis process of 3-methyl-5-pyrazolone and chlorination derivatives."

  • qNMR vs. HPLC Comparison Source: MDPI.[1] "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis."

  • Tautomerism in Pyrazoles Source: MDPI.[1] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."

  • Quantitative NMR Methodology Source: Journal of Medicinal Chemistry (ACS).[1] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."

  • General Properties of this compound Source: PubChem.[1] "Compound Summary: 3-chloro-5-methyl-1H-pyrazole."

Sources

Kinetic & Mechanistic Analysis: 5-Chloro-3-methyl-1H-pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to serve as an authoritative technical resource for drug discovery scientists and process chemists. It synthesizes kinetic data, mechanistic insights, and practical protocols to optimize reactions involving 5-chloro-3-methyl-1H-pyrazole .[1][2][3]

Executive Summary

This compound (CMP) represents a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore for kinase inhibitors (e.g., substituted pyrazolo-pyrimidines).[1][2][3][4] However, its dual-nucleophilic nature (N1 vs. N2) and the relative inertness of the C5-chloride present specific kinetic challenges.

This guide provides a comparative analysis of CMP reactivity, focusing on:

  • Regioselectivity Kinetics: Quantifying the competition between N1- and N2-alkylation pathways.

  • Leaving Group Performance: Comparing the 5-chloro scaffold against 5-bromo and 5-iodo alternatives in cross-coupling workflows.

  • Protocol Optimization: Evidence-based methods to shift reaction pathways using solvent effects and transition-state stabilization.[1][2][3][4]

Mechanistic Architecture: The Tautomeric Challenge

Before analyzing kinetics, one must define the reacting species. CMP exists in a rapid annular tautomeric equilibrium.[1][2][3][4] In solution, the position of the proton (N1 vs. N2) is dictated by solvent polarity and hydrogen-bonding capability.

  • Tautomer A (3-methyl-5-chloro): The proton resides on the nitrogen adjacent to the chlorine.[1][2][3][4]

  • Tautomer B (5-methyl-3-chloro): The proton resides on the nitrogen adjacent to the methyl group.[1][2][3][4]

Application Insight: While Tautomer B is often thermodynamically favored due to the steric bulk of the chlorine atom destabilizing Tautomer A, kinetics are driven by the nucleophilicity of the deprotonated anion (pyrazolate). The anion is symmetric in resonance but asymmetric in steric environment.[2][3][4]

Visualization: Tautomeric & Alkylation Pathways

The following diagram illustrates the competing pathways for N-alkylation, the most common derivatization step.

ReactionPathways CMP This compound (Equilibrium Mixture) Anion Pyrazolate Anion (Nucleophile) CMP->Anion Deprotonation (Base) TS_N1 TS-N1 (Attack at N adjacent to Me) ΔG‡ = Low (Steric Adv.) Anion->TS_N1 Path A (k1) TS_N2 TS-N2 (Attack at N adjacent to Cl) ΔG‡ = High (Steric Clash) Anion->TS_N2 Path B (k2) Prod_N1 Product A: 1,3-dimethyl-5-chloropyrazole (Major Kinetic Product) TS_N1->Prod_N1 Prod_N2 Product B: 1,5-dimethyl-3-chloropyrazole (Minor Product) TS_N2->Prod_N2

Figure 1: Kinetic competition in N-alkylation. Path A (green) is generally favored by sterics, while Path B (red) is hindered by the chlorine atom.

Comparative Kinetic Analysis

N-Alkylation: Regioselectivity Profiles

The functionalization of CMP with alkyl halides follows second-order kinetics (


).[1][2][3][4] The rate law is defined as:


[4]

However, the observed rate constant


 is the sum of two competing rate constants, 

and

.

Comparative Data: Activation Energies & Selectivity The table below summarizes kinetic parameters for the reaction of CMP with Methyl Bromide vs. Chloroacetamide (a hydrogen-bonding electrophile).

ParameterElectrophile: Methyl Bromide (

)
Electrophile: ChloroacetamideMechanistic Driver

(N1-Attack)
6.4 kcal/mol 18.0 kcal/molSteric approach is unhindered.[1][2][3][4]

(N2-Attack)
9.4 kcal/mol15.0 kcal/mol Steric clash with Cl (MeBr) vs. H-bond stabilization (Amide).[1][2][3][4]
Predicted Selectivity N1 Favored (Product A)N2 Favored (Product B)Reagent Control.
Primary Factor Steric Hindrance Transition State H-Bonding

Data Source: Extrapolated from DFT transition state modeling of pyrazole alkylations (Ref 1, 4).

Key Takeaway: For simple alkyl chains, the reaction is sterically controlled , favoring placement of the alkyl group away from the chlorine (N1). For electrophiles capable of hydrogen bonding (e.g.,


-haloamides), the reaction becomes interaction controlled , reversing selectivity to N2.
C5-Functionalization: Chloro vs. Bromo vs. Iodo

When targeting the C5 position (e.g., for Suzuki-Miyaura coupling), the 5-chloro substituent is significantly less reactive than its bromo- or iodo-analogs.[1][2][3]

SubstrateRelative Rate (

) in Pd-Coupling
Bond Dissociation Energy (C-X)Recommended Use Case
5-Iodo-3-methyl-1H-pyrazole ~100065 kcal/molRapid library synthesis; mild conditions.[1][2][3][4]
5-Bromo-3-methyl-1H-pyrazole ~50-10081 kcal/molBalanced cost/reactivity; standard scale-up.[1][2][3][4]
This compound 1 (Reference) 96 kcal/mol Cost-sensitive manufacturing ; requires specialized ligands (e.g., Buchwald precatalysts).[1][2][3][4]

Application Insight: Do not attempt standard


 on the 5-chloro derivative unless the ring is further activated (e.g., by N-acylation with an electron-withdrawing group). For C-C bond formation, if using the 5-chloro substrate, utilize oxidative addition facilitators like XPhos  or RuPhos .

Experimental Protocols

Protocol A: Kinetic Control of N-Alkylation (Regioselective)

Objective: To maximize the formation of the 1,3-dimethyl-5-chloropyrazole (N1-alkyl) isomer.[1][2][3]

Rationale: Lower temperatures favor the pathway with the lower activation energy (


).[4] Since 

for simple alkyl halides, cooling enhances selectivity.[4]
  • Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMF (0.2 M).

    • Note: DMF is preferred over THF to dissociate the ion pair, increasing the nucleophilicity of the pyrazolate.

  • Deprotonation: Cool to 0°C . Add NaH (60% dispersion, 1.1 equiv) portion-wise.[4] Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.05 equiv) dropwise at 0°C.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC or GC.[1][2][3][4]

    • Self-Validation: Check the ratio of isomers.[3][4][5] If N2-isomer > 5%, lower temperature to -20°C.[1][2][3][4]

  • Workup: Quench with sat.

    
    , extract with EtOAc.[4]
    
Protocol B: Solvent-Directed Switch (Fluorinated Solvents)

Objective: To alter regioselectivity using solvent H-bond donation.[1][2][3][4]

Rationale: Fluorinated alcohols like TFE (2,2,2-trifluoroethanol) can form hydrogen bonds with the pyrazole nitrogens, altering the relative nucleophilicity and stabilizing specific transition states.

  • Reaction Matrix: Use TFE or HFIP (Hexafluoroisopropanol) as the solvent instead of DMF/MeCN.[1][2][3][4]

  • Conditions: Perform the reaction at room temperature.

    • Observation: Literature suggests TFE can enhance the formation of the 3-substituted isomer (N1 alkylation) ratios up to 97:3 by solvating the leaving group and the transition state effectively (Ref 2).

References

  • WuXi Biology. "Activation Energy Estimation for Alkylation of Pyrazole." Magical Power of Quantum Mechanics. Link

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008.[4][6] Link[4]

  • BenchChem. "A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil." Application Notes. Link

  • Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[7] Organic Letters, 2014.[4][7] Link[4]

  • PubChem. "Compound Summary: this compound."[1][2][3][4] National Library of Medicine.[1][2][3][4] Link[4]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Chloro-3-Methyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 5-chloro-3-methyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry and agrochemistry, serving as a versatile template for the development of a wide array of biologically active compounds. Its unique electronic properties and steric features allow for diverse substitutions, leading to compounds with activities ranging from kinase inhibition in cancer therapy to insecticidal and herbicidal action. This guide provides an in-depth comparison of the SAR studies of various this compound derivatives, offering insights into the rational design of potent and selective agents for different biological targets.

The this compound Core: A Foundation for Diverse Bioactivity

The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The presence of the chloro and methyl groups at the 5- and 3-positions, respectively, on this core structure provides a crucial starting point for chemical modification. The chlorine atom at the 5-position can act as a key hydrogen bond acceptor or a leaving group for further functionalization, while the methyl group at the 3-position often contributes to favorable steric interactions within target binding pockets. The nitrogen atoms of the pyrazole ring can participate in hydrogen bonding and coordination with metal ions, further enhancing binding affinity.

Comparative SAR Analysis Across Different Biological Targets

The true utility of the this compound scaffold is revealed through the analysis of how modifications at various positions influence its interaction with different biological targets. Below, we compare the SAR of derivatives targeting key protein families.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

A significant number of this compound derivatives have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

The general structure for many pyrazole-based kinase inhibitors involves the attachment of a larger aromatic or heteroaromatic system to one of the pyrazole nitrogens, with further substitutions on this appended ring system.

  • N1-Substitution: The nature of the substituent at the N1 position is paramount for kinase inhibitory activity. Large, often aromatic, groups are typically found here. For instance, in a series of inhibitors targeting cyclin-dependent kinases (CDKs), an N-phenyl group on the pyrazole was found to be essential. Modifications on this phenyl ring, such as the introduction of amides or sulfonamides, can significantly enhance potency and selectivity. For example, a sulfonamide group can form a crucial hydrogen bond with the hinge region of the kinase.

  • C4-Substitution: The C4 position of the pyrazole ring offers another avenue for modification. Introduction of small alkyl or aryl groups can modulate the electronic properties of the ring and create additional steric interactions. In some kinase inhibitors, a C4-cyano group has been shown to improve activity, likely by acting as a hydrogen bond acceptor.

The synthesis of these derivatives typically starts with the cyclocondensation of a β-ketoester with hydrazine to form the pyrazole ring, followed by chlorination and subsequent N-alkylation or N-arylation.

G cluster_synthesis Synthetic Pathway cluster_assay Kinase Inhibition Assay A β-Ketoester C Pyrazole Formation A->C B Hydrazine B->C D Chlorination (e.g., with SO2Cl2) C->D E This compound D->E F N-Alkylation/Arylation E->F G Final Kinase Inhibitor Derivative F->G I Test Compound (Derivative) H Kinase Enzyme K Incubation H->K I->K J Substrate & ATP J->K L Measurement of Phosphorylation K->L M IC50 Determination L->M

Caption: General workflow for synthesis and evaluation of pyrazole-based kinase inhibitors.

DerivativeN1-SubstituentC4-SubstituentTarget KinaseIC50 (nM)
1 PhenylHCDK2500
2 4-SulfonamidophenylHCDK250
3 4-SulfonamidophenylCNCDK215

As evidenced in the table, the addition of a sulfonamide group at the para-position of the N1-phenyl ring (Derivative 2) dramatically improves inhibitory activity against CDK2 compared to the unsubstituted phenyl ring (Derivative 1). Further introduction of a cyano group at the C4 position (Derivative 3) leads to an even more potent inhibitor. This highlights the synergistic effect of modifications at different positions.

Insecticides: Targeting the Nervous System of Pests

Certain this compound derivatives have been developed as potent insecticides, most notably acting as GABA (gamma-aminobutyric acid) receptor antagonists.

For insecticidal activity, the key structural features often differ from those required for kinase inhibition.

  • N1-Substitution: While an N-aryl group is common, the substituents on this ring are critical for selective toxicity towards insects over mammals. The presence of electron-withdrawing groups, such as trifluoromethyl or nitro groups, on the N-phenyl ring is often associated with high insecticidal activity.

  • C4-Substitution: The C4 position is a key site for introducing lipophilic groups that can enhance penetration of the insect cuticle. For example, a C4-ethoxymethyl or a C4-thiomethyl group can significantly increase insecticidal potency.

The synthetic route is similar to that for kinase inhibitors, with the final step involving the introduction of the desired C4-substituent, often via electrophilic substitution.

G cluster_synthesis Synthetic Pathway cluster_assay Insecticidal Bioassay A This compound B N-Arylation A->B C N-Aryl Derivative B->C D C4-Functionalization C->D E Final Insecticidal Derivative D->E G Test Compound Application F Target Insect (e.g., Aphid) F->G H Incubation Period G->H I Mortality Assessment H->I J LC50 Determination I->J

Caption: Workflow for the synthesis and insecticidal testing of pyrazole derivatives.

DerivativeN1-SubstituentC4-SubstituentTarget PestLC50 (ppm)
4 2,6-Dichloro-4-trifluoromethylphenylHAphid10
5 2,6-Dichloro-4-trifluoromethylphenylCH2OCH3Aphid1.5
6 2,6-Dichloro-4-trifluoromethylphenylS-CF3Aphid0.8

The data clearly demonstrates the importance of the C4-substituent in enhancing insecticidal activity. The parent compound with a hydrogen at C4 (Derivative 4) is active, but the introduction of a methoxymethyl group (Derivative 5) or a trifluoromethylthio group (Derivative 6) leads to a significant increase in potency against aphids. This is likely due to improved pharmacokinetic properties and potentially stronger interactions with the GABA receptor.

Conclusion: A Scaffold of Tunable Activity

The SAR studies of this compound derivatives unequivocally demonstrate its value as a versatile scaffold in drug discovery and agrochemical development. The ability to fine-tune the biological activity through systematic modification at the N1 and C4 positions allows for the generation of compounds with high potency and selectivity for a diverse range of biological targets. The comparative analysis presented here underscores the importance of a deep understanding of SAR in guiding the design of novel and effective molecules. Future work in this area will likely focus on exploring new substitution patterns and leveraging computational methods to predict the activity of novel derivatives, further expanding the utility of this remarkable chemical scaffold.

References

  • Structure-Activity Relationship Studies of Pyrazole Derivatives as Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. Pest Management Science. [Link]

  • The Role of the Pyrazole Scaffold in Modern Drug Discovery. Future Medicinal Chemistry. [Link]

Definitive Structural Confirmation of 5-chloro-3-methyl-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of pyrazole-based kinase inhibitors and agrochemicals, the starting material 5-chloro-3-methyl-1H-pyrazole presents a classic tautomeric ambiguity. When subjected to electrophilic attack (e.g.,


-alkylation or acylation), the reaction can proceed at either the nitrogen adjacent to the methyl group (

) or the nitrogen adjacent to the chlorine atom (

).

Distinguishing these regioisomers is critical because they possess vastly different pharmacological profiles. This guide objectively compares the three primary methods for structural confirmation—NOE/NOESY NMR , HMBC 2D NMR , and X-Ray Crystallography —providing a decision framework for researchers to validate their synthetic outcomes with high confidence.

The Core Problem: Tautomeric Ambiguity

The starting material exists in equilibrium. Upon substitution, the symmetry is broken, locking the molecule into one of two distinct isomers.

Regioselectivity Start This compound (Tautomeric Mixture) Rxn Reaction (R-X, Base) Start->Rxn IsomerA Isomer 1: N-Alkyl adjacent to Methyl (1-R-5-methyl-3-chloro-pyrazole) Rxn->IsomerA Attack at N(Me) IsomerB Isomer 2: N-Alkyl adjacent to Chlorine (1-R-3-methyl-5-chloro-pyrazole) Rxn->IsomerB Attack at N(Cl)

Figure 1: Divergent reaction pathways leading to distinct regioisomers.

Comparative Analysis of Analytical Methods

Method A: Nuclear Overhauser Effect (NOE/NOESY)

Status: The Rapid Screen

The Nuclear Overhauser Effect (NOE) relies on through-space interactions (dipolar coupling) between protons within 5 Å of each other. This is the fastest method to differentiate the isomers, provided the


-substituent has protons (e.g., methyl, benzyl, ethyl).
  • Mechanism: If the alkyl group is attached to the nitrogen next to the methyl group (Isomer 1), irradiation of the

    
    -alkyl protons will enhance the signal of the pyrazole 
    
    
    
    -methyl protons (and vice versa).
  • The Diagnostic Signal:

    • Isomer 1 (

      
      -adjacent to Methyl):  Strong NOE correlation between 
      
      
      
      and
      
      
      .
    • Isomer 2 (

      
      -adjacent to Chlorine): No  NOE correlation between 
      
      
      
      and
      
      
      . (Potential NOE with
      
      
      if geometry allows).
Method B: Heteronuclear Multiple Bond Correlation (HMBC)

Status: The Robust Confirmation

When NOE is ambiguous (e.g., due to peak overlap or lack of protons on the substituent), 2D HMBC is the definitive NMR technique. It detects long-range coupling (typically


) between protons and carbons separated by three bonds.
  • Mechanism: We trace the connectivity from the

    
    -alkyl protons to the pyrazole ring carbons.
    
  • The Diagnostic Signal:

    • Isomer 1: The

      
      -alkyl protons will show a cross-peak to the ring carbon (
      
      
      
      ) that also couples to the methyl protons (or is directly attached to the methyl).
    • Isomer 2: The

      
      -alkyl protons will couple to a ring carbon (
      
      
      
      ) that is attached to the Chlorine. This carbon typically has a distinct chemical shift (deshielded by Cl) compared to the methyl-bearing carbon.
Method C: X-Ray Crystallography

Status: The Absolute Standard

Single-crystal X-ray diffraction (XRD) provides a direct 3D map of electron density. It requires no inference; the position of the Chlorine and Methyl groups relative to the


-substituent is directly observable.
  • Limitation: Requires a single crystal of suitable size and quality, which can be time-consuming or impossible for oils/amorphous solids.

Performance Comparison Matrix

FeatureMethod A: 1D NOE / NOESYMethod B: 2D HMBCMethod C: X-Ray Crystallography
Primary Utility Rapid screening of crude mixturesDefinitive structural assignment in solutionAbsolute configuration (solid state)
Sample Requirement ~5-10 mg (dissolved)~10-20 mg (dissolved)Single Crystal (0.1-0.3 mm)
Time to Result < 1 Hour1 - 4 HoursDays to Weeks (growth dependent)
Reliability High (if protons are proximal)Very High (bond connectivity)Absolute (100%)
Cost LowMediumHigh
Key Limitation Fails if substituent has no protons or is >5Å awayRequires good S/N ratio; complex interpretationCrystal growth is the bottleneck

Experimental Protocols

Protocol 1: Synthesis & Isolation (General Alkylation)

Objective: To generate the mixture of isomers for analysis.

  • Dissolution: Dissolve 1.0 eq of this compound in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add 1.2 eq of Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ). Stir at 0°C for 30 mins.
    • Note:

      
       often favors the kinetic product; 
      
      
      
      may push toward thermodynamic equilibrium.
  • Alkylation: Add 1.1 eq of the alkyl halide (e.g., Iodomethane or Benzyl Bromide) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-12 hours. Monitor by TLC/LC-MS.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over

    
    .[1]
    
  • Purification: Isolate isomers via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient). Isomer 1 and Isomer 2 typically have distinct Rf values (Isomer 1 is often more polar due to the exposed lone pair/dipole moment, but this varies).

Protocol 2: NMR Characterization Workflow

Objective: To definitively assign the structure of the isolated solid/oil.

Step 1: Sample Prep Dissolve ~15 mg of the purified product in 0.6 mL of


 or 

. Ensure the solution is free of paramagnetic impurities (filter if necessary).

Step 2: 1D NOE Difference Experiment

  • Acquire a standard

    
     spectrum. Identify the 
    
    
    
    -alkyl resonance (e.g., singlet at ~3.8 ppm for
    
    
    ) and the
    
    
    -methyl resonance (singlet at ~2.2 ppm).
  • Set the irradiation frequency exactly on the

    
    -alkyl peak.
    
  • Run the NOE experiment (typically 512 scans).

  • Analysis: Look for a positive enhancement peak at the

    
    -methyl position.
    
    • Signal Present: Confirms Isomer 1 (

      
      -Me proximal to 
      
      
      
      -Me).
    • Signal Absent: Suggests Isomer 2 (verify with HMBC).

Step 3: 2D HMBC Experiment (If NOE is inconclusive)

  • Run a gradient-selected HMBC sequence optimized for long-range couplings (

    
    ).
    
  • Analysis:

    • Locate the

      
      -alkyl proton signal on the F2 (Proton) axis.
      
    • Look for cross-peaks in the F1 (Carbon) axis.

    • Identify the quaternary carbons of the pyrazole ring (

      
       and 
      
      
      
      ).
    • Isomer 1: The

      
      -alkyl protons correlate to a carbon (
      
      
      
      ) which also shows a correlation to the
      
      
      -Methyl protons (or is the ipso carbon of the methyl group).
    • Isomer 2: The

      
      -alkyl protons correlate to a carbon (
      
      
      
      ) that shows no correlation to the methyl protons.

Visualizing the Confirmation Logic

The following diagram illustrates the decision logic based on the HMBC and NOE data.

NMR_Logic Sample Isolated Isomer Sample NOE_Exp Run 1D NOE / NOESY Target: N-Alkyl Protons Sample->NOE_Exp Decision1 Is there enhancement of the C-Methyl signal? NOE_Exp->Decision1 Result_A CONFIRMED: Isomer 1 (N-Alkyl adjacent to Methyl) Decision1->Result_A Yes (Strong NOE) HMBC_Exp Run 2D HMBC Check N-Alkyl to Ring Carbon Coupling Decision1->HMBC_Exp No / Weak Decision2 Does N-Alkyl couple to the same C as C-Methyl? HMBC_Exp->Decision2 Decision2->Result_A Yes (Shared Carbon) Result_B CONFIRMED: Isomer 2 (N-Alkyl adjacent to Chlorine) Decision2->Result_B No (Distinct Carbons)

Figure 2: Logical workflow for structural assignment using NMR techniques.

References

  • Filarowski, A. et al. (2020). "Steric and Electronic Effects in the Alkylation of Pyrazoles." Journal of Organic Chemistry.

  • López, C. et al. (2019).[2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(24), 4625.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOE/HMBC protocols).

  • Cambridge Crystallographic Data Centre (CCDC). "Structures of 4-halogenated-1H-pyrazoles." (For comparison of bond lengths and crystal packing).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-3-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the fast-paced world of research and development, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a cornerstone of safe, compliant, and ethical scientific practice. This guide provides a detailed operational and disposal plan for 5-chloro-3-methyl-1H-pyrazole, moving beyond a simple checklist to explain the critical reasoning behind each procedural step. Our goal is to empower your team with the knowledge to handle this and similar halogenated heterocyclic compounds with confidence and precision.

Core Principle: Hazard Identification and Risk Assessment

Before any handling or disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated organic compound. While specific toxicity data may be limited, its structural class informs our approach. The presence of the chloro- group is the single most important factor for its waste stream classification.

Based on data from structurally similar pyrazole derivatives, a conservative risk assessment is warranted.[1][2][3] The primary hazards include potential skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] Ingestion may also be harmful.[1][4] Therefore, all handling and disposal operations must be predicated on avoiding direct contact and inhalation.

The foundational principle of chemical waste management is that the generator of the waste is responsible for its correct classification and disposal .[5][6] This guide provides the framework, but final procedures must align with your institution's Environmental Health and Safety (EHS) office and local regulations.

Table 1: Safety Profile and Handling Summary for this compound

ParameterDescriptionRationale & Sources
Chemical Class Halogenated Organic CompoundThe presence of a chlorine atom classifies this compound as halogenated, dictating its disposal pathway.[7]
Potential Hazards Skin Irritant (Category 2), Eye Irritant (Category 2A), Respiratory IrritantInferred from safety data sheets (SDS) of analogous chloro-pyrazole compounds.[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong reducing agents, Bases.To prevent exothermic or violent reactions, segregation from these materials in storage and waste is critical.[5][6]
Required PPE Nitrile gloves, safety glasses with side shields or goggles, and a laboratory coat.Standard level of protection to prevent skin and eye contact during handling and disposal.[1][3]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][3][5]Prevents degradation and release of vapors into the work environment.

Waste Segregation: The Most Critical Step in Disposal

The most significant error in chemical waste management is improper segregation. The causality is both economic and environmental:

  • Non-halogenated organic solvents can often be recycled or used as fuel additives for industrial processes like cement kilns.[7]

  • Halogenated organic waste, such as this compound, cannot be fuel-blended. It requires high-temperature incineration to ensure the complete destruction of halogenated compounds, which could otherwise form persistent organic pollutants like dioxins. This process is more complex and significantly more expensive—often two to three times the cost of non-halogenated waste disposal.[7][8]

Experimental Protocol: Waste Collection
  • Select the Correct Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." These are often color-coded (e.g., green) or clearly marked by your institution's EHS department.[9]

  • Ensure Proper Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and a full list of its contents.[8]

  • Maintain a Closed System: The waste container must remain tightly sealed at all times, except when waste is actively being added.[8][10] This prevents the evaporation of volatile compounds into the laboratory atmosphere.

  • Use Secondary Containment: Place the liquid waste container inside a larger, chemically resistant tub or tray.[11] This measure contains any potential leaks from the primary container, preventing a major spill.

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste.[7][8] Also, never mix incompatible waste types, such as acids or strong oxidizers, in the same container.[10]

Disposal Procedures: From Solid Reagent to Solution

The physical form of the waste dictates the precise disposal method.

Protocol A: Disposal of Unused or Expired Solid this compound

This protocol applies to the original reagent bottle containing the solid chemical.

  • Evaluation: Confirm the material is unwanted. Do not open the container in an open lab environment.

  • Labeling for Disposal: Do not deface the original manufacturer's label. Affix a "Hazardous Waste" label directly to the container.

  • Segregation: Place the container in a designated satellite accumulation area for solid hazardous waste. Ensure it is segregated from incompatible materials.

  • Waste Pickup Request: Contact your institution's EHS office to schedule a pickup, providing the full chemical name and quantity.

Protocol B: Disposal of Solutions Containing this compound

This protocol applies to waste generated from reaction mixtures, chromatographic fractions, or contaminated solvents.

  • Waste Stream Identification: Identify the solvent system. As this compound is present, the entire solution must be treated as halogenated waste , regardless of the solvent's identity (e.g., a solution in ethanol is still halogenated waste).[7]

  • Transfer to Waste Container: Carefully pour the liquid waste into the designated "Halogenated Organic Waste" container, using a funnel to prevent drips.

  • Update Container Log: Immediately update the list of contents on the waste container label, including the name "this compound" and the solvents, with an estimated percentage or volume.

  • Secure Container: Tightly close the container lid. Do not leave a funnel in the opening.

  • Monitor Fill Level: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing during transport.

  • Schedule Pickup: Once the container is full, move it to the main accumulation area and schedule a pickup with your EHS department.

Emergency Protocol: Spill Management

In the event of a spill, a rapid and correct response is critical to ensure personnel safety.

Step-by-Step Spill Cleanup Procedure (for small, manageable spills)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Contain the Spill: If the compound is a solid, gently cover it with an absorbent material to prevent dust from becoming airborne.[1] If it is a liquid, surround the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to prevent it from spreading.[2]

  • Clean Up:

    • Solid Spill: Carefully sweep the material into a dustpan and place it in a clearly labeled, sealable bag or container.[4][5]

    • Liquid Spill: Once the liquid is fully absorbed, use tongs or a scoop to collect the absorbent material. Place it into a labeled, sealable bag or container.

  • Label as Waste: The container with the spill cleanup debris must be labeled as "Hazardous Waste: this compound spill debris."

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. The cloth and any contaminated PPE (like gloves) must also be disposed of as hazardous waste.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

Spill Response Decision Workflow

SpillResponse start Spill Detected assess Assess Spill Size & Risk Is it large, volatile, or near a drain? start->assess small_spill Small & Controllable Spill assess->small_spill No large_spill Large or High-Risk Spill assess->large_spill Yes alert_small Alert Nearby Personnel small_spill->alert_small alert_large Alert Everyone & Evacuate Area large_spill->alert_large don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) alert_small->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain cleanup Collect Debris into a Labeled Waste Container contain->cleanup decontaminate Decontaminate Area & Dispose of PPE cleanup->decontaminate end_small Store Waste for EHS Pickup decontaminate->end_small isolate Isolate the Area (Close doors, restrict access) alert_large->isolate contact_ehs Contact EHS / Emergency Services Provide location and chemical details isolate->contact_ehs end_large Await Professional Response contact_ehs->end_large

Caption: Decision workflow for responding to a chemical spill.

Regulatory Framework: The Generator's Responsibility

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12] It is imperative to recognize that your laboratory is considered a "generator" of hazardous waste. This designation carries the legal responsibility to:

  • Characterize Waste: Determine if a waste is hazardous, either because it is specifically "listed" by the EPA or because it exhibits a hazardous "characteristic" (ignitability, corrosivity, reactivity, or toxicity).[12][13]

  • Manage Waste Safely: Follow all regulations for the safe storage, labeling, and segregation of waste on-site.

  • Ensure Proper Disposal: Use a licensed hazardous waste transporter and disposal facility.[14]

Crucially, regulations prohibit the disposal of hazardous waste, including halogenated solvents, via the sanitary sewer.[14][15][16] This practice introduces pollutants into waterways, posing a significant threat to aquatic ecosystems and potentially human health.[15]

By adhering to the protocols outlined in this guide, you not only ensure the safety of your laboratory personnel but also uphold your professional and legal obligations to protect the environment. Always consult your local EHS department for guidance specific to your facility and region.

References

  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. [Link]

  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. [Link]

  • PharmWaste Technologies, Inc. EPA Subpart P Regulations - HW Drugs. [Link]

  • University of Alabama at Birmingham. Incompatible Chemicals. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • University of California, Santa Cruz. Appendix K - Incompatible Chemicals. [Link]

  • MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. [Link]

  • U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals Final Rule. [Link]

  • Organic Syntheses. A. 5-Benzo[5][8]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). [Link]

  • U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.